molecular formula C24H43NO10 B11826421 TCO-PEG6-acid

TCO-PEG6-acid

Cat. No.: B11826421
M. Wt: 505.6 g/mol
InChI Key: ACASMHHVQBAVOG-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO-PEG6-acid is a useful research compound. Its molecular formula is C24H43NO10 and its molecular weight is 505.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H43NO10

Molecular Weight

505.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C24H43NO10/c26-23(27)8-10-29-12-14-31-16-18-33-20-21-34-19-17-32-15-13-30-11-9-25-24(28)35-22-6-4-2-1-3-5-7-22/h1-2,22H,3-21H2,(H,25,28)(H,26,27)/b2-1-

InChI Key

ACASMHHVQBAVOG-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

TCO-PEG6-Acid in Bioorthogonal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of TCO-PEG6-acid, a key reagent in the field of bioorthogonal chemistry. We will delve into its core mechanism of action, provide quantitative data on its performance, and offer detailed experimental protocols for its application. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction to this compound and Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are characterized by their high selectivity, efficiency, and biocompatibility. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO).

This compound is a heterobifunctional linker that embodies the principles of bioorthogonal chemistry.[1] It comprises three key components:

  • trans-Cyclooctene (TCO): A highly strained and reactive dienophile that readily participates in the IEDDA reaction with tetrazines.[2] This reaction is exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[2][3]

  • Hexaethylene Glycol (PEG6) Spacer: A hydrophilic polyethylene glycol linker that enhances the aqueous solubility of the molecule, reduces steric hindrance during conjugation, and improves the pharmacokinetic properties of the resulting bioconjugates.[1][2]

  • Carboxylic Acid (-COOH): A terminal functional group that allows for the covalent attachment of the TCO-PEG6 moiety to primary amine groups on biomolecules, such as proteins and antibodies, through the formation of a stable amide bond.[4][5]

The unique combination of these components makes this compound a versatile tool for a wide range of applications, including bioconjugation, drug delivery, molecular imaging, and the development of novel therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][6]

The Core Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The primary mechanism of action for this compound in bioorthogonal chemistry is the IEDDA reaction with a tetrazine derivative. This reaction proceeds in a rapid, highly selective, and catalyst-free manner.[2] The key steps are as follows:

  • [4+2] Cycloaddition: The electron-deficient tetrazine (the diene) reacts with the electron-rich, strained TCO (the dienophile) in a [4+2] cycloaddition.[4]

  • Retro-Diels-Alder Reaction: The initial cycloadduct is unstable and rapidly undergoes a retro-Diels-Alder reaction, which involves the elimination of a molecule of nitrogen gas (N₂).[7]

  • Stable Conjugate Formation: The irreversible loss of N₂ gas drives the reaction to completion, resulting in the formation of a stable dihydropyridazine product, thus covalently linking the two molecules.

The reaction kinetics can be influenced by the electronic properties of both the TCO and the tetrazine. Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can accelerate the reaction rate.[8]

Quantitative Data Presentation

The performance of this compound and other TCO derivatives in the IEDDA reaction is often quantified by their second-order rate constants (k₂). The following tables summarize key kinetic data and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₄₃NO₁₀[1]
Molecular Weight505.60 g/mol [1][9]
Purity≥95%[1]
SolubilityWater, DMF[10]
Storage-20°C, protected from light and moisture[10]

Table 2: Comparative Second-Order Rate Constants (k₂) for TCO-Tetrazine Ligations

TCO DerivativeTetrazine DerivativeRate Constant (k₂) (M⁻¹s⁻¹)SolventReference
TCODiphenyl-s-tetrazine3,100Methanol[2]
TCO3,6-di-(2-pyridyl)-s-tetrazine2,0009:1 Methanol/Water[7]
Strained TCO (sTCO)Diphenyl-s-tetrazine>100,000Water[2]
Dioxolane-fused TCO (d-TCO)Water-soluble 3,6-dipyridyl-s-tetrazine366,000Water[2]
TCO (unspecified derivative)Unspecified tetrazineup to 1,000,000Not specified[3]

Note: The reactivity of this compound is expected to be in a similar range to the parent TCO, with minor variations due to the PEG linker.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Protein Labeling with this compound

This protocol describes the conjugation of this compound to a primary amine-containing protein, such as an antibody.

Materials:

  • This compound

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mg/mL stock solutions of EDC and NHS in anhydrous DMSO.

  • Protein Preparation:

    • Dissolve the protein in amine-free buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, mix a 10- to 50-fold molar excess of this compound with a 1.2-fold molar excess of both EDC and NHS relative to the this compound.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated TCO-PEG6-NHS ester solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance or by mass spectrometry.

Tetrazine Ligation with a TCO-labeled Protein

This protocol outlines the bioorthogonal reaction between a TCO-labeled protein and a tetrazine-functionalized molecule (e.g., a fluorescent dye or a drug).

Materials:

  • TCO-labeled protein

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.

    • A 1.1 to 2-fold molar excess of the tetrazine-functionalized molecule is typically used.

  • Ligation Reaction:

    • Mix the solutions of the TCO-labeled protein and the tetrazine-functionalized molecule.

    • Incubate at room temperature for 30-60 minutes. The reaction is often complete within minutes due to the fast kinetics.

  • Analysis:

    • The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

    • The final conjugate can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate various applications and logical workflows involving this compound.

General Bioconjugation Workflow

Bioconjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Bioorthogonal Ligation TCO_PEG6_Acid This compound Activated_TCO TCO-PEG6-NHS ester TCO_PEG6_Acid->Activated_TCO Amide Coupling Activation EDC_NHS EDC/NHS EDC_NHS->TCO_PEG6_Acid TCO_Biomolecule TCO-labeled Biomolecule Activated_TCO->TCO_Biomolecule Biomolecule Biomolecule (e.g., Antibody) Biomolecule->TCO_Biomolecule Final_Conjugate Final Bioconjugate TCO_Biomolecule->Final_Conjugate IEDDA Reaction Tetrazine_Molecule Tetrazine-functionalized Molecule (e.g., Drug, Dye) Tetrazine_Molecule->Final_Conjugate

Caption: General workflow for bioconjugation using this compound.

Antibody-Drug Conjugate (ADC) Development Pathway

ADC_Development_Pathway cluster_synthesis Component Synthesis & Functionalization cluster_ligation ADC Assembly cluster_application Therapeutic Application Antibody Monoclonal Antibody TCO_Antibody TCO-Antibody Intermediate Antibody->TCO_Antibody Conjugation TCO_Linker This compound TCO_Linker->TCO_Antibody Cytotoxic_Drug Cytotoxic Drug Tetrazine_Drug Tetrazine-Drug Intermediate Cytotoxic_Drug->Tetrazine_Drug Functionalization Tetrazine Tetrazine Tetrazine->Tetrazine_Drug ADC Antibody-Drug Conjugate (ADC) TCO_Antibody->ADC Bioorthogonal Ligation Tetrazine_Drug->ADC Targeting Targeted Delivery to Cancer Cell ADC->Targeting Internalization Internalization Targeting->Internalization Drug_Release Drug Release Internalization->Drug_Release Apoptosis Cell Apoptosis Drug_Release->Apoptosis

Caption: Logical pathway for the development and action of an ADC using this compound.

PROTAC Development Workflow

PROTAC_Development_Workflow cluster_components PROTAC Components cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand POI_TCO POI Ligand-TCO POI_Ligand->POI_TCO E3_Ligase_Ligand E3 Ligase Ligand E3_Tetrazine E3 Ligand-Tetrazine E3_Ligase_Ligand->E3_Tetrazine TCO_PEG6_Acid This compound TCO_PEG6_Acid->POI_TCO Tetrazine Tetrazine Tetrazine->E3_Tetrazine PROTAC PROTAC Molecule POI_TCO->PROTAC IEDDA Ligation E3_Tetrazine->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation

Caption: Workflow illustrating the synthesis and mechanism of action of a PROTAC using this compound.

Conclusion

This compound is a powerful and versatile tool in the field of bioorthogonal chemistry. Its rapid and specific reactivity via the IEDDA mechanism, coupled with the beneficial properties of the PEG6 spacer and the versatility of the carboxylic acid handle, makes it an invaluable reagent for researchers, scientists, and drug development professionals. The ability to perform highly efficient and selective conjugations under biocompatible conditions opens up a vast array of possibilities for creating novel bioconjugates, targeted therapeutics, and advanced diagnostic tools. This guide provides a solid foundation for understanding and utilizing this compound in your research and development endeavors.

References

An In-depth Technical Guide to the TCO-Tetrazine Inverse Electron Demand Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) has become a cornerstone of bioorthogonal chemistry.[1][2] Its unparalleled reaction speed, high specificity, and ability to function within complex biological systems without the need for a catalyst make it an indispensable tool for drug development, molecular imaging, and advanced bioconjugation.[1][3][4] This guide provides a detailed overview of the core principles, quantitative data, experimental protocols, and key applications of this powerful ligation chemistry.

Core Principles and Reaction Mechanism

The TCO-tetrazine ligation is a type of [4+2] cycloaddition. Unlike the conventional Diels-Alder reaction, the IEDDA reaction occurs between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO).[1][5] The high ring strain of the trans-cyclooctene significantly enhances its reactivity, allowing the reaction to proceed rapidly under physiological conditions.[2][6]

The mechanism involves two main steps:

  • [4+2] Cycloaddition: The tetrazine and TCO react in a concerted fashion to form a highly unstable bicyclic intermediate.[1]

  • Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂).[2][6][7] This step drives the reaction forward and results in the formation of a stable dihydropyridazine product, which may further oxidize to a pyridazine.[6]

G cluster_reactants Reactants cluster_products Products TCO Trans-Cyclooctene (TCO) (Electron-Rich Dienophile) Cycloaddition [4+2] Cycloaddition TCO->Cycloaddition Tetrazine Tetrazine (Tz) (Electron-Deficient Diene) Tetrazine->Cycloaddition Dihydropyridazine Stable Dihydropyridazine Adduct Nitrogen Nitrogen Gas (N₂) RetroDA Retro-Diels-Alder Cycloaddition->RetroDA Unstable Intermediate RetroDA->Dihydropyridazine RetroDA->Nitrogen

Mechanism of the TCO-Tetrazine IEDDA Reaction.

Key features of this reaction include:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[3][7][8] This allows for efficient labeling at very low, nanomolar to micromolar concentrations.[3]

  • Biocompatibility: The reaction proceeds readily in aqueous media under physiological pH and temperature and does not require cytotoxic copper catalysts, making it ideal for live-cell and in vivo studies.[2][3][4]

  • High Specificity: TCO and tetrazine groups are abiotic and do not react with endogenous functional groups, ensuring that conjugation is highly specific and avoids off-target modifications.[2]

Quantitative Data: Reaction Kinetics

The reaction rate is highly dependent on the specific structures of the TCO and tetrazine derivatives used. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO can further accelerate the reaction. The table below summarizes representative second-order rate constants for various TCO-tetrazine pairs.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/ConditionsReference(s)
TCO3,6-di-(2-pyridyl)-s-tetrazine~2,000Aqueous media[6]
TCOHydrogen-substitutedup to 30,000Aqueous media[9][10]
Conformationally Strained TCO (sTCO)di-2-pyridyl-s-tetrazine3.3 x 10⁶Water[11]
TCO-PEG₄Various tetrazines1,100 - 73,000DPBS, 37°C[9]
General RangeGeneral Range1 - 1 x 10⁶Various[7][12]

Experimental Protocols

Successful bioconjugation using TCO-tetrazine chemistry relies on robust and well-defined protocols. Below are two key methodologies for protein labeling.

This protocol describes the initial step of labeling a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, which targets primary amines (e.g., lysine residues).

Methodology:

  • Buffer Exchange: Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Use a desalting spin column for efficient buffer exchange if necessary.[9][13]

  • Reagent Preparation: Just before use, create a 10 mM stock solution of the TCO-NHS ester in an anhydrous solvent like DMSO or DMF.[9][13]

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein. Incubate the mixture for 1 hour at room temperature.[9][13]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.[9][13]

  • Purification: Remove unreacted TCO-NHS ester using a desalting spin column or dialysis to yield the purified TCO-labeled protein.[9][13]

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification p1 Protein in Amine-Free Buffer r1 Mix Protein and TCO-NHS Ester p1->r1 p2 Prepare TCO-NHS Ester in DMSO p2->r1 r2 Incubate 1 hr at Room Temp r1->r2 c1 Quench Reaction (e.g., Tris Buffer) r2->c1 c2 Purify via Desalting Column c1->c2 end end c2->end TCO-Labeled Protein

Workflow for Labeling a Protein with a TCO Moiety.

This protocol outlines the ligation of a TCO-functionalized protein with a tetrazine-functionalized molecule (e.g., a drug, fluorophore, or another protein).

Methodology:

  • Reactant Preparation: Prepare the TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[9] Dissolve the tetrazine-labeled molecule and add it to the protein solution.

  • Mixing: Combine the TCO-protein and the tetrazine-molecule. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to ensure complete ligation.[9][13]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[9][13] The progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (typically 510-550 nm).[7]

  • Purification (Optional): If necessary, the final conjugate can be purified from unreacted components using size-exclusion chromatography.[9] The conjugate is typically stable and can be stored at 4°C.[9]

Applications in Drug Development and Research

The versatility and robustness of the TCO-tetrazine reaction have led to its widespread adoption in several cutting-edge applications.

Pre-targeting is a multi-step strategy designed to improve the therapeutic index of potent agents like antibody-drug conjugates (ADCs) or radionuclides.[14] This approach decouples the targeting vehicle (antibody) from the payload (drug/isotope).[14]

  • Step 1: A TCO-modified antibody is administered. It circulates and accumulates at the target site (e.g., a tumor) while the excess unbound antibody is cleared from the body.[14][15]

  • Step 2: A small, rapidly clearing tetrazine-payload conjugate is administered. It quickly travels through the body, reacting specifically with the TCO-antibody localized at the target, while any unreacted tetrazine is rapidly excreted.[14][15]

This strategy minimizes systemic exposure to the toxic payload, reducing side effects and allowing for the use of short-lived, highly potent radioisotopes.[14][15]

G cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation & Delivery cluster_outcome Outcome s1_admin Administer TCO-Antibody s1_bind Antibody Accumulates at Tumor Site s1_admin->s1_bind s1_clear Unbound Antibody Clears from Circulation s1_bind->s1_clear s2_admin Administer Tetrazine-Drug s1_clear->s2_admin Time Delay for Clearance s2_react IEDDA Reaction Occurs Selectively at Tumor s2_admin->s2_react s2_clear Excess Tetrazine-Drug Rapidly Cleared s2_react->s2_clear outcome High Concentration of Drug at Target Site, Low Systemic Toxicity s2_react->outcome

Logical Flow of a Pre-targeting Strategy for Drug Delivery.

Beyond simple ligation, the TCO-tetrazine reaction has been engineered for "click-to-release" applications.[16][17] In this strategy, a payload (e.g., a drug) is attached to the TCO via a self-immolative linker, effectively "caging" it in an inactive state.[18] The IEDDA reaction with a tetrazine triggers a cascade of electronic rearrangements within the TCO adduct, leading to the cleavage of the linker and the controlled release of the active payload at the desired site.[5][17][18] This approach enables the development of sophisticated prodrugs that can be activated on demand in a highly specific manner.[17]

References

The Role of PEG6 Spacers in Bioconjugation Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Far from being a simple tether, the linker's chemical structure profoundly influences the conjugate's stability, solubility, pharmacokinetics (PK), and overall efficacy. Among the various linker technologies, short, discrete Polyethylene Glycol (PEG) spacers have become indispensable tools. This guide provides an in-depth technical overview of the role of hexaethylene glycol (PEG6) spacers in bioconjugation, summarizing key performance data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

Core Properties of PEG6 Spacers

PEG6 linkers are monodisperse compounds consisting of six repeating ethylene glycol units. This discrete length provides a unique and highly valuable set of physicochemical properties for bioconjugate design.

  • Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a protective hydration shell around the linker and any attached hydrophobic molecules.[1] This property is crucial for improving the aqueous solubility of many potent cytotoxic payloads used in ADCs and the complex, often lipophilic, structures of PROTACs.[2][]

  • Biocompatibility and Low Immunogenicity: PEG is well-established as a non-toxic and non-immunogenic polymer, minimizing the risk of adverse immune responses against the linker itself.[4][5]

  • Flexibility and Steric Hindrance: The PEG6 chain is highly flexible, allowing for optimal spatial orientation between the conjugated molecules. This flexibility can minimize steric hindrance, ensuring that an antibody's binding to its antigen or a PROTAC's ability to form a productive ternary complex is not compromised.[][]

  • Defined Length: Unlike traditional polydisperse polymers, monodisperse PEG6 linkers have a precise, defined length and molecular weight. This homogeneity is critical for manufacturing consistency, ensuring batch-to-batch reproducibility and simplifying analytical characterization.[8]

Impact on Bioconjugate Performance

The integration of a PEG6 spacer into a bioconjugate's design translates its fundamental properties into tangible therapeutic advantages.

Enhanced Solubility and Stability

A primary challenge in ADC development is the aggregation caused by hydrophobic payloads. Hydrophilic PEG linkers can significantly mitigate this issue, improving the solubility and physical stability of the final conjugate.[9][10] This allows for the development of ADCs with higher drug-to-antibody ratios (DARs) without the risk of aggregation, which can lead to rapid clearance and potential immunogenicity.[4]

Improved Pharmacokinetics (PK)

PEGylation is a proven strategy for extending the in-vivo half-life of therapeutic molecules.[5][11] The hydration shell created by the PEG linker increases the hydrodynamic radius of the bioconjugate, which reduces renal clearance.[1][5] This leads to a longer circulation half-life, increased plasma concentration, and greater area under the curve (AUC), providing more opportunity for the therapeutic to reach its target.[4]

Optimized PROTAC Efficacy

In PROTACs, the linker's length and composition are paramount for facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[][12] The flexibility and optimal length of a PEG6 linker can help bridge the two proteins effectively, leading to efficient ubiquitination and degradation. An improperly sized linker—too short or too long—can lead to steric clashes or an unstable complex, respectively, thereby reducing degradation efficiency.[][13]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of PEG linkers on bioconjugate properties.

Table 1: Influence of PEG6 Linker on PROTAC Degradation Efficiency

This table presents data for Bruton's tyrosine kinase (BTK) targeting PROTACs, comparing a non-covalent version (NC-1) with a reversible covalent version based on a PEG6 linker (RC-1).

CompoundLinker CompositionDC₅₀ (nM) in Mino CellsDₘₐₓ (%) in Mino Cells
NC-1 Non-covalent warhead2.297%
RC-1 Reversible covalent warhead + PEG6 >100085%

Data compiled from a study on reversible and irreversible covalent PROTACs.[14] DC₅₀ represents the concentration for 50% degradation, and Dₘₐₓ represents the maximum degradation.

Table 2: Biodistribution of Radiolabeled Peptides with Varying Mini-PEG Spacers

This table shows the radioactivity accumulation in the liver for ⁶⁸Ga-labeled bombesin (BN) peptide analogs with different length PEG spacers 2 hours post-injection in tumor-bearing mice.

ConjugateLiver Uptake (%ID/g at 2 h)
⁶⁸Ga-NOTA-PEG2 -RM260.44 ± 0.07
⁶⁸Ga-NOTA-PEG3 -RM260.29 ± 0.05
⁶⁸Ga-NOTA-PEG4 -RM260.45 ± 0.07
⁶⁸Ga-NOTA-PEG6 -RM260.45 ± 0.06

%ID/g = percentage of injected dose per gram of tissue. Data suggests that while all short PEG linkers result in low liver uptake, the influence of mini-PEG length on biodistribution is minor in this context.[15]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates utilizing PEG6 linkers.

Protocol 1: General Procedure for Antibody Conjugation using an NHS-PEG6-Maleimide Linker

This two-step protocol is commonly used for conjugating a payload to an antibody via thiol groups.

Step 1: Antibody Reduction

  • Preparation: Prepare an antibody solution (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a phosphate-buffered saline (PBS) buffer containing EDTA (e.g., 50 mM PBS, 50 mM NaCl, 2 mM EDTA, pH 7.5).

  • Reduction: Add a 10-fold molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

  • Purification: Remove excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) equilibrated with the same PBS buffer.[16]

Step 2: Conjugation with Payload

  • Reagent Preparation: Dissolve the maleimide-activated payload in a suitable organic solvent like dimethylsulfoxide (DMSO) to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Immediately add a 5 to 10-fold molar excess of the payload solution to the reduced and purified antibody.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light. The maleimide groups on the payload will react with the free thiols on the antibody to form a stable thioether bond.[16]

  • Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine or cysteine and incubating for an additional 20 minutes.

  • Final Purification: Purify the resulting Antibody-Drug Conjugate (ADC) from excess payload and quenching agent using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: General Procedure for Copper-Free Click Chemistry using a DBCO-PEG6-NHS Ester

This protocol is used for site-specific conjugation to an azide-modified biomolecule.

  • Amine Reaction: Dissolve the protein or other amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.[17]

  • Linker Addition: Prepare a fresh 10 mM stock solution of DBCO-PEG6-NHS ester in anhydrous DMSO. Add a 10- to 20-fold molar excess of the linker solution to the protein solution.[17][18]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[17]

  • Purification: Remove the excess, unreacted DBCO-PEG6-NHS ester using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).

  • Click Reaction: Add the azide-modified payload or biomolecule to the purified DBCO-activated protein, typically at a 2- to 4-fold molar excess relative to the protein.

  • Incubation: Allow the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to proceed. This can range from 1-4 hours at room temperature to overnight at 4°C, depending on the reactivity of the components.[17]

  • Final Purification: Purify the final conjugate using an appropriate chromatography method, such as SEC or affinity chromatography, to remove any unreacted payload.

Protocol 3: Characterization of PEG6-Containing Bioconjugates
  • Size-Exclusion Chromatography (SEC-HPLC):

    • Purpose: To determine the extent of aggregation and confirm the formation of the conjugate.[2][19]

    • Method: Inject the purified conjugate onto an SEC column (e.g., TSKgel UP-SW2000) with a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0). Monitor the elution profile using UV detection at 280 nm. Aggregates will elute earlier than the monomeric conjugate.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To confirm the identity and purity of the conjugate and to determine the drug-to-antibody ratio (DAR) for ADCs.[8][20]

    • Method: For intact mass analysis, the conjugate can be analyzed by LC/Q-TOF MS. The sample is desalted online and the resulting mass spectrum is deconvoluted to determine the mass of the different drug-loaded species.[21]

    • Peptide Mapping: To identify specific conjugation sites, the ADC is digested with an enzyme like trypsin, and the resulting peptides are analyzed by LC-MS/MS.[22]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of PEG6 linkers in bioconjugation.

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System cluster_protac PROTAC Action E3 E3 Ubiquitin Ligase Ternary Ternary Complex (POI-PROTAC-E3) E3->Ternary PolyUb_POI Poly-ubiquitinated POI E3->PolyUb_POI Ubiquitin Transfer Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome POI Protein of Interest (POI) Proteasome->POI Degradation POI->Ternary PROTAC PROTAC (with PEG6 Linker) PROTAC->E3 Recruits PROTAC->POI Binds PROTAC->PROTAC PROTAC->Ternary PolyUb_POI->Proteasome

Caption: PROTAC-mediated protein degradation pathway.[12][23][24]

ADC_Synthesis_Workflow start Monoclonal Antibody (mAb) reduction Step 1: Reduction (e.g., with TCEP) start->reduction reduced_mAb Reduced mAb (with free -SH) reduction->reduced_mAb conjugation Step 2: Conjugation reduced_mAb->conjugation linker_payload Linker-Payload (e.g., Maleimide-PEG6-Drug) linker_payload->conjugation crude_adc Crude ADC Mixture conjugation->crude_adc purification Step 3: Purification (e.g., SEC-HPLC) crude_adc->purification final_adc Purified ADC purification->final_adc characterization Step 4: Characterization (LC-MS, HIC, etc.) final_adc->characterization result Characterized ADC (DAR, Purity, Aggregation) characterization->result

Caption: General workflow for ADC synthesis and characterization.[25][26]

Conclusion

The PEG6 spacer is a powerful and versatile tool in the field of bioconjugation. Its discrete length and unique combination of hydrophilicity, flexibility, and biocompatibility address many of the critical challenges faced in the development of complex therapeutics like ADCs and PROTACs. By enhancing solubility, improving pharmacokinetic profiles, and enabling consistent manufacturing, PEG6 linkers help transform promising molecular concepts into viable drug candidates. The rational selection and application of PEG6 linkers, guided by the principles and protocols outlined in this guide, are essential for engineering the next generation of targeted therapies.

References

A Technical Guide to TCO-PEG6-Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TCO-PEG6-acid, a heterobifunctional linker crucial for advanced bioconjugation and drug delivery applications. Below, we detail its chemical properties, outline a general experimental protocol for its use, and illustrate a typical workflow for antibody conjugation.

Core Properties of this compound

This compound is a versatile molecule featuring a trans-cyclooctene (TCO) group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid. This unique structure enables a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines (e.g., on proteins), while the TCO group allows for a highly efficient and bioorthogonal "click chemistry" reaction with tetrazine-modified molecules. The PEG6 spacer enhances solubility in aqueous environments and reduces steric hindrance.

PropertyValueReference
Molecular Formula C24H43NO10[1][2]
Molecular Weight 505.6 g/mol [1][2][3][4][5]
CAS Number 2353409-97-7[1][2]
Purity Typically ≥95%[1][2][3][4]
Solubility Soluble in DMSO, DCM, DMF[2]

Experimental Protocol: General Procedure for Amine Coupling

This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine residues) via amide bond formation.

Materials:

  • This compound

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • N-Hydroxysuccinimide (NHS) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Reaction buffer (e.g., MES buffer, pH 6.0 for EDC/NHS chemistry)

  • Quenching reagent (e.g., Tris or hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Methodology:

  • Activation of this compound:

    • Dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • To activate the carboxylic acid, add a molar excess of EDC and NHS.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Protein:

    • Exchange the buffer of the target protein to a reaction buffer that is free of primary amines (e.g., PBS at pH 7.2-8.0).

    • Add the activated TCO-PEG6-NHS ester solution to the protein solution. The molar ratio of the linker to the protein will depend on the desired degree of labeling and should be optimized.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to consume any unreacted NHS ester.

    • Remove the excess, unreacted this compound and byproducts by purifying the protein conjugate using size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization:

    • Characterize the resulting TCO-functionalized protein to determine the degree of labeling using methods such as mass spectrometry or UV-Vis spectroscopy if the linker or protein has a chromophore.

Workflow for Antibody-Drug Conjugate (ADC) Formation

The following diagram illustrates a typical workflow for creating an antibody-drug conjugate using this compound and a tetrazine-modified drug.

Caption: Workflow for Antibody-Drug Conjugate (ADC) formation using this compound.

References

The TCO-Tetrazine Ligation: A Technical Guide to a Bioorthogonal Super-Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and s-tetrazine has emerged as a premier bioorthogonal reaction, offering an unparalleled combination of speed, specificity, and biocompatibility.[1][2] This powerful "click chemistry" ligation has catalyzed significant advancements in chemical biology, particularly in the realms of in vivo imaging, targeted drug delivery, and the construction of complex biomolecular conjugates.[3][4] This technical guide provides a comprehensive overview of the TCO-tetrazine reaction, including its core mechanism, quantitative kinetic data, detailed experimental protocols, and visualizations of its application in drug development workflows.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The remarkable reactivity of TCO and tetrazine is rooted in an inverse-electron-demand Diels-Alder [4+2] cycloaddition.[3][5] In this reaction, the electron-deficient tetrazine acts as the diene, while the highly strained, electron-rich TCO serves as the dienophile.[6] This initial cycloaddition is the rate-determining step and forms an unstable tricyclic intermediate.[3] This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating dinitrogen gas (N₂) to yield a stable dihydropyridazine product.[7][8] The release of N₂ is a significant thermodynamic driving force, rendering the reaction irreversible.[3]

The reaction's bioorthogonality stems from the fact that neither TCO nor tetrazine moieties are naturally present in biological systems, and they do not cross-react with endogenous functional groups.[8] Furthermore, the reaction proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper, which are often required for other click chemistry reactions.[1]

Quantitative Reactivity Data

The second-order rate constants (k₂) for the TCO-tetrazine ligation are among the fastest known for any bioorthogonal reaction, with values reaching up to 10⁶ M⁻¹s⁻¹.[3][7] This exceptional speed allows for efficient labeling and conjugation at low, micromolar to nanomolar concentrations, which is crucial for in vivo applications.[1] The reactivity is influenced by the electronic properties of both the TCO and tetrazine, with electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine generally increasing the reaction rate.[6] The tables below summarize kinetic data for various TCO and tetrazine derivatives.

Tetrazine DerivativeTCO DerivativeSolvent/BufferTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene9:1 Methanol:Water252000 (±400)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cycloocteneMethanol251140 (±40)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cycloocteneTHF25400 (±20)
Hydrogen-substituted tetrazine(E)-cyclooct-4-enolPBS, pH 7.43726,000
Pyrimidine-substituted tetrazine(E)-cyclooct-4-enolPBS, pH 7.43730,000 (±3,000)
Diphenyl-s-tetrazine derivativesTCO55:45 Methanol:Water253.7 x 10⁴ (±0.1 x 10³)
Various TetrazinesTCO-PEG4Dulbecco's phosphate buffered saline (DPBS)371100 to 73,000

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol outlines the steps for conjugating two proteins, one functionalized with a TCO moiety and the other with a tetrazine.

Materials:

  • TCO-functionalized Protein A

  • Tetrazine-functionalized Protein B

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spin desalting columns

Procedure:

  • Reactant Preparation: Prepare solutions of TCO-functionalized Protein A and Tetrazine-functionalized Protein B in PBS buffer at a concentration of 1-5 mg/mL.

  • Ligation Reaction: Mix the TCO-Protein A and Tetrazine-Protein B solutions in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may necessitate a longer incubation period.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by measuring the decrease in the tetrazine's characteristic absorbance at 510-550 nm using a spectrophotometer.[8]

  • Purification: The final protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography.

Protocol 2: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This protocol describes a method for quantifying the reaction kinetics of a TCO derivative and a tetrazine derivative.

Materials:

  • TCO derivative

  • Tetrazine derivative

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the TCO and tetrazine derivatives in DMSO.

  • Working Solution Preparation: Dilute the stock solutions in PBS (pH 7.4) to the desired final concentrations. A final DMSO concentration of 1% is recommended to ensure solubility without significantly impacting the reaction kinetics.

  • Instrument Setup: Load the TCO and tetrazine solutions into separate syringes of the stopped-flow spectrophotometer. Allow the solutions to equilibrate to the desired temperature (e.g., 37°C) for at least 10 minutes.

  • Kinetic Measurement: The instrument will rapidly mix equal volumes of the TCO and tetrazine solutions. The reaction is monitored by following the decay of the tetrazine absorbance at its λmax (typically 515-535 nm).[5][9]

  • Data Analysis: Under pseudo-first-order conditions (using a significant excess of the TCO derivative), the observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO derivative.[5]

Visualizing the TCO-Tetrazine Reaction and its Applications

Reaction Mechanism

IEDDA_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products TCO trans-Cyclooctene (TCO) (Dienophile) IEDDA Inverse-Electron-Demand Diels-Alder Cycloaddition Tetrazine s-Tetrazine (Diene) Intermediate Unstable Tricyclic Intermediate IEDDA->Intermediate [4+2] Retro_DA Retro-Diels-Alder Reaction Intermediate->Retro_DA Product Dihydropyridazine Product Retro_DA->Product N2 Nitrogen Gas (N₂) Retro_DA->N2

Caption: The IEDDA reaction mechanism between TCO and tetrazine.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_TCO Prepare TCO Solution in PBS Load_Syringes Load Reactants into Stopped-Flow Syringes Prep_TCO->Load_Syringes Prep_Tetrazine Prepare Tetrazine Solution in PBS Prep_Tetrazine->Load_Syringes Equilibrate Equilibrate to 37°C Load_Syringes->Equilibrate Mix_Reactants Rapid Mixing Equilibrate->Mix_Reactants Monitor_Absorbance Monitor Absorbance Decay (515-535 nm) Mix_Reactants->Monitor_Absorbance Fit_Data Fit Absorbance Data to Exponential Decay Monitor_Absorbance->Fit_Data Calc_k_obs Determine Observed Rate Constant (k_obs) Fit_Data->Calc_k_obs Calc_k2 Calculate Second-Order Rate Constant (k₂) Calc_k_obs->Calc_k2

Caption: Workflow for determining TCO-tetrazine reaction kinetics.

Application in Targeted Drug Delivery: Antibody-Drug Conjugate (ADC) Activation

The TCO-tetrazine ligation is instrumental in advanced drug delivery strategies, such as the pre-targeting approach for antibody-drug conjugates (ADCs).[10][11] In this strategy, a TCO-modified antibody is first administered to target a specific cell type (e.g., a cancer cell). After the antibody has localized to the target and unbound antibody has cleared from circulation, a tetrazine-linked prodrug is administered. The IEDDA reaction occurs specifically at the target site, releasing the active drug in close proximity to the diseased cells, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[11]

ADC_Activation_Pathway cluster_step1 Step 1: Targeting cluster_step2 Step 2: Activation cluster_step3 Step 3: Drug Release Administer_ADC Administer TCO-Modified Antibody (ADC) Target_Binding Antibody Binds to Target Cell Receptor Administer_ADC->Target_Binding Clearance Unbound ADC Clears from Circulation Target_Binding->Clearance IEDDA_Reaction TCO-Tetrazine Ligation at Target Site Target_Binding->IEDDA_Reaction Administer_Prodrug Administer Tetrazine-Prodrug Clearance->Administer_Prodrug Prodrug_Circulation Prodrug Circulates Systemically Administer_Prodrug->Prodrug_Circulation Prodrug_Circulation->IEDDA_Reaction Drug_Release Active Drug is Released IEDDA_Reaction->Drug_Release Therapeutic_Effect Drug Elicits Therapeutic Effect on Target Cell Drug_Release->Therapeutic_Effect

Caption: Workflow for targeted drug delivery using TCO-tetrazine ligation.

References

An In-depth Technical Guide to Heterobifunctional TCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of heterobifunctional trans-cyclooctene (TCO) linkers, detailing their core features, reaction mechanisms, and applications in modern bioconjugation and therapeutic development. It includes quantitative data, detailed experimental protocols, and workflow visualizations to support advanced research and development.

Introduction to Heterobifunctional TCO Linkers

Heterobifunctional TCO linkers are advanced chemical tools essential for modern bioconjugation. They consist of a trans-cyclooctene (TCO) moiety at one end and a second, different reactive group at the other. The TCO group is a strained alkene that serves as a highly reactive and specific handle for bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine (Tz) partner.[1][2] This reaction is prized for its exceptional speed, selectivity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for cytotoxic catalysts like copper.[3]

The "heterobifunctional" nature of these linkers allows for the covalent attachment of two different molecules. For instance, the second functional group (e.g., an N-hydroxysuccinimide ester or a maleimide) can first be reacted with a biomolecule, such as an antibody or protein, installing the TCO handle. This TCO-modified biomolecule can then be precisely conjugated to another molecule bearing a tetrazine moiety.[4][5] This versatility makes TCO linkers indispensable tools in fields like targeted drug delivery, molecular imaging, and the construction of complex biologics like antibody-drug conjugates (ADCs).[3][6]

Core Features and Reaction Mechanism

The efficacy of TCO linkers stems from a combination of key characteristics that make them ideal for biological applications.

Key Features:

  • Ultrafast Kinetics : The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[1][7] This enables efficient conjugation even at low, nanomolar to micromolar concentrations of reactants.[3]

  • Exceptional Bioorthogonality : TCO and tetrazine groups are highly selective for each other and do not react with naturally occurring functional groups in biological systems, preventing off-target side reactions.[1][7]

  • Catalyst-Free Reaction : The reaction proceeds efficiently under mild physiological conditions (aqueous buffers, neutral pH, room temperature) without requiring potentially cytotoxic metal catalysts.[3][8]

  • High Stability and Biocompatibility : The TCO moiety and the resulting dihydropyridazine bond are generally stable in aqueous environments, although some TCO derivatives can undergo isomerization in serum over time.[7][9] The only byproduct of the reaction is inert nitrogen gas.[7]

  • Enhanced Properties with PEGylation : Many TCO linkers incorporate polyethylene glycol (PEG) spacers. These hydrophilic chains improve the linker's solubility, reduce aggregation of the conjugate, enhance pharmacokinetic properties, and can minimize unwanted hydrophobic interactions between the TCO group and the biomolecule.[1][4][10]

Reaction Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition The TCO-tetrazine ligation is a two-step process:

  • IEDDA Cycloaddition : An electron-deficient diene (the tetrazine) reacts with an electron-rich, strained dienophile (the TCO).[11] This [4+2] cycloaddition forms an unstable dihydropyridazine intermediate.[3][7]

  • Retro-Diels-Alder Elimination : The intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) to form a stable pyridazine product.[11][12]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products TCO TCO (trans-cyclooctene) Intermediate Dihydropyridazine (Unstable) TCO->Intermediate + Tetrazine Tetrazine Tetrazine Product Stable Conjugate (Pyridazine) Intermediate->Product - N₂ (Retro-Diels-Alder) N2 N₂ Gas

Caption: Mechanism of the TCO-Tetrazine IEDDA reaction.

Quantitative Data Summary

The performance of heterobifunctional TCO linkers can be quantified by their reaction kinetics and the versatility offered by different functional groups.

Table 1: Comparative Reaction Kinetics of TCO-Tetrazine Ligations

TCO Derivative Tetrazine Partner Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Reference
Standard TCO 3,6-di-(2-pyridyl)-s-tetrazine ~1,000 - 2,000 [12]
Standard TCO Bispyridyl Tz ~13,000 [9]
sTCO (strained) 3,6-diphenyl-s-tetrazine Up to 3.3 x 10⁵ [9]

| General Range | Various | 800 to 10⁶ |[1][3][7] |

Table 2: Common Functional Groups in Heterobifunctional TCO Linkers

Functional Group Target on Biomolecule Resulting Linkage Common Applications
NHS Ester Primary Amines (-NH₂) Amide Labeling proteins, antibodies (Lysine residues)
Maleimide Thiols / Sulfhydryls (-SH) Thioether Site-specific labeling of proteins (Cysteine residues)
Amine (-NH₂) Carboxylic Acids (-COOH) Amide (with activators) Attaching to carboxyl-containing molecules
Carboxylic Acid (-COOH) Primary Amines (-NH₂) Amide (with activators) Modifying surfaces, attaching to amino groups
Oxyamine Aldehydes / Ketones Oxime Labeling of glycans or modified proteins
Click Chemistry Handles
- DBCO/BCN - Azide Triazole Dual-linker systems, complex constructs

|    - TCO |    - Tetrazine |    Pyridazine |    Homobifunctional crosslinking |

Key Applications and Workflows

Heterobifunctional TCO linkers are pivotal in creating precisely engineered biomolecular constructs for therapeutic and diagnostic purposes.

In ADC development, TCO linkers enable the site-specific attachment of potent cytotoxic drugs to monoclonal antibodies (mAbs).[6] This precise control over the drug-to-antibody ratio (DAR) results in more homogenous ADC populations with improved therapeutic windows. The workflow often involves modifying the antibody with a tetrazine and the drug with a TCO linker (or vice-versa) before conjugation.[13]

G cluster_antibody Antibody Modification cluster_payload Payload-Linker Synthesis cluster_conjugation Final ADC Assembly A1 Monoclonal Antibody (mAb) A2 Introduce Tetrazine (e.g., via NHS-Tz) A1->A2 A3 Purify mAb-Tz Conjugate A2->A3 C1 IEDDA 'Click' Reaction: mAb-Tz + TCO-Linker-Payload A3->C1 P1 Cytotoxic Payload (-OH) P2 Attach TCO-Linker (e.g., TCO-PEG-Val-Cit-PABC) P1->P2 P3 Purify TCO-Linker-Payload Conjugate P2->P3 P3->C1 C2 Final ADC Purification (e.g., SEC) C1->C2 C3 Characterization (DAR, Purity) C2->C3

Caption: General workflow for site-specific ADC generation.[13]

A sophisticated application is the "click-to-release" strategy, where the TCO linker is designed to be cleavable upon reaction with a tetrazine.[2][14] In this system, a TCO-carbamate linker cages a therapeutic agent, rendering it inactive.[15] The ADC delivers the caged drug to the target site. A separately administered tetrazine trigger then reacts with the TCO linker, initiating a self-immolative cascade that releases the active drug precisely at the disease location, minimizing systemic toxicity.[14][15]

G T1 1. Administer ADC with 'Click-to-Release' TCO Linker T2 2. ADC Binds to Target Cell (e.g., Tumor Antigen) T1->T2 T3 3. Administer Tetrazine Trigger Molecule T2->T3 T4 4. Bioorthogonal Reaction in situ T3->T4 T5 5. TCO Linker Cleavage & Self-Immolation T4->T5 T6 6. Active Drug is Released at the Target Site T5->T6

References

The Bioorthogonality of TCO-Tetrazine Ligation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) has emerged as a cornerstone of bioorthogonal chemistry.[1][2] Its exceptional reaction kinetics, high specificity, and biocompatibility have made it an invaluable tool for site-specific labeling, in vivo imaging, and targeted drug delivery.[1][3][4] This technical guide provides a comprehensive overview of the core principles of the TCO-tetrazine ligation, including its mechanism, quantitative kinetic data, detailed experimental protocols, and visualizations of key processes.

Core Principles and Reaction Mechanism

The TCO-tetrazine ligation is a type of "click chemistry" that proceeds through a two-step mechanism.[1] The initial and rate-determining step is an inverse-electron-demand [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[1][3] This cycloaddition forms a highly unstable tricyclic intermediate.[1] Subsequently, this intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂) and forming a stable dihydropyridazine product.[1][3] The release of nitrogen gas is a significant thermodynamic driving force for the irreversibility of this reaction.[1]

TCO_Tetrazine_Ligation_Mechanism cluster_reaction Reaction cluster_products Products TCO trans-Cyclooctene (TCO) (Dienophile) Cycloaddition [4+2] Cycloaddition (Inverse Electron-Demand Diels-Alder) TCO->Cycloaddition + Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Cycloaddition + Intermediate Unstable Tricyclic Intermediate Cycloaddition->Intermediate Rate-determining step RetroDielsAlder Retro-Diels-Alder Reaction Intermediate->RetroDielsAlder Dihydropyridazine Stable Dihydropyridazine Adduct RetroDielsAlder->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) RetroDielsAlder->Nitrogen + Pretargeted_Imaging_Workflow cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Ligation cluster_step3 Step 3: Imaging Inject_TCO_Antibody Administer TCO-labeled Antibody Antibody_Binding Antibody binds to Target Antigen on Cell Inject_TCO_Antibody->Antibody_Binding Clearance Unbound Antibody Clears from Circulation Antibody_Binding->Clearance Inject_Tetrazine_Probe Administer Tetrazine-labeled Imaging Probe Clearance->Inject_Tetrazine_Probe Time Delay Ligation Bioorthogonal Ligation: TCO reacts with Tetrazine Inject_Tetrazine_Probe->Ligation Imaging Image Signal at Target Site Ligation->Imaging Clearance_Probe Unbound Probe Rapidly Clears Ligation->Clearance_Probe

References

TCO-PEG6-acid for PROTAC Development and Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TCO-PEG6-acid in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The choice of linker is critical in PROTAC design, influencing solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

This compound is a versatile heterobifunctional linker that has gained significant traction in PROTAC development. It features a trans-cyclooctene (TCO) group, a hexaethylene glycol (PEG6) spacer, and a carboxylic acid functional group. This unique combination of functionalities makes it an invaluable tool for the modular and efficient synthesis of PROTACs.

The TCO group facilitates bioorthogonal conjugation through a rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) "click" reaction with a tetrazine-functionalized molecule.[1][2] This reaction proceeds efficiently under physiological conditions without the need for a copper catalyst, making it ideal for biological applications. The carboxylic acid allows for standard amide bond formation with an amine-containing ligand, typically a warhead for the POI or a ligand for the E3 ligase, often activated by coupling agents like EDC or HATU.[3][4] The hydrophilic PEG6 spacer enhances the aqueous solubility of the resulting PROTAC, improves its pharmacokinetic properties, provides flexibility, and reduces steric hindrance, which can be crucial for optimal ternary complex formation.[5]

This technical guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols for its use in PROTAC synthesis, and methods for the biological evaluation of the resulting degraders.

Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C24H43NO10[6]
Molecular Weight 505.60 g/mol [6]
CAS Number 2353409-97-7[6]
Appearance White to off-white solid or oil-
Solubility Soluble in DMSO, DMF, and water[3]
Storage Store at -20°C for long-term stability[7]

PROTAC Synthesis Utilizing this compound

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • Amide Coupling: The carboxylic acid of this compound is coupled to an amine-functionalized ligand (either for the POI or the E3 ligase).

  • Inverse Electron-Demand Diels-Alder (IEDDA) Click Reaction: The TCO group of the resulting conjugate is reacted with a tetrazine-functionalized partner ligand.

A schematic representation of this synthetic workflow is depicted below.

PROTAC_Synthesis_Workflow TCO_PEG6_Acid This compound Amide_Coupling Amide Coupling (e.g., EDC, HATU) TCO_PEG6_Acid->Amide_Coupling Amine_Ligand Amine-functionalized Ligand (POI or E3 Ligase) Amine_Ligand->Amide_Coupling TCO_Ligand_Conjugate TCO-Linker-Ligand Conjugate Amide_Coupling->TCO_Ligand_Conjugate Purification1 Purification (e.g., Flash Chromatography) TCO_Ligand_Conjugate->Purification1 Tetrazine_Ligand Tetrazine-functionalized Ligand (E3 Ligase or POI) IEDDA IEDDA Click Reaction Tetrazine_Ligand->IEDDA PROTAC Final PROTAC Molecule IEDDA->PROTAC Purification2 Purification (e.g., Preparative HPLC) PROTAC->Purification2 Characterization1 Characterization (LC-MS, NMR) Purification1->Characterization1 Characterization2 Characterization (LC-MS, NMR, HRMS) Purification2->Characterization2 Characterization1->IEDDA

General workflow for PROTAC synthesis using this compound.
Experimental Protocols

Protocol 1: Amide Coupling of this compound to an Amine-Containing Ligand

This protocol describes the coupling of this compound to an amine-functionalized ligand (e.g., a POI ligand or an E3 ligase ligand) using HATU as the coupling agent.

Materials:

  • This compound

  • Amine-containing ligand

  • N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for flash chromatography

  • Solvents for flash chromatography (e.g., hexanes, ethyl acetate, methanol)

Procedure:

  • Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield the TCO-linker-ligand conjugate.

  • Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Inverse Electron-Demand Diels-Alder (IEDDA) Click Reaction

This protocol describes the bioorthogonal reaction between the TCO-linker-ligand conjugate and a tetrazine-functionalized ligand.

Materials:

  • TCO-linker-ligand conjugate (from Protocol 1)

  • Tetrazine-functionalized ligand

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Preparative HPLC system

  • Solvents for HPLC (e.g., acetonitrile, water, with 0.1% trifluoroacetic acid or formic acid)

Procedure:

  • Dissolve the TCO-linker-ligand conjugate (1.0 eq) and the tetrazine-functionalized ligand (1.1 eq) in anhydrous DMSO.

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction is often rapid and can be monitored by the disappearance of the characteristic pink/red color of the tetrazine. Confirm completion by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO/water) and purify the final PROTAC molecule by preparative reverse-phase HPLC using a suitable gradient of acetonitrile in water (with an appropriate modifier like TFA or formic acid).

  • Lyophilize the collected fractions to obtain the purified PROTAC.

  • Characterize the final product by LC-MS, high-resolution mass spectrometry (HRMS), and NMR to confirm its identity, purity, and structure.

Biological Evaluation of this compound-based PROTACs

Once synthesized and purified, the biological activity of the PROTAC must be evaluated. This typically involves a series of in-cell assays to determine the PROTAC's ability to induce the degradation of the target protein.

PROTAC_Evaluation_Workflow cluster_synthesis PROTAC Synthesis & Purification cluster_assays Biological Evaluation Synthesized_PROTAC Purified PROTAC PROTAC_Treatment PROTAC Treatment (Dose- and Time-Response) Synthesized_PROTAC->PROTAC_Treatment Cell_Culture Cell Culture (Target Cell Line) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis HiBiT_NanoBRET HiBiT/NanoBRET Assays PROTAC_Treatment->HiBiT_NanoBRET Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis HiBiT_NanoBRET->Data_Analysis

Workflow for the biological evaluation of PROTACs.
Experimental Protocols

Protocol 3: Western Blot Analysis of Target Protein Degradation

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8][9]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (for dose-response) or a fixed concentration for various time points (for time-course). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the data to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.[10][11]

Protocol 4: HiBiT/NanoBRET Assays for Quantitative Degradation Analysis

HiBiT and NanoBRET assays are luminescence-based methods that allow for the sensitive and quantitative measurement of protein degradation in live cells, often in a high-throughput format.[1][12][13]

Materials:

  • CRISPR/Cas9-engineered cell line expressing the target protein endogenously tagged with HiBiT

  • LgBiT protein or expression vector

  • Nano-Glo® Live Cell Assay System or similar

  • PROTAC stock solution (in DMSO)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure (HiBiT Lytic Assay - Endpoint):

  • Cell Plating: Plate the HiBiT-tagged cells in white, opaque multi-well plates.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 24 hours).

  • Lysis and Luminescence Measurement: Add a lytic reagent containing LgBiT protein and the NanoLuc substrate to the wells. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signals to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[1][10]

Procedure (NanoBRET™ Target Engagement Assay):

This assay measures the binding of the PROTAC to its target protein or the E3 ligase in live cells.[8][9]

  • Cell Preparation: Co-express a NanoLuc fusion of the target protein (or E3 ligase) and a HaloTag fusion of a binding partner in cells.

  • Labeling: Label the HaloTag fusion with a fluorescent ligand.

  • PROTAC Addition: Add the PROTAC at various concentrations.

  • BRET Measurement: Add the NanoLuc substrate and measure the BRET signal. The PROTAC will compete with the binding partner, leading to a decrease in the BRET signal.

  • Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the IC50 value for target engagement.

Case Study: A TCO-PEG6-linker based PROTAC Targeting Bruton's Tyrosine Kinase (BTK)

A study by Gabizon et al. described the development of PROTACs targeting Bruton's Tyrosine Kinase (BTK), a key protein in B-cell receptor signaling. One of the synthesized PROTACs, RC-1, utilized a PEG6 linker.[14] While the specific conjugation chemistry for RC-1 was not detailed as TCO-based in this particular publication, it serves as a relevant example of a PEG6-containing PROTAC for which quantitative degradation data is available.

PROTACTargetE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Cell LineReference(s)
RC-1 BTKPomalidomidePEG6<100~90Mino[14]
LC-2 KRAS G12CVHLNot specified~2.5 µM>90%NCI-H2030[15]
Compound 21 BRD4PomalidomidePEG-basedNot explicitly stated, but effective at submicromolar concentrations>75% at 1 µMTHP-1[16]

Signaling Pathways Targeted by PROTACs

PROTACs offer a powerful approach to interrogate and therapeutically target various signaling pathways implicated in diseases like cancer. By degrading key protein nodes, PROTACs can effectively shut down these pathways.

KRAS Signaling Pathway:

Mutations in KRAS are prevalent in many cancers, leading to constitutive activation of downstream signaling pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival. PROTACs are being developed to target mutant KRAS, offering a novel therapeutic strategy.[15][17][18]

KRAS_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2_SOS GRB2/SOS RTK->GRB2_SOS KRAS KRAS GRB2_SOS->KRAS RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K Degradation Proteasomal Degradation KRAS->Degradation Degraded by MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PROTAC KRAS-targeting PROTAC (with this compound linker) PROTAC->KRAS Binds to

Targeting the KRAS signaling pathway with a PROTAC.

EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is another critical oncogene that, when mutated or overexpressed, drives cancer progression through similar downstream pathways as KRAS. PROTACs designed to degrade EGFR mutants are a promising approach to overcome resistance to traditional EGFR inhibitors.[5][19][20]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway EGFR->JAK_STAT Degradation Proteasomal Degradation EGFR->Degradation Degraded by Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation PROTAC EGFR-targeting PROTAC (with this compound linker) PROTAC->EGFR Binds to

Targeting the EGFR signaling pathway with a PROTAC.

Conclusion

This compound is a powerful and versatile linker for the development and synthesis of PROTACs. Its unique combination of a bioorthogonal TCO group, a solubilizing PEG spacer, and a versatile carboxylic acid handle enables the modular and efficient construction of a wide range of PROTAC molecules. The detailed protocols and evaluation methods provided in this guide offer a solid foundation for researchers to design, synthesize, and characterize novel protein degraders. As the field of targeted protein degradation continues to expand, the strategic use of well-designed linkers like this compound will be paramount in developing the next generation of therapeutics for a host of challenging diseases.

References

Methodological & Application

Application Notes and Protocols: TCO-PEG6-Acid for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of antibodies using TCO-PEG6-acid, a heterobifunctional linker. The trans-cyclooctene (TCO) group facilitates rapid and specific bioorthogonal "click" chemistry with tetrazine-labeled molecules, while the carboxylic acid moiety allows for covalent linkage to primary amines on the antibody surface.[1][2][3] The inclusion of a six-unit polyethylene glycol (PEG6) spacer enhances the solubility of the conjugate and minimizes steric hindrance.[2][4]

This protocol focuses on the more direct and common approach of using the N-hydroxysuccinimide (NHS) ester form of this compound (TCO-PEG6-NHS ester), which readily reacts with primary amines, such as those on lysine residues of an antibody, to form stable amide bonds.[4][5]

Overview of the Conjugation Workflow

The antibody conjugation process involves several key stages: antibody preparation to remove any interfering substances, activation of the antibody with TCO-PEG6-NHS ester, quenching of the reaction, and finally, purification of the antibody-TCO conjugate. The resulting TCO-labeled antibody can then be used in a variety of applications, including targeted drug delivery, cellular imaging, and proteomics.[1][5][6]

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange) conjugation Antibody + TCO-PEG6-NHS (Incubate) antibody_prep->conjugation reagent_prep Reagent Preparation (Dissolve TCO-PEG6-NHS) reagent_prep->conjugation quenching Quench Reaction (Add Tris) conjugation->quenching purification Purification (Desalting Column) quenching->purification analysis Analysis & Storage (Measure Concentration) purification->analysis

Fig 1. Experimental workflow for antibody conjugation.

Quantitative Data Summary

The efficiency of the conjugation reaction can be influenced by factors such as the molar ratio of the linker to the antibody, reaction time, and pH. The following tables provide representative data for a typical conjugation experiment.

Table 1: Reaction Conditions for Antibody Conjugation

ParameterConditionRationale
Antibody Concentration2 mg/mLA common starting concentration for antibody labeling reactions.[7]
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.4-8.75The slightly alkaline pH is optimal for the reaction between NHS esters and primary amines.[7][8]
Molar Excess of TCO-PEG6-NHS Ester10-fold to 30-foldA molar excess is required to drive the reaction to completion, but excessive amounts can lead to over-labeling and antibody precipitation.[8]
Reaction Time1-3 hoursIncubation time can be adjusted to control the degree of labeling.[7][8]
Reaction TemperatureRoom TemperatureA convenient and generally effective temperature for the conjugation reaction.[7]
Quenching Reagent1 M Tris-HCl, pH 8.0Tris contains a primary amine that quenches any unreacted NHS ester.[7]

Table 2: Expected Experimental Results

ParameterExpected ValueMethod of Measurement
Antibody Recovery> 85%UV-Vis Spectroscopy (A280)
Degree of Labeling (DOL)2-8 TCO molecules per antibodyMALDI-TOF Mass Spectrometry or UV-Vis Spectroscopy (if TCO has a distinct absorbance)
Conjugate Purity> 95%SDS-PAGE or Size Exclusion Chromatography (SEC)
TCO Reactivity> 80%Reaction with a tetrazine-labeled fluorescent probe followed by fluorescence measurement.

Detailed Experimental Protocol

This protocol is for the conjugation of TCO-PEG6-NHS ester to an antibody containing primary amines.

Materials and Reagents
  • Antibody of interest

  • TCO-PEG6-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • 1 M Tris-HCl (pH 8.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Zeba™ Spin Desalting Columns (or equivalent)

  • Amicon® Ultra Centrifugal Filter Units (or equivalent)

Antibody Preparation

It is crucial to remove any substances from the antibody solution that contain primary amines, such as Tris, glycine, or BSA, as these will compete with the antibody for reaction with the NHS ester.[7]

  • If the antibody is in a buffer containing interfering substances, perform a buffer exchange into 0.1 M Sodium Bicarbonate buffer (pH 8.5). This can be done using a desalting column or by dialysis.

  • Adjust the antibody concentration to 2 mg/mL using the same bicarbonate buffer.

  • Measure the absorbance at 280 nm to confirm the antibody concentration.

Reagent Preparation
  • Immediately before use, dissolve the TCO-PEG6-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[7] The NHS ester is susceptible to hydrolysis, so it should be used without delay.[5]

Antibody Conjugation
  • Add the desired molar excess of the dissolved TCO-PEG6-NHS ester to the antibody solution. For example, for a 20-fold molar excess, add the appropriate volume of the 10 mg/mL TCO-PEG6-NHS ester solution.

  • Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing, which can denature the antibody.

  • Incubate the reaction for 1-3 hours at room temperature, protected from light.[7][8]

Quenching the Reaction
  • To stop the conjugation reaction, add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.[7]

  • Incubate for 15-30 minutes at room temperature.[7]

Purification of the Conjugate
  • Remove the unreacted TCO-PEG6 linker and quenching reagent using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS (pH 7.4).[7]

  • Follow the manufacturer's instructions for the desalting column.

  • If further concentration of the antibody conjugate is needed, use a centrifugal filter unit with a molecular weight cutoff appropriate for your antibody (e.g., 30 kDa or 50 kDa).[7]

Storage
  • Measure the final concentration of the TCO-conjugated antibody using a spectrophotometer at 280 nm.

  • Store the purified conjugate at 2-8°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Application Example: Targeting a Cell Surface Receptor

Antibodies conjugated with TCO can be used for a variety of applications. One common use is to target a cell surface receptor for subsequent labeling with a tetrazine-modified probe. This could be for imaging, targeted drug delivery, or other research applications.

G cluster_cell Cell Membrane receptor Cell Surface Receptor (e.g., EGFR) antibody Antibody-TCO Conjugate antibody->receptor 1. Binding tetrazine_probe Tetrazine-Fluorophore tetrazine_probe->antibody 2. Bioorthogonal Click Reaction

Fig 2. Targeting a cell surface receptor.

In this example, an antibody targeting a receptor like EGFR is first conjugated with TCO. This TCO-labeled antibody is then introduced to cells expressing the receptor. Subsequently, a tetrazine-labeled molecule, such as a fluorescent dye, can be added, which will specifically "click" to the TCO on the antibody, allowing for targeted labeling of the cells.

References

Application Notes and Protocols for Labeling Proteins with TCO-PEG6-acid NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG6-acid NHS ester is a bifunctional reagent designed for the efficient labeling of proteins and other biomolecules. This reagent incorporates a Trans-Cyclooctene (TCO) moiety, a key component for bioorthogonal chemistry, and an N-hydroxysuccinimide (NHS) ester, which enables covalent conjugation to primary amines on proteins. The inclusion of a hydrophilic 6-unit polyethylene glycol (PEG6) spacer enhances water solubility, reduces steric hindrance, and can minimize aggregation of the labeled protein.[1]

The NHS ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide bond.[2] This reaction is most efficient at a pH of 8.3-8.5.[3] Once the protein is labeled with the TCO group, it can undergo a highly specific and rapid inverse electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized molecule. This bioorthogonal "click chemistry" approach is exceptionally fast and allows for the precise attachment of a wide range of molecules, including fluorescent dyes, radiolabels, or therapeutic agents, even in complex biological environments.[2]

Key Features and Applications

  • Bioorthogonal Labeling: The TCO-tetrazine reaction is highly specific and occurs rapidly under physiological conditions without interfering with biological processes.

  • Enhanced Solubility and Reduced Steric Hindrance: The PEG6 linker improves the water solubility of the labeled protein and provides spatial separation between the protein and the conjugated molecule.[1]

  • Versatile Applications: TCO-labeled proteins are valuable tools in various research and development areas, including:

    • Protein-protein interaction studies: Labeled proteins can be used to track and visualize interactions in vitro and in vivo.

    • Antibody-drug conjugation (ADC): The TCO handle allows for the site-specific attachment of cytotoxic drugs to antibodies for targeted cancer therapy.

    • In vivo imaging: Proteins labeled with TCO can be targeted with tetrazine-bearing imaging agents for PET, SPECT, or fluorescence imaging.

    • Immunoassays: TCO-labeled antibodies can be used to develop sensitive and specific diagnostic assays.[1]

Data Presentation: Expected Degree of Labeling

The degree of labeling (DOL), which represents the average number of TCO molecules conjugated per protein, is a critical parameter that can be controlled by adjusting the molar ratio of this compound NHS ester to the protein during the labeling reaction. The optimal DOL will depend on the specific application and the protein being labeled. Over-labeling can potentially compromise the protein's function, while under-labeling may result in a weak signal or low efficacy.

The following table provides representative data on the expected DOL for a typical IgG antibody (MW ~150 kDa) and Bovine Serum Albumin (BSA) (MW ~66.5 kDa) at different molar excesses of a TCO-PEG-NHS ester. It is important to note that these are estimates, and the optimal molar ratio should be determined empirically for each specific protein and application.

ProteinMolar Excess of TCO-PEG-NHS EsterExpected Degree of Labeling (DOL)
IgG3x1 - 2
IgG9x3 - 5
IgG15x5 - 8
BSA6.5x~1.1[4]

Note: A 20-fold molar excess of a PEG NHS ester linker used to label an antibody at a concentration of 1-10 mg/mL typically results in 4-6 linkers per antibody molecule.[5]

Experimental Protocols

Preparation of Reagents
  • Protein Solution:

    • Prepare a solution of the protein to be labeled at a concentration of 1-10 mg/mL.

    • The protein must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 or 0.1 M sodium bicarbonate buffer at pH 8.3-8.5.

    • Crucially, remove any substances that contain primary amines, such as Tris, glycine, or sodium azide, as they will compete with the labeling reaction. This can be achieved by dialysis or using a desalting column.

  • This compound NHS Ester Stock Solution:

    • The this compound NHS ester is moisture-sensitive.[5] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the this compound NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.[6]

    • Do not prepare stock solutions for long-term storage, as the NHS ester is prone to hydrolysis. [5]

Protein Labeling Procedure
  • Reaction Setup:

    • If your protein is in a neutral pH buffer (e.g., PBS), add 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.3.

    • Calculate the required volume of the this compound NHS ester stock solution to achieve the desired molar excess.

  • Labeling Reaction:

    • Add the calculated volume of the this compound NHS ester stock solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Gently mix the reaction by pipetting up and down or by gentle vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

Purification of the Labeled Protein

It is essential to remove the unreacted this compound NHS ester and any reaction byproducts. Common purification methods include:

  • Size Exclusion Chromatography (e.g., Desalting Columns): This is a rapid and efficient method for separating the labeled protein from small molecules.

  • Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) at 4°C with several buffer changes.

  • Tangential Flow Filtration (TFF): Suitable for larger sample volumes.

Characterization of the Labeled Protein
  • Protein Concentration: Determine the concentration of the purified labeled protein using a standard protein assay such as the Bradford or BCA assay.

  • Degree of Labeling (DOL): The DOL can be determined using various methods, including:

    • UV-Vis Spectroscopy: If the TCO moiety has a distinct absorbance, the DOL can be calculated using the Beer-Lambert law.

    • Mass Spectrometry: MALDI-TOF or ESI-MS can be used to determine the mass of the labeled protein, and the mass shift can be used to calculate the DOL.

Storage of the Labeled Protein

Store the purified TCO-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. For long-term storage, it is advisable to aliquot the protein to avoid repeated freeze-thaw cycles.

Visualizations

Chemical Reaction of Protein Labeling Protein Protein + Primary Amine (e.g., Lysine) Labeled_Protein TCO-Labeled Protein Protein-NH-C(O)-PEG6-TCO Protein->Labeled_Protein pH 8.3-8.5 TCO_NHS This compound NHS Ester TCO-PEG6-C(O)-O-NHS TCO_NHS->Labeled_Protein NHS N-Hydroxysuccinimide (byproduct) Labeled_Protein->NHS Formation of stable amide bond Experimental Workflow for Protein Labeling cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage Prot_Prep Prepare Amine-Free Protein Solution Mix Mix Protein and TCO-PEG6-NHS Ester Prot_Prep->Mix TCO_Prep Prepare Fresh TCO-PEG6-NHS Ester Stock Solution TCO_Prep->Mix Incubate Incubate (1-2h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify using Desalting Column or Dialysis Quench->Purify Characterize Characterize (Concentration, DOL) Purify->Characterize Store Store Labeled Protein Characterize->Store Bioorthogonal Ligation of TCO-Labeled Protein TCO_Protein TCO-Labeled Protein Conjugate Final Conjugate TCO_Protein->Conjugate iEDDA Click Reaction Tetrazine_Molecule Tetrazine-Functionalized Molecule (e.g., Dye, Drug) Tetrazine_Molecule->Conjugate

References

Application Notes and Protocols: TCO-PEG6-acid in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TCO-PEG6-acid, a key reagent in bioorthogonal chemistry, for live-cell imaging applications. The document details the underlying principles, key applications, quantitative data, and step-by-step protocols to enable researchers to effectively utilize this technology.

Introduction to this compound and Bioorthogonal Chemistry

This compound is a heterobifunctional molecule combining a highly reactive trans-cyclooctene (TCO) group and a carboxylic acid, connected by a six-unit polyethylene glycol (PEG) spacer. This reagent is a cornerstone of the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" that is exceptionally fast and specific.[1][2]

The key reaction involves the TCO group reacting with a tetrazine (Tz) moiety to form a stable covalent bond.[2] This reaction is bioorthogonal, meaning it proceeds efficiently within a living biological system without interfering with native biochemical processes.[1][3][4] The PEG6 linker enhances the water solubility of the hydrophobic TCO group and provides flexibility, which can improve the accessibility of the TCO for reaction with its tetrazine partner.[5]

Core Applications in Live-Cell Imaging

The unique properties of the TCO-tetrazine ligation make this compound a versatile tool for a range of live-cell imaging applications:

  • Protein Labeling and Tracking: Site-specific labeling of proteins allows for real-time visualization of their localization, trafficking, and dynamics within living cells.[1] This can be achieved by introducing a tetrazine-bearing unnatural amino acid into the protein of interest, followed by labeling with a TCO-functionalized fluorescent probe.

  • Cell Surface Glycan and Lipid Remodeling: Metabolic labeling strategies can be used to introduce tetrazine groups onto cell surface glycans or lipids.[6][7][8] Subsequent labeling with a TCO-conjugated fluorophore enables the imaging and study of membrane dynamics.

  • Antibody-Drug Conjugate (ADC) Development: Live-cell imaging is crucial for assessing the efficacy and mechanism of action of ADCs.[9][10][11] this compound can be used to attach fluorescent probes to antibodies, allowing for the visualization of antibody binding, internalization, and payload delivery in real-time.

  • Spatiotemporal Control of Bioorthogonal Reactions: Light-activated tetrazines can be used in combination with TCO-modified molecules to achieve precise spatial and temporal control over labeling within living cells.[6][7][12]

Data Presentation

Table 1: Key Parameters for TCO-Tetrazine Bioorthogonal Ligation
ParameterValue/CharacteristicReference
Reaction Type Inverse-electron-demand Diels-Alder (iEDDA) Cycloaddition[1][2]
Reactants trans-cyclooctene (TCO) and Tetrazine (Tz)[1][2]
Reaction Rate Exceptionally fast, up to 10⁵ - 10⁶ M⁻¹s⁻¹[1][2]
Biocompatibility High; no catalyst required, suitable for in vivo applications[2]
Reaction Conditions Aqueous buffers (pH 6-9), room temperature[2]
Byproducts Nitrogen gas (N₂)[2]
Stability TCO and Tz moieties are stable for long-term use[2]
Table 2: Qualitative Comparison of Common Bioorthogonal Reactions
ReactionSpeedBiocompatibilityNotesReference
TCO-Tetrazine Ligation Very FastExcellentThe fastest known bioorthogonal reaction.[1][2]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) ModerateExcellentSlower than TCO-tetrazine ligation.[13]
Staudinger Ligation SlowGoodThe first-generation bioorthogonal reaction.[4]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Antibody

This protocol describes the conjugation of this compound to a primary amine on an antibody to create a TCO-functionalized antibody for live-cell imaging.

Materials:

  • This compound

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and Sulfo-NHS in a 1:1.2:1.2 molar ratio in anhydrous DMSO or DMF.

    • Incubate the reaction for 1-2 hours at room temperature to form the TCO-PEG6-NHS ester.

  • Antibody Conjugation:

    • Add the freshly prepared TCO-PEG6-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted TCO-PEG6-NHS ester using a desalting column equilibrated with an appropriate storage buffer for the antibody.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the TCO group at its absorbance maximum.

Protocol 2: Metabolic Labeling of Cell Surface Glycans with a Tetrazine Moiety

This protocol describes the incorporation of azide groups onto the cell surface glycans through metabolic labeling.

Materials:

  • Cells of interest

  • Cell culture medium

  • Ac₄ManNAz (peracetylated N-azidoacetylmannosamine)

  • DMSO

Procedure:

  • Cell Seeding:

    • Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and grow to the desired confluency.

  • Metabolic Labeling:

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.

Protocol 3: Live-Cell Imaging of Tetrazine-Labeled Cells with a TCO-Functionalized Antibody

This protocol describes the labeling of tetrazine-modified live cells with the TCO-functionalized antibody for fluorescence microscopy.

Materials:

  • Tetrazine-labeled live cells (from Protocol 2)

  • TCO-functionalized antibody (from Protocol 1) conjugated to a fluorescent dye

  • Live-cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

  • Fluorescence microscope equipped with a live-cell imaging chamber

Procedure:

  • Cell Preparation:

    • Gently wash the tetrazine-labeled cells twice with pre-warmed live-cell imaging buffer to remove any residual culture medium.

  • Labeling:

    • Dilute the TCO-functionalized antibody-fluorophore conjugate in the live-cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).

    • Add the antibody solution to the cells and incubate for 1-2 hours at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the antibody solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound antibody.

  • Imaging:

    • Add fresh live-cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.

    • Acquire images using the appropriate filter sets for the chosen fluorophore.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_labeling Cell Labeling cluster_imaging Imaging TCO_PEG_Acid This compound Activation Activation (EDC, Sulfo-NHS) TCO_PEG_Acid->Activation Antibody Antibody Conjugation Conjugation Antibody->Conjugation Activation->Conjugation TCO-PEG6-NHS ester TCO_Ab TCO-Antibody Conjugation->TCO_Ab Incubation Incubation TCO_Ab->Incubation Cells Live Cells Metabolic_Labeling Metabolic Incorporation Cells->Metabolic_Labeling Tetrazine_Metabolite Tetrazine Metabolite Tetrazine_Metabolite->Metabolic_Labeling Tz_Cells Tetrazine-labeled Cells Metabolic_Labeling->Tz_Cells Tz_Cells->Incubation Labeled_Cells Labeled Cells for Imaging Incubation->Labeled_Cells Washing Washing Microscopy Fluorescence Microscopy Washing->Microscopy Labeled_Cells->Washing

Caption: Experimental workflow for live-cell imaging using this compound.

signaling_pathway cluster_reaction Bioorthogonal Reaction cluster_application Live-Cell Application TCO TCO-PEG6-Fluorophore Ligation iEDDA Cycloaddition TCO->Ligation Tetrazine Tetrazine-Biomolecule Tetrazine->Ligation Labeled_Biomolecule Fluorescently Labeled Biomolecule Ligation->Labeled_Biomolecule Live_Cell Live Cell Labeled_Biomolecule->Live_Cell Introduction into cell Imaging Live-Cell Imaging Live_Cell->Imaging Data Dynamic Cellular Processes Imaging->Data

Caption: TCO-Tetrazine ligation for live-cell imaging.

References

Application Notes and Protocols for TCO-PEG6-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The linker, connecting the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. TCO-PEG6-acid is a heterobifunctional linker that offers a versatile platform for ADC development through a combination of amine-reactive chemistry and highly efficient, bioorthogonal "click chemistry".

This linker features a Trans-Cyclooctene (TCO) group for rapid and specific reaction with a tetrazine-modified antibody via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] The carboxylic acid moiety allows for the covalent attachment of amine-containing payloads through the formation of a stable amide bond.[3] The polyethylene glycol (PEG6) spacer enhances the linker's hydrophilicity, which can improve the solubility and reduce aggregation of the resulting ADC.[4]

These application notes provide detailed protocols for the use of this compound in the development of ADCs, from the initial activation and payload conjugation to the final click reaction with a tetrazine-modified antibody and subsequent characterization.

Properties of this compound

PropertyValueReference
Molecular Formula C24H43NO10[5]
Molecular Weight 505.6 g/mol [4]
Purity ≥95%[4]
Solubility DMSO, DMF, DCM[5]
Storage -20°C[5]

Experimental Protocols

The development of an ADC using this compound typically involves a two-part process:

  • Preparation of the TCO-Linker-Payload Conjugate: The carboxylic acid of this compound is activated and then reacted with an amine-containing cytotoxic payload.

  • Preparation of the Tetrazine-Modified Antibody and Final ADC Conjugation: A monoclonal antibody is modified with a tetrazine moiety, which then undergoes a click chemistry reaction with the TCO-linker-payload conjugate.

Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester, which then reacts with an amine-containing payload.

Materials and Reagents:

ReagentRecommended Supplier
This compoundBroadPharm, AxisPharm
Amine-containing payloadSpecific to the research
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Thermo Fisher Scientific
NHS (N-hydroxysuccinimide) or Sulfo-NHSThermo Fisher Scientific
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-Aldrich
Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)[6]
Reaction Buffer (e.g., PBS, pH 7.4)[7]
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)[7]
Reverse-phase HPLC system for purificationWaters, Agilent

Activation and Conjugation Protocol:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare a stock solution of the amine-containing payload in a compatible solvent.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a reaction vessel, combine this compound with a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS in Activation Buffer.[6]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Payload:

    • Add the amine-containing payload to the activated this compound solution. A 1.5 to 2-fold molar excess of the activated linker over the payload is a common starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Reaction Buffer to facilitate the reaction with the primary amine of the payload.[7]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 20-50 mM to consume any unreacted NHS esters.[6]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the TCO-linker-payload conjugate by reverse-phase HPLC to remove unreacted payload, linker, and byproducts.

Workflow for TCO-Linker-Payload Synthesis

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification TCO_PEG6_acid This compound EDC_NHS EDC + NHS in Activation Buffer TCO_PEG6_acid->EDC_NHS 15-30 min Room Temp Activated_TCO Activated TCO-PEG6-NHS Ester EDC_NHS->Activated_TCO Payload Amine-Payload Activated_TCO->Payload 2h RT or O/N 4°C pH 7.2-7.5 Conjugate TCO-Linker-Payload Payload->Conjugate Purified_Conjugate Purified TCO-Linker-Payload Conjugate->Purified_Conjugate RP-HPLC

Caption: Synthesis of the TCO-linker-payload conjugate.

Preparation of Tetrazine-Modified Antibody and Final ADC Conjugation

This protocol outlines the modification of a monoclonal antibody with a tetrazine-NHS ester and the subsequent click chemistry reaction with the TCO-linker-payload conjugate.

Materials and Reagents:

ReagentRecommended Supplier
Monoclonal Antibody (mAb)Specific to the research
Tetrazine-NHS esterBroadPharm, Click Chemistry Tools
TCO-linker-payload conjugatePrepared in the previous step
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-Aldrich
Reaction Buffer (e.g., 50 mM Borate Buffer, pH 8.5)[8]
Conjugation Buffer (e.g., PBS, pH 7.4)[8]
Desalting columns (e.g., Zeba™ Spin Desalting Columns)Thermo Fisher Scientific
Size Exclusion Chromatography (SEC) system for purificationGE Healthcare, Agilent

Antibody Modification and ADC Conjugation Protocol:

  • Antibody Preparation:

    • Exchange the antibody into the Reaction Buffer (e.g., Borate Buffer, pH 8.5) using a desalting column to remove any primary amine-containing buffers.

    • Adjust the antibody concentration to 2-5 mg/mL.[8]

  • Tetrazine Modification of Antibody:

    • Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.[8]

    • Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution.[8]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[8]

    • Remove excess, unreacted tetrazine reagent using a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.4).

  • ADC Conjugation via iEDDA Click Chemistry:

    • Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.[8]

    • Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the tetrazine-modified antibody solution.[8]

    • Incubate the reaction for 1 hour at room temperature with gentle mixing. The reaction is typically very fast.[9]

  • Purification of the ADC:

    • Purify the final ADC using Size Exclusion Chromatography (SEC) to remove any unreacted TCO-linker-payload and other small molecule impurities.

Workflow for ADC Synthesis

G cluster_0 Antibody Modification cluster_1 Click Chemistry Conjugation cluster_2 Purification mAb Monoclonal Antibody Tz_NHS Tetrazine-NHS Ester mAb->Tz_NHS 1-2h Room Temp mAb_Tz Tetrazine-Modified Antibody Tz_NHS->mAb_Tz TCO_Payload TCO-Linker-Payload mAb_Tz->TCO_Payload 1h Room Temp ADC Antibody-Drug Conjugate TCO_Payload->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC

Caption: Final ADC synthesis via click chemistry.

Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.

Key Characterization Parameters and Methods:

ParameterMethodExpected OutcomeReference
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)Determination of the average number of drug molecules per antibody.[10][11]
Purity and Aggregation Size Exclusion Chromatography (SEC)High purity with minimal aggregation.[12]
Conjugation Site Peptide mapping with LC-MS/MSIdentification of the specific amino acid residues where the linker is attached.
In vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo)Potent and specific killing of target cancer cells.[13]
In vitro and in vivo Stability Incubation in plasma followed by LC-MS analysisHigh stability in circulation with minimal premature drug release.[11][14]
In vivo Efficacy Xenograft tumor models in miceSignificant tumor growth inhibition.[15][16]

Quantitative Data Summary (Hypothetical Data for Illustration):

ParameterValue
Typical DAR 3.5 - 4.5
Conjugation Efficiency (Click Reaction) >95%
ADC Purity (SEC) >98%
In vitro IC50 0.1 - 10 nM (on target-positive cells)
Plasma Stability (24h) >90% intact ADC

Signaling Pathway of a Typical ADC

G ADC Antibody-Drug Conjugate Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Apoptosis Target->Apoptosis

Caption: General mechanism of action for an ADC.

Conclusion

This compound provides a robust and efficient tool for the development of next-generation ADCs. The combination of a stable amide linkage to the payload and a highly selective and rapid bioorthogonal click chemistry reaction for antibody conjugation allows for precise control over the ADC synthesis process. The inclusion of a PEG spacer can further enhance the physicochemical properties of the final conjugate. The protocols and characterization methods outlined in these application notes provide a comprehensive guide for researchers in the field of targeted cancer therapy.

References

Application Notes and Protocols: Step-by-Step TCO-Tetrazine Ligation for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The TCO-tetrazine ligation is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific covalent bonding of molecules in complex biological environments.[1] This reaction is a type of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety.[1][2] The key advantages of this ligation are its exceptionally fast reaction kinetics, high specificity, and biocompatibility, as it proceeds efficiently under physiological conditions without the need for cytotoxic catalysts like copper.[3][4]

The reaction mechanism involves a [4+2] cycloaddition where the electron-deficient tetrazine reacts with the strained, electron-rich TCO.[1][2] This forms a highly unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen (N₂) gas and forming a stable dihydropyridazine conjugate.[1][2][5] This release of N₂ serves as a key driving force for the reaction's irreversibility.[1] These features make the TCO-tetrazine ligation an ideal tool for a wide range of applications, including live-cell imaging, antibody-drug conjugate (ADC) development, targeted drug delivery, and pretargeted nuclear imaging.[1][2][3]

Reaction Mechanism and Workflow

The TCO-tetrazine ligation proceeds through a two-step mechanism, initiated by a rapid cycloaddition followed by an irreversible nitrogen gas elimination.

TCO_Tetrazine_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products TCO Trans-Cyclooctene (TCO) (Electron Rich Dienophile) Cycloaddition [4+2] Cycloaddition (IEDDA) TCO->Cycloaddition Tetrazine Tetrazine (Tz) (Electron Deficient Diene) Tetrazine->Cycloaddition Intermediate Unstable Tricyclic Intermediate Cycloaddition->Intermediate RetroDA Retro-Diels-Alder Intermediate->RetroDA Conjugate Stable Dihydropyridazine Conjugate RetroDA->Conjugate N2 Nitrogen Gas (N₂) RetroDA->N2

Mechanism of the TCO-Tetrazine IEDDA Reaction.

Quantitative Data Summary

The reaction kinetics of the TCO-tetrazine ligation are among the fastest of all bioorthogonal reactions, which allows for efficient labeling at low concentrations.[1][5] The rate is influenced by the specific substituents on both the TCO and tetrazine molecules.

ParameterValueConditions / NotesSource(s)
Second-Order Rate Constant (k₂) General Range 1 to 1 x 10⁶ M⁻¹s⁻¹Varies significantly based on TCO and tetrazine structure.[5][6]
k₂ (Dipyridyl Tetrazine & TCO) ~2000 (±400) M⁻¹s⁻¹9:1 Methanol/Water mixture.[7]
k₂ (H-substituted Tetrazine & TCO) up to 30,000 M⁻¹s⁻¹Aqueous media. Considered very fast.[6][8]
k₂ (Methyl-substituted Tetrazine & TCO) ~1000 M⁻¹s⁻¹Aqueous media.[6][8]
k₂ (General TCO-Tetrazine) > 800 M⁻¹s⁻¹General value often cited for efficient reactions.[3]
Reaction pH 6.0 - 9.0Robust over a broad physiological pH range.[5][9][10]
Reaction Temperature 4°C to 37°CProceeds rapidly at room temperature (20-25°C). Lower temperatures can be used to slow the reaction.[8][9]
Typical Reaction Time (Protein Conjugation) 30 - 60 minutesOften complete within 1 hour at room temperature at micromolar concentrations.[5][8][10][11]
Reactant Concentration Nanomolar to MicromolarEffective even at low concentrations due to high reaction rates.[1][3]

Experimental Protocols

These protocols provide a general framework for the bioconjugation of two proteins using TCO-tetrazine ligation. Optimization may be required for specific biomolecules.

Protocol 1: Activation of Protein A with TCO-NHS Ester

This protocol uses an N-hydroxysuccinimide (NHS) ester to attach a TCO group to primary amines (e.g., lysine residues) on the protein.

  • Materials:

    • Protein A in amine-free buffer (e.g., PBS, pH 7.4)

    • TCO-PEG-NHS ester

    • Anhydrous DMSO or DMF

    • 1 M Sodium Bicarbonate (NaHCO₃)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Spin desalting columns

  • Procedure:

    • Protein Preparation: Buffer exchange the protein into an amine-free buffer like PBS (pH 7.4) at a concentration of 1-5 mg/mL.[11]

    • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[11]

    • Activation Reaction:

      • To 100 µg of Protein A, add 5 µL of 1 M NaHCO₃ to raise the pH, which facilitates the reaction with primary amines.[5][8]

      • Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[11]

    • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[5][8]

    • Quenching (Optional): Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[8][11]

    • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column, exchanging the protein into the desired buffer for the next step.[8][10]

Protocol 2: Activation of Protein B with Tetrazine-NHS Ester

This protocol is identical to Protocol 1 but uses a tetrazine-functionalized NHS ester.

  • Procedure:

    • Follow steps 1-6 from Protocol 1, substituting "Protein A" with "Protein B" and "TCO-PEG-NHS ester" with "Methyl-tetrazine-PEG-NHS ester".[5]

Experimental_Workflow cluster_activation Step 1: Protein Activation cluster_ligation Step 2: Bioorthogonal Ligation pA Protein A reactA Incubate 1 hr RT pA->reactA pB Protein B reactB Incubate 1 hr RT pB->reactB tco_nhs TCO-NHS Ester tco_nhs->reactA tz_nhs Tetrazine-NHS Ester tz_nhs->reactB purifyA Purify (Desalting Column) reactA->purifyA purifyB Purify (Desalting Column) reactB->purifyB pA_tco Protein A-TCO purifyA->pA_tco pB_tz Protein B-Tetrazine purifyB->pB_tz mix Mix Activated Proteins (1:1.1 molar ratio) pA_tco->mix pB_tz->mix reactLigation Incubate 1 hr RT mix->reactLigation purifyFinal Purify Conjugate (e.g., SEC) (Optional) reactLigation->purifyFinal conjugate Protein A-B Conjugate purifyFinal->conjugate

General experimental workflow for protein-protein conjugation.

Protocol 3: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol details the final click reaction between the two activated proteins.

  • Procedure:

    • Reaction Setup: Mix the purified TCO-activated Protein A with the tetrazine-activated Protein B. A slight molar excess (1.05 to 1.5 equivalents) of the tetrazine-protein is often recommended to ensure the complete consumption of the TCO-protein.[8][10]

    • Incubation: Allow the ligation reaction to proceed for 60 minutes at room temperature with gentle rotation.[5][10] Depending on reactant concentrations, this time can be adjusted (30 minutes to 2 hours).[8]

    • Monitoring (Optional): The reaction can be monitored by the disappearance of the tetrazine's characteristic color or by following the decrease in its visible absorbance peak (typically 510-550 nm).[1][5]

    • Purification (Optional): If necessary, the final protein-protein conjugate can be purified from any unreacted starting materials using a suitable method like size-exclusion chromatography (SEC).[1][8]

    • Storage: Store the final conjugate at 4°C.[8][10]

Troubleshooting

Even with a robust reaction, issues can arise. This guide provides solutions to common problems.

Troubleshooting_Tree start Problem: Low Conjugation Yield q_stoich Is Stoichiometry Correct? start->q_stoich q_reagents Are Reagents Fresh? q_stoich->q_reagents Yes sol_stoich Solution: Verify concentrations. Optimize molar ratio (try 1.5x excess of one reagent). q_stoich->sol_stoich No q_solubility Is there Precipitation? q_reagents->q_solubility Yes sol_reagents Solution: Use fresh reagents. Store protected from light and moisture. q_reagents->sol_reagents No q_sterics Are Molecules Bulky? q_solubility->q_sterics No sol_solubility Solution: Use PEGylated linkers to improve solubility. Add a small amount of organic co-solvent (e.g., DMSO). q_solubility->sol_solubility Yes sol_sterics Solution: Incorporate a longer, flexible spacer (e.g., PEG) into the linker design. q_sterics->sol_sterics Yes end_node Yield Should Improve q_sterics->end_node No sol_stoich->end_node sol_reagents->end_node sol_solubility->end_node sol_sterics->end_node

Troubleshooting decision tree for low-yield reactions.

References

TCO-PEG6-acid for Surface Modification of Biomaterials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG6-acid is a heterobifunctional linker molecule designed for the surface modification of biomaterials. It comprises three key components: a trans-cyclooctene (TCO) group, a hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid. This unique structure enables a two-step functionalization strategy: initial covalent attachment to the biomaterial surface via the carboxylic acid, followed by the highly efficient and bioorthogonal "click" reaction of the TCO group with a tetrazine-modified molecule of interest.

The PEG6 spacer enhances solubility in aqueous environments, increases biocompatibility, and reduces non-specific protein adsorption on the biomaterial surface.[1][2] The TCO group facilitates rapid and specific covalent bond formation with tetrazine-labeled molecules through a copper-free click chemistry reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4] This reaction is exceptionally fast and proceeds under physiological conditions, making it ideal for biological applications.

These application notes provide detailed protocols for the surface modification of biomaterials using this compound and subsequent bioorthogonal functionalization for applications in cell adhesion and drug delivery.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC24H43NO10[4]
Molecular Weight505.6 g/mol [4]
Purity≥95%[3]
SolubilitySoluble in DMSO, DMF, DCM[4]
Storage-20°C, protected from moisture and light[3]
Table 2: Quantitative Parameters for Biomaterial Surface Modification and Functionalization
ParameterTypical Value RangeBiomaterial ExampleMeasurement Technique
This compound Immobilization
Amine Surface Density (pre-modification)1-10 amines/nm²Aminated Glass/SiliconX-ray Photoelectron Spectroscopy (XPS)
EDC/NHS Molar Ratio (to this compound)2:1 to 5:1General-
This compound Concentration1-10 mg/mL in anhydrous DMSO or DMFGeneral-
Reaction Time (EDC/NHS activation)15-60 minutesGeneral-
Reaction Time (coupling to amine surface)2-12 hoursGeneral-
PEG Grafting Density1-10 chains/100 nm²Nanoparticles¹H NMR, Thermogravimetric Analysis (TGA)
Bioorthogonal Functionalization
Tetrazine-Molecule Concentration1.1-2 molar excess to surface TCOGeneral-
Reaction Time (TCO-tetrazine click)5-60 minutesGeneral-
Cell Adhesion Application
RGD Surface Density1-100 fmol/cm²HydrogelFluorescence Quantification
Cell Adhesion Force5-50 nN/cellFunctionalized SurfacesAtomic Force Microscopy (AFM)
Cell Spreading Area1000-5000 µm²/cellRGD-functionalized SurfacesMicroscopy with Image Analysis
Drug Delivery Application
Drug Loading Capacity1-10% (w/w)NanoparticlesUV-Vis Spectroscopy, HPLC
Release Half-life (T1/2)Varies (minutes to days)NanoparticlesIn vitro release assay

Experimental Protocols

Protocol 1: Immobilization of this compound onto Amine-Functionalized Biomaterial Surfaces

This protocol describes the covalent attachment of this compound to a biomaterial surface that has been pre-functionalized with primary amine groups. The carboxylic acid of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester, which then couples with the surface amines to form stable amide bonds.[5][6]

Materials:

  • Amine-functionalized biomaterial (e.g., aminosilanized glass slide, amine-containing hydrogel, or nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES buffer, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC (e.g., 20 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, mix the this compound solution with the freshly prepared EDC and NHS solutions. A typical molar ratio is 1:2:1 (this compound:EDC:NHS), but this may require optimization.

    • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

  • Coupling to the Biomaterial Surface:

    • For solid surfaces (e.g., glass slides, hydrogels), immerse the amine-functionalized biomaterial in the activated this compound solution.

    • For nanoparticles, add the activated this compound solution to a suspension of the amine-functionalized nanoparticles in Coupling Buffer.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing and Quenching:

    • Remove the coupling solution.

    • Wash the biomaterial surface three times with Coupling Buffer to remove unreacted this compound and byproducts.

    • Immerse the surface in Quenching Buffer for 30 minutes at room temperature to block any unreacted NHS esters on the surface.

    • Wash the surface three to five times with Wash Buffer.

    • Dry the TCO-functionalized biomaterial under a stream of nitrogen or by lyophilization for nanoparticles. Store at 4°C in a desiccated environment.

Characterization:

  • The success of the immobilization can be confirmed by surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the elemental composition changes, or by reacting the surface with a fluorescently-labeled tetrazine and measuring the fluorescence intensity.

G cluster_activation Step 1: Activation of this compound cluster_coupling Step 2: Coupling to Amine-Functionalized Surface cluster_functionalization Step 3: Bioorthogonal Ligation TCO_PEG_COOH TCO-PEG6-COOH Activated_TCO TCO-PEG6-NHS Ester (Reactive Intermediate) TCO_PEG_COOH->Activated_TCO 15-30 min, RT Amine_Surface Amine-Functionalized Biomaterial EDC_NHS EDC / NHS in Activation Buffer (pH 4.5-6.0) EDC_NHS->Activated_TCO TCO_Surface TCO-Functionalized Biomaterial Activated_TCO->TCO_Surface 2-4 h, RT in Coupling Buffer (pH 7.2-7.5) Amine_Surface->TCO_Surface Functionalized_Surface Functionalized Biomaterial TCO_Surface->Functionalized_Surface < 1 h, RT 'Click' Reaction Tetrazine_Molecule Tetrazine-Molecule (e.g., Tetrazine-RGD) Tetrazine_Molecule->Functionalized_Surface G TCO_Surface TCO-Functionalized Biomaterial Tz_RGD Tetrazine-RGD Solution Incubate Incubate (30-60 min, 37°C) TCO_Surface->Incubate Tz_RGD->Incubate Wash_PBS Wash with Sterile PBS Incubate->Wash_PBS RGD_Surface RGD-Functionalized Biomaterial Wash_PBS->RGD_Surface Cell_Seeding Seed with Cells RGD_Surface->Cell_Seeding Incubate_Cells Incubate (37°C, 5% CO₂) Cell_Seeding->Incubate_Cells Analysis Analyze Cell Adhesion and Spreading Incubate_Cells->Analysis G TCO_NP TCO-Functionalized Nanoparticles Tz_Drug Tetrazine-Drug Solution React React (1-2 h, RT) TCO_NP->React Tz_Drug->React Purify Purify Nanoparticles (Dialysis/Centrifugation) React->Purify Drug_NP Drug-Conjugated Nanoparticles Purify->Drug_NP Characterize Characterize Drug Loading Drug_NP->Characterize Release_Study In Vitro Drug Release Study Drug_NP->Release_Study

References

Application Notes and Protocols for TCO-PEG6-acid in Pretargeted Imaging and Radiotracer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretargeted imaging and therapy represent a paradigm shift in the development of radiopharmaceuticals and targeted drug delivery systems. This strategy decouples the targeting vector from the imaging or therapeutic payload, allowing for improved target-to-background ratios and reduced off-target toxicity. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of modern pretargeting due to its exceptionally fast reaction kinetics and bioorthogonality.[1][2][3] TCO-PEG6-acid is a key reagent in this field, offering a versatile platform for the modification of biomolecules with a TCO moiety for subsequent in vivo "click" chemistry.

This document provides detailed application notes and experimental protocols for the use of this compound in pretargeted imaging and radiotracer development.

Principle of TCO-Based Pretargeted Imaging

The pretargeting strategy involves a two-step approach:

  • Pre-targeting Step: A biomolecule, typically a monoclonal antibody (mAb) or an antibody fragment, is conjugated with a TCO moiety using a linker such as this compound. This TCO-modified antibody is administered to the subject and allowed to accumulate at the target site (e.g., a tumor) while the unbound conjugate clears from circulation.[4][5]

  • "Click" Reaction Step: After a sufficient time interval for clearance, a small, radiolabeled tetrazine-containing molecule is administered. This radiotracer rapidly circulates and undergoes a highly specific and rapid iEDDA cycloaddition reaction with the TCO-tagged antibody at the target site.[1][6] The unreacted radiolabeled tetrazine is quickly eliminated from the body, leading to a high-contrast image of the target tissue.[7][8]

The PEG6 linker in this compound enhances the solubility and bioavailability of the conjugated biomolecule and provides a spacer arm to minimize steric hindrance during the click reaction.[9][10]

Applications

The TCO-tetrazine pretargeting strategy has numerous applications in biomedical research and clinical development:

  • Pretargeted Positron Emission Tomography (PET) Imaging: Enables the use of short-lived PET isotopes like fluorine-18 (¹⁸F) and gallium-68 (⁶⁸Ga) for imaging slow-accumulating targeting vectors like antibodies.[2][7][8] This reduces the radiation dose to the patient compared to directly labeled antibodies with long-lived isotopes.[4]

  • Pretargeted Radioimmunotherapy (PRIT): Allows for the delivery of therapeutic radionuclides such as lutetium-177 (¹⁷⁷Lu) to tumors with high precision, minimizing damage to healthy tissues.[6][11][12]

  • Fluorescence Imaging: TCO-modified biomolecules can be targeted with fluorescently labeled tetrazines for in vivo and ex vivo imaging applications.[13]

  • Drug Delivery: This bioorthogonal chemistry can be used to assemble antibody-drug conjugates (ADCs) in vivo or to release a therapeutic agent at a specific site.

Quantitative Data Summary

The following tables summarize key quantitative data from various pretargeted imaging and therapy studies utilizing the TCO-tetrazine platform.

Table 1: In Vivo Biodistribution of TCO-Modified Antibodies and Tetrazine Radiotracers
Targeting AntibodyTCO ModificationRadiotracerMouse ModelTime Post-Injection of RadiotracerTumor Uptake (%ID/g)Tumor-to-Blood RatioTumor-to-Muscle RatioReference
huA33TCO-NHS ester⁶⁴Cu-NOTA-Tz-BnSW1222 colorectal cancer12 h4.1 ± 0.3~4>10[1]
5B1 (anti-CA19.9)TCO-NHS esterAl¹⁸F-NOTA-Tz-PEG11BxPC3 pancreatic cancer4 h6.43.7>10[7]
5B1 (anti-CA19.9)TCO-NHS ester¹⁷⁷Lu-DOTA-PEG7-TzBxPC3 pancreatic cancer4 h4.6 ± 0.8~1.5~15[6]
5B1 (anti-CA19.9)TCO-NHS ester¹⁷⁷Lu-DOTA-PEG7-TzBxPC3 pancreatic cancer120 h16.8 ± 3.9~30>100[6]
CC49 (anti-TAG72)TCO-NHS ester¹¹¹In-DOTA-TzLS174T colon cancer3 h4.2~0.513.1[5][8]
CC49 (anti-TAG72) with clearing agentTCO-NHS ester¹⁷⁷Lu-DOTA-TzLS174T colon cancer3 h7.45 ± 1.46~125>100[5][14]
U36 (anti-CD44v6)TCO-NHS ester (6:1)[⁸⁹Zr]Zr-DFO-PEG5-TzVU-SCC-OE HNSCC72 h17.1 ± 3.0~1025.67 ± 6.30[4]
HerceptinDOTA-TCO⁶⁴Cu-DOTA-TzSKOV3 ovarian cancer24 h25.7 ± 4.7~5Not Reported[15]

%ID/g = percentage of injected dose per gram of tissue.

Table 2: Dosimetry Calculations for Pretargeted Radioimmunotherapy
RadiotracerTargeting SystemModelTumor Absorbed Dose (Gy/MBq)Bone Marrow Absorbed Dose (mGy/MBq)Liver Absorbed Dose (mGy/MBq)Kidney Absorbed Dose (mGy/MBq)Reference
¹⁷⁷Lu-tetrazineCC49-TCO with clearing agentHumanNot Reported719.542.5[14]
¹⁷⁷Lu-DOTA-PEG7-Tz5B1-TCOHuman (projected)Not Reported~150 rad (MTD)Not ReportedNot Reported[6]
[¹⁷⁷Lu]Lu-Tz-235A7-TCOMouse0.59Not ReportedLowLow[12]
[⁸⁹Zr]Zr-3TCO-U36 (pretargeted)Human (projected)Not ReportedNot Reported0.123Not Reported[4]
[⁸⁹Zr]Zr-3-TCO-U36 (direct)-Human (projected)Not ReportedNot Reported0.970Not Reported[4]

MTD = Maximum Tolerated Dose.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes the activation of the carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to primary amines (e.g., lysine residues) on a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • PD-10 desalting columns or equivalent size-exclusion chromatography system

  • Amicon Ultra centrifugal filters (10 kDa MWCO)

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation: a. Buffer exchange the mAb into PBS, pH 7.4 to remove any amine-containing buffers or stabilizers. b. Concentrate the mAb to 2-10 mg/mL using an Amicon Ultra centrifugal filter. c. Determine the precise concentration of the mAb using a UV-Vis spectrophotometer at 280 nm.

  • Activation of this compound to TCO-PEG6-NHS ester: a. In a dry, inert atmosphere, dissolve this compound, NHS, and DCC (or EDC) in anhydrous DMF or DMSO at a molar ratio of 1:1.2:1.2. b. Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C, protected from light. The resulting solution contains the activated TCO-PEG6-NHS ester.

  • Antibody Conjugation: a. Transfer the desired amount of mAb to a new reaction tube and adjust the pH to 8.5 by adding the Reaction Buffer. b. Add a 5- to 20-fold molar excess of the activated TCO-PEG6-NHS ester solution to the antibody solution. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature. b. Purify the TCO-conjugated mAb from unreacted TCO-PEG6-NHS ester and other small molecules using a PD-10 desalting column equilibrated with PBS, pH 7.4. c. Concentrate the purified TCO-mAb conjugate and perform a buffer exchange into PBS using an Amicon Ultra centrifugal filter.

  • Characterization: a. Determine the final concentration of the TCO-mAb. b. The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry.

Protocol 2: Radiolabeling of a DOTA-conjugated Tetrazine with Lutetium-177

This protocol describes the radiolabeling of a DOTA-functionalized tetrazine derivative with ¹⁷⁷Lu.

Materials:

  • DOTA-PEGn-Tetrazine

  • ¹⁷⁷LuCl₃ in 0.04 M HCl

  • Reaction Buffer: 0.1 M sodium acetate or ascorbate buffer, pH 4.5-5.0

  • Quenching Solution: 50 mM DTPA solution

  • C18 Sep-Pak cartridge

  • Ethanol

  • Sterile water for injection

  • Radio-TLC system

Procedure:

  • Reaction Setup: a. In a sterile, shielded vial, dissolve the DOTA-PEGn-Tetrazine (e.g., 10-100 µg) in the Reaction Buffer. b. Add the desired activity of ¹⁷⁷LuCl₃ to the solution. c. Gently mix and ensure the pH of the reaction mixture is between 4.5 and 5.0.

  • Radiolabeling Reaction: a. Incubate the reaction vial in a shielded dry heat block or water bath at 80-95°C for 20-30 minutes.

  • Quality Control: a. After incubation, allow the vial to cool to room temperature. b. Determine the radiochemical purity (RCP) using a radio-TLC system. An RCP of >95% is generally desired.

  • Purification (if necessary): a. If the RCP is below the desired level, the product can be purified using a C18 Sep-Pak cartridge. b. Condition the cartridge with ethanol followed by sterile water. c. Load the reaction mixture onto the cartridge. d. Wash the cartridge with sterile water to remove unreacted ¹⁷⁷LuCl₃. e. Elute the ¹⁷⁷Lu-DOTA-PEGn-Tetrazine with ethanol. f. The ethanol can be evaporated under a stream of nitrogen, and the product reconstituted in a suitable formulation for injection (e.g., saline with a small amount of ethanol).

Protocol 3: In Vivo Pretargeted PET Imaging in a Mouse Model

This protocol provides a general workflow for a pretargeted PET imaging study in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts)

  • TCO-conjugated monoclonal antibody

  • Radiolabeled tetrazine (e.g., ¹⁸F- or ⁶⁸Ga-labeled)

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

Procedure:

  • Pre-targeting: a. Administer the TCO-conjugated mAb (e.g., 100 µg) to the tumor-bearing mice via tail vein injection. b. Allow the antibody to circulate and accumulate at the tumor site for 24-72 hours. The optimal time interval should be determined empirically for each antibody.[1][6]

  • Radiotracer Injection: a. After the predetermined time interval, administer the radiolabeled tetrazine (e.g., 5-10 MBq) via tail vein injection.

  • PET/CT Imaging: a. At various time points after the radiotracer injection (e.g., 30 min, 1 h, 2 h, 4 h), anesthetize the mice and perform PET/CT scans. b. Reconstruct the images and perform image analysis to determine the biodistribution of the radiotracer.

  • Ex Vivo Biodistribution (Optional but Recommended): a. After the final imaging session, euthanize the mice. b. Dissect major organs and the tumor. c. Weigh the tissues and measure the radioactivity in each tissue using a gamma counter. d. Calculate the %ID/g for each tissue.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for pretargeted imaging using TCO-modified antibodies.

IEDDA_Reaction TCO trans-Cyclooctene (TCO) (on Antibody) Transition_State [4+2] Cycloaddition (Transition State) TCO->Transition_State Tetrazine Tetrazine (Tz) (Radiolabeled) Tetrazine->Transition_State Dihydropyridazine Dihydropyridazine Intermediate Transition_State->Dihydropyridazine Final_Product Stable Conjugate (at Tumor Site) Dihydropyridazine->Final_Product Retro-Diels-Alder N2 N₂ Gas Dihydropyridazine->N2

Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Antibody_Conjugation_Workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Antibody cluster_purification Purification and Characterization TCO_acid This compound TCO_NHS TCO-PEG6-NHS ester TCO_acid->TCO_NHS NHS_EDC NHS / EDC NHS_EDC->TCO_NHS Conjugation Conjugation Reaction (pH 8.5) TCO_NHS->Conjugation Antibody Antibody (mAb) Antibody->Conjugation TCO_mAb TCO-conjugated mAb Conjugation->TCO_mAb Purification Size-Exclusion Chromatography TCO_mAb->Purification Characterization MALDI-TOF MS (DOL determination) Purification->Characterization

Caption: Workflow for conjugating this compound to an antibody.

References

Application Notes and Protocols for Creating Fluorescent Probes with TCO-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and visualization of biomolecules in their native environment. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is the fastest known bioorthogonal reaction, prized for its exceptional kinetics and selectivity.[1][2] This document provides detailed protocols for the creation of fluorescent probes using TCO-PEG6-acid, a versatile heterobifunctional linker.

This compound features a TCO group for rapid, copper-free click chemistry with tetrazine-functionalized molecules, a terminal carboxylic acid for covalent attachment to primary amines on biomolecules, and a hydrophilic hexaethylene glycol (PEG6) spacer.[3][4] The PEG6 linker enhances water solubility, improves flexibility, and reduces steric hindrance, making this reagent ideal for a wide range of bioconjugation applications, including protein and antibody labeling, live cell imaging, and the development of targeted therapeutics.[4][5][6]

Principle of the Two-Step Labeling Strategy

The creation of a fluorescently labeled biomolecule using this compound is a two-step process:

  • Biomolecule Modification: The carboxylic acid group of this compound is activated and covalently coupled to a primary amine (e.g., the side chain of a lysine residue on a protein or an amine-modified oligonucleotide) to form a stable amide bond. This results in a TCO-functionalized biomolecule.

  • Bioorthogonal "Click" Reaction: The TCO-modified biomolecule is then reacted with a tetrazine-conjugated fluorescent dye. The rapid and highly specific iEDDA cycloaddition reaction forms a stable covalent bond, fluorescently labeling the target biomolecule.[1] Many tetrazine-dye conjugates are "fluorogenic," meaning their fluorescence is quenched until they react with the TCO, leading to a significant increase in signal and low background in imaging applications.[7][8][9][10]

Data Presentation

Table 1: Second-Order Rate Constants of TCO-Tetrazine Reactions

The rate of the iEDDA reaction is a critical parameter for successful labeling, especially at low concentrations. The table below presents a range of reported second-order rate constants for the reaction between various TCO derivatives and tetrazines, highlighting the rapid kinetics of this bioorthogonal pair.

TCO DerivativeTetrazine DerivativeSolvent/BufferRate Constant (k₂) (M⁻¹s⁻¹)
TCO3-methyl-6-phenyl-1,2,4,5-tetrazine9:1 Methanol/Water~2,000
TCO-PEG4Representative TetrazineDPBS, 37 °C>39,000 to 73,000
TCOVarious TetrazinesAqueous Mediaup to 1 x 10⁶

Data compiled from multiple sources. Actual rates depend on the specific structures of the TCO and tetrazine, as well as reaction conditions such as solvent and temperature.[1][4][11]

Table 2: Fluorogenic Properties of Common Tetrazine-Dye Conjugates

The "turn-on" ratio, or the fold increase in fluorescence intensity upon reaction with a TCO derivative, is a key characteristic of fluorogenic probes.

Tetrazine-Dye ConjugateEmission Max (λem) after reactionTypical Turn-On Ratio (Fold Increase)
ATTO425-Tetrazine~478 nm15 - 40
ATTO488-Tetrazine~515 nm15 - 40
BODIPY-FL-Tetrazine~510 nm15 - 20
Tetramethylrhodamine (TMR)-Tetrazine~585 nm~23
ATTO655-Tetrazine~680 nm6 - 13

Turn-on ratios are highly dependent on the specific dye, the tetrazine structure, and the linker connecting them. Data is compiled from various sources for illustrative purposes.[7][8][9][12]

Experimental Protocols

Protocol 1: Activation of this compound and Labeling of Proteins/Antibodies

This protocol describes the modification of a protein or antibody with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid.

Materials:

  • This compound

  • Protein/antibody of interest in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 or Phosphate-Buffered Saline, PBS)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine

  • Anhydrous DMSO or DMF

  • Size-Exclusion Chromatography (SEC) desalting columns (e.g., PD-10)

Procedure:

  • Reagent Preparation:

    • Allow EDC, NHS, and this compound vials to equilibrate to room temperature before opening to prevent moisture condensation.[3]

    • Prepare a fresh 10 mg/mL stock solution of EDC in Activation Buffer.

    • Prepare a fresh 10 mg/mL stock solution of NHS (or Sulfo-NHS) in Activation Buffer.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Protein Preparation:

    • Dissolve or buffer exchange the protein/antibody into an amine-free buffer like PBS at a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine.[13]

  • Activation of this compound:

    • In a microcentrifuge tube, combine your desired volume of this compound stock solution with Activation Buffer.

    • Add EDC and NHS to the this compound solution. A common molar ratio is 1:2:5 (TCO-acid:EDC:NHS). The activation reaction is most efficient at pH 4.5-7.2.[14][15]

    • Incubate for 15 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated this compound mixture to the protein solution. For optimal amine reactivity, the pH should be adjusted to 7.2-8.0.[14][15] A 10- to 20-fold molar excess of the activated TCO linker over the protein is a good starting point, but may require optimization.[13]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching (Optional but Recommended):

    • To quench any unreacted NHS-activated TCO, add Quenching Buffer (e.g., Tris or hydroxylamine) to a final concentration of 50-100 mM.[13][15]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a size-exclusion desalting column equilibrated with your desired storage buffer (e.g., PBS).[16][17]

    • Collect the fractions containing the purified TCO-labeled protein. The degree of labeling can be determined using mass spectrometry or by reacting with an excess of a tetrazine-dye and measuring the absorbance.[16]

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol details the conjugation of activated this compound to an oligonucleotide synthesized with a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • Activated this compound (prepared as in Protocol 1, steps 1 & 3)

  • 0.09 M Sodium Borate buffer (NaB), pH 8.5

  • 3 M NaCl

  • Cold absolute ethanol and 70% ethanol

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in the Sodium Borate buffer to a suitable concentration.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of freshly activated this compound to the oligonucleotide solution.

    • Mix gently and incubate for 2-4 hours at room temperature, protected from light.[18]

  • Purification by Ethanol Precipitation:

    • Add one-tenth volume of 3 M NaCl to the reaction mixture.

    • Add 2.5 to 3 volumes of cold absolute ethanol.

    • Mix well and incubate at -20°C for at least 30 minutes.[19]

    • Centrifuge at high speed (~12,000 x g) for 30 minutes in a microcentrifuge.[19]

    • Carefully decant the supernatant.

    • Wash the pellet by adding 500 µL of cold 70% ethanol, centrifuge for 5-10 minutes, and carefully remove the supernatant.[20] Repeat this wash step.

    • Briefly air-dry or use a centrifugal evaporator to dry the pellet. Do not over-dry, as it can be difficult to redissolve.[19]

    • Resuspend the purified TCO-labeled oligonucleotide in nuclease-free water or a suitable buffer.

Protocol 3: Fluorescent Labeling and Cell Imaging

This protocol provides a general workflow for labeling a TCO-modified biomolecule (e.g., an antibody targeting a cell surface receptor) with a tetrazine-fluorophore and subsequent cell imaging.

Materials:

  • TCO-labeled antibody (from Protocol 1)

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)

  • Cells expressing the target of interest, cultured on coverslips or in imaging plates

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, for intracellular targets): 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Mounting medium with DAPI (for nuclear counterstain)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • (Optional) If targeting an intracellular protein, permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody (TCO-labeled) Incubation:

    • Dilute the TCO-labeled antibody to the desired concentration in blocking buffer.

    • Incubate the cells with the diluted TCO-antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Tetrazine-Fluorophore "Click" Reaction:

    • Dilute the tetrazine-fluorophore conjugate in PBS or a suitable reaction buffer to a final concentration of 1-10 µM.

    • Incubate the cells with the tetrazine-fluorophore solution for 15-60 minutes at room temperature, protected from light. The reaction is typically complete within 15 minutes.[8]

    • Wash the cells three times with PBS to remove any unreacted tetrazine-fluorophore. (Note: For fluorogenic probes, this wash step may be less critical due to the low background signal).[10]

  • Mounting and Imaging:

    • (Optional) Counterstain nuclei with DAPI.

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and DAPI.

Mandatory Visualizations

Experimental Workflow Diagrams

G cluster_0 Step 1: Biomolecule Modification cluster_1 Step 2: Bioorthogonal Labeling Biomolecule (Protein, Oligo) Biomolecule (Protein, Oligo) TCO-labeled Biomolecule TCO-labeled Biomolecule Biomolecule (Protein, Oligo)->TCO-labeled Biomolecule This compound This compound EDC/NHS Activation EDC/NHS Activation This compound->EDC/NHS Activation EDC/NHS Activation->TCO-labeled Biomolecule TCO-labeled Biomolecule_2 TCO-labeled Biomolecule TCO-labeled Biomolecule->TCO-labeled Biomolecule_2 Fluorescently Labeled Probe Fluorescently Labeled Probe TCO-labeled Biomolecule_2->Fluorescently Labeled Probe Tetrazine-Fluorophore Tetrazine-Fluorophore iEDDA Click Reaction iEDDA Click Reaction Tetrazine-Fluorophore->iEDDA Click Reaction iEDDA Click Reaction->Fluorescently Labeled Probe

Caption: General workflow for creating fluorescent probes.

G Start Start Prepare Cells Prepare & Fix Cells Start->Prepare Cells Block Block Non-specific Sites Prepare Cells->Block Add TCO-Ab Incubate with TCO-Antibody Block->Add TCO-Ab Wash1 Wash Add TCO-Ab->Wash1 Add Tz-Dye Incubate with Tetrazine-Fluorophore (Click Reaction) Wash1->Add Tz-Dye Wash2 Wash Add Tz-Dye->Wash2 Mount Mount & Counterstain Wash2->Mount Image Fluorescence Imaging Mount->Image

Caption: Workflow for cell imaging with TCO-tetrazine chemistry.

Signaling Pathway Diagram

G TCO_Antibody TCO-Antibody Receptor Cell Surface Receptor TCO_Antibody->Receptor Binding Labeled_Complex Fluorescent Labeled Complex Receptor->Labeled_Complex Click Reaction Site Tetrazine_Fluorophore Tetrazine-Fluorophore Tetrazine_Fluorophore->Labeled_Complex Bioorthogonal Ligation Microscope Fluorescence Microscope Labeled_Complex->Microscope Excitation Signal Detected Signal Microscope->Signal Emission

Caption: Detection pathway for cell surface receptor labeling.

References

Nucleic Acid Labeling with TCO-PEG6-acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of nucleic acid research and therapeutics, the ability to precisely label DNA and RNA is paramount for a multitude of applications, including cellular imaging, in situ hybridization, and the development of novel diagnostic and therapeutic agents. Bioorthogonal chemistry provides a powerful toolkit for these purposes, enabling the specific and efficient conjugation of molecules in complex biological environments. Among these techniques, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptionally fast reaction kinetics and high specificity.[1]

This document provides detailed application notes and protocols for the use of TCO-PEG6-acid, a heterobifunctional linker, for the labeling of nucleic acids. The this compound linker contains a TCO group for rapid, catalyst-free "click" chemistry with a tetrazine-modified molecule and a carboxylic acid group for conjugation to amine-modified oligonucleotides. The polyethylene glycol (PEG6) spacer enhances solubility and reduces steric hindrance, making it an ideal reagent for robust and efficient nucleic acid labeling.

Principle of the Method

The labeling strategy is a two-step process:

  • Activation and Conjugation: The carboxylic acid moiety of this compound is first activated to an N-hydroxysuccinimide (NHS) ester. This amine-reactive TCO-PEG6-NHS ester is then covalently coupled to a primary amine-modified oligonucleotide via a stable amide bond. This reaction is typically performed in a slightly basic buffer (pH 8.5-9.0).

  • Bioorthogonal "Click" Reaction: The resulting TCO-labeled oligonucleotide can then be specifically and rapidly reacted with a tetrazine-functionalized molecule of interest (e.g., a fluorescent dye, biotin, or a therapeutic agent) through the IEDDA cycloaddition. This reaction is highly efficient and proceeds readily under physiological conditions without the need for a catalyst.[1]

Materials and Reagents

  • Amine-modified oligonucleotide (DNA or RNA)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for in-situ activation, or pre-activated TCO-PEG6-NHS ester[2]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Nuclease-free water

  • Purification system (Desalting columns, HPLC, or PAGE)

  • Tetrazine-functionalized molecule of interest

Experimental Protocols

Protocol 1: Activation of this compound and Labeling of Amine-Modified Oligonucleotides

This protocol describes the in-situ activation of this compound to its NHS ester followed by conjugation to an amine-modified oligonucleotide. Alternatively, a pre-activated TCO-PEG6-NHS ester can be used, simplifying the procedure.

1. Preparation of Reagents:

  • Amine-Modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.

  • This compound Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • EDC/NHS Solution: Prepare a 100 mM stock solution of EDC and a 100 mM stock solution of NHS in anhydrous DMF or DMSO. Note: These solutions should be prepared fresh.

  • Conjugation Buffer: Prepare a 0.1 M sodium bicarbonate or sodium borate buffer and adjust the pH to 8.5 with NaOH or HCl.

2. Activation of this compound (In-situ):

  • In a microcentrifuge tube, combine 10 µL of 100 mM this compound, 10 µL of 100 mM EDC, and 10 µL of 100 mM NHS.

  • Incubate the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the TCO-PEG6-NHS ester.

3. Labeling Reaction:

  • To the activated TCO-PEG6-NHS ester solution, add the amine-modified oligonucleotide. The molar ratio of TCO-PEG6-NHS ester to oligonucleotide should be optimized, but a 10-20 fold molar excess of the NHS ester is a good starting point.

  • Add conjugation buffer (0.1 M sodium bicarbonate, pH 8.5) to the reaction mixture to achieve a final oligonucleotide concentration of approximately 100-500 µM.

  • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle shaking.

4. Quenching of the Reaction:

  • To quench any unreacted TCO-PEG6-NHS ester, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the TCO-labeled Oligonucleotide:

  • Purify the TCO-labeled oligonucleotide from excess reagents and byproducts using a suitable method. Options include:

    • Desalting: Use a desalting column (e.g., Sephadex G-25) to remove small molecules. This is a quick method but may not remove unlabeled oligonucleotides.

    • Ethanol Precipitation: This method can remove the bulk of unincorporated label for oligonucleotides longer than 18 nucleotides.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC provides high purity and is recommended for demanding applications. It can effectively separate labeled from unlabeled oligonucleotides.

    • Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers the highest resolution for separating oligonucleotides of different lengths and can be used to purify the labeled product.

Protocol 2: TCO-Tetrazine Ligation ("Click" Reaction)

This protocol describes the reaction of the purified TCO-labeled oligonucleotide with a tetrazine-functionalized molecule.

1. Preparation of Reagents:

  • TCO-labeled Oligonucleotide: Resuspend the purified, lyophilized TCO-labeled oligonucleotide in a suitable buffer (e.g., PBS, pH 7.4) to a desired stock concentration.

  • Tetrazine-functionalized Molecule: Prepare a stock solution of the tetrazine-functionalized molecule (e.g., fluorescent dye, biotin) in an appropriate solvent (e.g., DMSO, water).

2. Ligation Reaction:

  • In a microcentrifuge tube, combine the TCO-labeled oligonucleotide with the tetrazine-functionalized molecule. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine compound is recommended to ensure complete reaction of the TCO-labeled oligonucleotide.

  • The reaction can be performed in a variety of buffers, with PBS at pH 7.4 being a common choice.

  • Incubate the reaction at room temperature for 30-60 minutes. The reaction is typically very fast and often complete within this timeframe.[1]

3. Purification of the Final Conjugate (Optional):

  • For many applications, the reaction mixture can be used directly without further purification due to the high efficiency of the reaction.

  • If necessary, the final conjugate can be purified from any unreacted tetrazine-functionalized molecule using desalting columns or ethanol precipitation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the nucleic acid labeling and ligation reactions. These values are representative and may require optimization for specific oligonucleotides and labels.

ParameterValueNotes
NHS Ester Labeling
Optimal pH8.5 - 9.0Balances amine reactivity and NHS ester hydrolysis.
TCO-PEG6-NHS Ester:Oligo Molar Ratio10:1 to 50:1Higher ratios can increase labeling efficiency but may require more extensive purification.
Reaction Time2-4 hours at RT or overnight at 4°CLonger incubation at lower temperatures can minimize NHS ester hydrolysis.
Expected Labeling Efficiency (DOL)70-95%Varies with oligonucleotide sequence, purity, and reaction conditions.
TCO-Tetrazine Ligation
Optimal pH6.5 - 7.5Reaction is fast across a broad pH range.
Tetrazine:TCO-Oligo Molar Ratio1.1:1 to 1.5:1A slight excess of tetrazine drives the reaction to completion.
Reaction Time15-60 minutes at RTReaction kinetics are exceptionally fast.
Expected Ligation Efficiency>95%The IEDDA reaction is highly efficient and specific.
Stability of TCO-labeled Oligonucleotide
Storage (Lyophilized)>12 months at -20°CProtect from moisture.
Storage (in TE Buffer, pH 8.0)>6 months at -20°CTE buffer helps to maintain stability.[3][4]
PCR ConditionsGenerally stableTCO group is stable under typical PCR thermal cycling conditions.

Visualizations

Signaling Pathway Diagram

Nucleic_Acid_Labeling_Workflow cluster_step1 Step 1: TCO Labeling cluster_step2 Step 2: Bioorthogonal Ligation cluster_purification Purification & Analysis AmineOligo Amine-Modified Oligonucleotide TCO_Oligo TCO-Labeled Oligonucleotide AmineOligo->TCO_Oligo pH 8.5-9.0 Amide Bond Formation TCO_NHS TCO-PEG6-NHS Ester TCO_NHS->TCO_Oligo LabeledOligo Fully Labeled Oligonucleotide Conjugate TCO_Oligo->LabeledOligo IEDDA Click Reaction pH 7.4, Room Temp Purification Purification (Desalting/HPLC/PAGE) TCO_Oligo->Purification Tetrazine Tetrazine-Functionalized Molecule (e.g., Dye) Tetrazine->LabeledOligo LabeledOligo->Purification Analysis QC Analysis (MS/HPLC) Purification->Analysis

Caption: Experimental workflow for nucleic acid labeling using this compound.

Logical Relationship Diagram

TCO_Tetrazine_Reaction TCO TCO-Labeled Oligonucleotide trans-cyclooctene TransitionState [4+2] Cycloaddition (Transition State) TCO->TransitionState Tetrazine Tetrazine-Functionalized Molecule 1,2,4,5-tetrazine Tetrazine->TransitionState Intermediate Unstable Bicyclic Intermediate TransitionState->Intermediate Inverse Electron-Demand Diels-Alder Product Stable Dihydropyridazine Adduct Labeled Oligonucleotide Intermediate->Product Retro-Diels-Alder Nitrogen N₂ Gas Intermediate->Nitrogen Elimination

Caption: Mechanism of the TCO-tetrazine inverse electron-demand Diels-Alder reaction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No TCO Labeling NHS ester hydrolysis: TCO-PEG6-NHS ester is moisture-sensitive.- Allow the reagent vial to warm to room temperature before opening. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Suboptimal pH: Reaction pH is too low (protonated amines) or too high (rapid NHS ester hydrolysis).- Ensure the conjugation buffer is between pH 8.5 and 9.0 using a calibrated pH meter.
Presence of primary amines in buffer: Buffers like Tris or glycine will compete with the oligonucleotide for the NHS ester.- Use a non-amine-containing buffer such as sodium bicarbonate or sodium borate.
Poor quality of amine-modified oligonucleotide: The primary amine may be degraded or modified.- Use freshly synthesized or properly stored amine-modified oligonucleotides. - Confirm the presence of the amine group using a primary amine quantification assay.
Low Yield After Purification Inefficient precipitation: Oligonucleotide may be too short for efficient ethanol precipitation.- For short oligonucleotides (<20 bases), use a different purification method like desalting columns or HPLC.
Loss during column chromatography: The labeled oligonucleotide may adhere non-specifically to the column matrix.- Consult the column manufacturer's instructions for optimal performance. - Consider using a different type of purification column.
Low or No "Click" Reaction Degradation of TCO group: Although generally stable, prolonged exposure to harsh conditions can affect the TCO moiety.- Store TCO-labeled oligonucleotides at -20°C or below, protected from light and moisture.
Inactive tetrazine reagent: The tetrazine may have degraded.- Use fresh or properly stored tetrazine-functionalized reagents.
Incorrect stoichiometry: Insufficient amount of tetrazine reagent.- Use a slight molar excess (1.1-1.5x) of the tetrazine reagent.
Background Signal in Downstream Applications Incomplete removal of excess label: Free this compound or tetrazine-functionalized molecule remains.- Optimize the purification steps. HPLC is generally the most effective method for removing all unreacted components.
Non-specific binding: The labeled oligonucleotide or the label itself may bind non-specifically to other molecules or surfaces.- Include appropriate blocking steps in your downstream application protocol (e.g., in hybridization experiments). - The PEG6 spacer is designed to minimize non-specific interactions.

References

Troubleshooting & Optimization

Optimizing TCO-PEG6-acid reaction buffer and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TCO-PEG6-acid and related bioorthogonal ligation reactions. This guide provides detailed information for researchers, scientists, and drug development professionals to optimize reaction conditions and troubleshoot common issues encountered during the use of this compound in TCO-tetrazine ligations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction buffer for the TCO-tetrazine ligation?

A1: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers.[1] Phosphate-buffered saline (PBS) at a pH of 7.4 is the most commonly used and recommended buffer for this reaction.[2][3] Other non-amine-containing buffers such as HEPES or borate buffer are also suitable.[4][5]

Q2: Which buffers should be avoided?

A2: It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, especially if you are performing a prior labeling step using an N-hydroxysuccinimide (NHS) ester to introduce the TCO or tetrazine moiety.[4][6] These buffer components will compete with the intended amine-containing molecule for the NHS ester, significantly reducing labeling efficiency.

Q3: What is the optimal pH range for the TCO-tetrazine reaction?

A3: The standard TCO-tetrazine cycloaddition is largely insensitive to pH within the physiological range, working efficiently between pH 6 and 9.[1][2][7] However, the stability of the reactants should be considered; some tetrazine derivatives can degrade in basic aqueous solutions (pH > 9), while the TCO group can be less stable at very low pH.[8] For most applications, a pH of 7.2-7.5 is recommended.

Q4: How does pH affect "click-to-release" applications?

A4: In "click-to-release" systems, where a molecule is liberated after the initial cycloaddition, the subsequent elimination step can be highly pH-dependent. Acidic conditions often accelerate the release rate.[8][9] If you are working with a cleavable system, the optimal pH may be lower than the standard physiological pH and should be empirically determined.[9]

Q5: What is the recommended stoichiometry for the reaction?

A5: While the theoretical stoichiometry is 1:1, it is common practice to use a slight excess (1.05 to 2-fold) of one of the reactants to drive the reaction to completion.[1][6] Often, the less expensive or more stable component, typically the tetrazine, is used in excess.[8]

Q6: How can I improve the solubility of my TCO- or tetrazine-labeled molecule?

A6: The PEG6 linker on this compound is designed to enhance aqueous solubility.[6] If you still encounter solubility issues, especially with large, hydrophobic biomolecules, you can add a small percentage (e.g., 1-10%) of an organic co-solvent like DMSO or DMF to the reaction buffer.[8] However, you must first verify the compatibility of the co-solvent with your specific biological system.

Troubleshooting Guide

This guide addresses common problems encountered during TCO-tetrazine conjugation reactions.

Issue Possible Cause Recommended Solution(s)
Low or No Product Yield Degradation of Reactants TCOs can isomerize to their unreactive cis-isomer, especially in the presence of thiols or under UV light.[8] Tetrazines can degrade in aqueous media.[8] Solution: Use freshly prepared solutions and store reagents protected from light and moisture at -20°C or -80°C.[8][10][11] Verify the integrity of your starting materials.
Incorrect Stoichiometry An inappropriate molar ratio of TCO to tetrazine can result in an incomplete reaction. Solution: Empirically optimize the molar ratio. Start with a 1.5 to 2-fold molar excess of the tetrazine reagent.[1][8]
Hydrolysis of NHS Ester (during labeling) If labeling a protein or other molecule, the NHS ester used to introduce the TCO or tetrazine is moisture-sensitive.[4] Solution: Allow reagent vials to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4][5]
Slow Reaction Rate Steric Hindrance If the TCO and tetrazine moieties are attached to bulky molecules, their access to each other may be restricted. The PEG6 linker helps to mitigate this.[8] Solution: If the problem persists, consider using a linker with a longer PEG chain (e.g., PEG12).[10]
Low Reactant Concentration The reaction is second-order, so the rate is dependent on the concentration of both reactants. Solution: Increase the concentration of one or both reactants if your experimental system allows.[7]
Precipitation in Reaction Poor Solubility One of the reactants or the final product may not be sufficiently soluble in the aqueous reaction buffer. Solution: Incorporate a PEGylated linker (like the one in this compound) to improve water solubility.[8] Consider adding a small amount of a compatible organic co-solvent (e.g., 5-10% DMSO).[8]
Silane Hydrolysis (if using silane reagents) Triethoxysilane-functionalized reagents are prone to hydrolysis and aggregation in aqueous solutions.[7] Solution: For these specific reagents, use organic solvents or aqueous-organic mixtures to minimize this side reaction.[7]

Data Presentation

The reaction rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the two reactants. Below is a summary of representative reaction parameters.

Parameter Condition Typical Value / Range Notes
Reaction pH Aqueous Buffer6.0 - 9.0The reaction is generally efficient across this range.[2][7] Reactant stability may be compromised outside this range.
Optimal pH (NHS Labeling) Amine-free Buffer7.0 - 9.0For the preceding step of labeling a primary amine with a TCO-NHS ester.[6][11]
Reaction Temperature Aqueous Buffer4°C to 40°CRoom temperature (20-25°C) is most common.[1][6] 37°C can be used to accelerate the reaction.[1]
Reaction Time Aqueous Buffer10 - 120 minutesTypically complete within 60 minutes at room temperature for micromolar concentrations.[1][5][6]
Solvents Stock SolutionsAnhydrous DMSO or DMFUsed to prepare concentrated stocks of TCO and tetrazine reagents.[3][8]
ReactionPBS, HEPES, Borate BufferCommon aqueous buffers for the ligation reaction.[1][4]
Second-Order Rate Constant (k) Aqueous Media800 to 30,000 M⁻¹s⁻¹Varies significantly based on the electronic properties of the tetrazine and the strain of the TCO.[8][12]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Buffer and pH

This protocol provides a framework for testing different buffer and pH conditions for your specific TCO-tetrazine ligation.

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of your TCO-functionalized molecule (e.g., this compound conjugate) in anhydrous DMSO.

    • Prepare a 1-10 mM stock solution of your tetrazine-functionalized molecule in anhydrous DMSO.

    • Note: Store stock solutions at -20°C, protected from light.

  • Prepare Reaction Buffers:

    • Prepare a set of buffers with varying pH values. For example:

      • 0.1 M MES, 0.15 M NaCl, pH 6.0

      • 0.1 M PBS (Phosphate-Buffered Saline), pH 7.4

      • 0.1 M HEPES, 0.15 M NaCl, pH 8.0

      • 0.1 M Borate buffer, 0.15 M NaCl, pH 8.5

  • Set Up Reactions:

    • For each buffer condition, set up a reaction in a microcentrifuge tube.

    • Add the reaction buffer to the tube.

    • Add the TCO-functionalized molecule to a final concentration of 10-100 µM.

    • Initiate the reaction by adding the tetrazine-functionalized molecule to a final concentration of 15-200 µM (assuming a 1.5x excess).

    • Ensure rapid and thorough mixing.

  • Incubation:

    • Incubate the reactions at room temperature for a set period (e.g., 60 minutes).

  • Analysis:

    • Analyze the reaction progress and product formation. This can be done by:

      • UV-Vis Spectroscopy: Monitor the decrease in the tetrazine's characteristic absorbance around 510-550 nm.[2][8]

      • LC-MS: Separate and quantify the remaining reactants and the formed product.[8] This is the most accurate method for determining yield.

      • SDS-PAGE (for proteins): Analyze the shift in molecular weight corresponding to the formation of the conjugate.

  • Optimization:

    • Compare the results from the different buffer and pH conditions to identify the optimal parameters for your specific system.

Visualizations

Troubleshooting_Workflow start Start: Low Reaction Yield q1 Are your TCO and Tetrazine reagents fresh and stored correctly? start->q1 sol1 Solution: Use fresh reagents. Store at -20°C or below, protected from light/moisture. q1->sol1 No q2 Is the stoichiometry optimized? q1->q2 Yes sol1->q2 sol2 Solution: Try a 1.5-2x excess of the tetrazine reagent. q2->sol2 No q3 Are reactants/products soluble in the buffer? q2->q3 Yes sol2->q3 sol3 Solution: Add 5-10% DMSO or DMF as a co-solvent. q3->sol3 No q4 Is steric hindrance a possibility? q3->q4 Yes sol3->q4 sol4 Solution: Use reagents with longer PEG linkers. q4->sol4 Yes end_ok Problem Resolved q4->end_ok No sol4->end_ok

Caption: Troubleshooting workflow for low-yield TCO-tetrazine reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare TCO & Tetrazine Stock Solutions (in anhydrous DMSO) setup Set up parallel reactions in each buffer prep_reagents->setup prep_buffers Prepare Buffers (e.g., pH 6.0, 7.4, 8.5) prep_buffers->setup incubate Incubate at RT for 60 min setup->incubate analyze Analyze Yield by LC-MS or UV-Vis incubate->analyze optimize Identify Optimal Buffer & pH analyze->optimize

References

How to improve low yield in TCO-tetrazine conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TCO-tetrazine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][2] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system. In some protein-protein conjugations, a 1:1 molar ratio is also used.[2][3]

Q2: What are the recommended reaction buffers and pH range?

A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers.[1] Phosphate-buffered saline (PBS) is a common choice.[1][3] The reaction is typically performed in a pH range of 6 to 9.[1][3] When labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.[4]

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and can often be completed at room temperature (25°C) or 37°C.[2] Incubation times typically range from 30 to 120 minutes.[2][4] For some applications, the reaction can also be performed at 4°C, which may require a longer incubation period.[2]

Q4: How can I monitor the progress of my TCO-tetrazine conjugation?

A4: The progress of the reaction can be monitored spectroscopically by following the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.[2][3]

Q5: What factors influence the speed of the TCO-tetrazine reaction?

A5: The reaction kinetics are primarily influenced by the electronic properties of the reactants. The reaction is faster with a higher electron density on the TCO and a lower electron density on the tetrazine.[5] This can be achieved by conjugating electron-donating groups (EDGs) to the TCO and electron-withdrawing groups (EWGs) to the tetrazine.[5][6] Steric hindrance around the reactive moieties can also slow down the reaction.[7]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during TCO-tetrazine conjugation, leading to low product yield.

Issue: Low or No Conjugation Product

Below is a troubleshooting workflow to identify and solve potential causes for low conjugation yield.

G start Low Conjugation Yield check_reagents 1. Verify Reagent Integrity start->check_reagents check_labeling 2. Confirm Successful Labeling of Biomolecules check_reagents->check_labeling Reagents OK sub_reagents1 TCO Instability: Isomerization to cis-cyclooctene check_reagents->sub_reagents1 sub_reagents2 Tetrazine Instability: Degradation in aqueous media check_reagents->sub_reagents2 sub_reagents3 NHS Ester Hydrolysis: (If used for labeling) check_reagents->sub_reagents3 check_conditions 3. Optimize Reaction Conditions check_labeling->check_conditions Labeling Confirmed sub_labeling1 Inefficient Labeling: Low degree of labeling (DOL) check_labeling->sub_labeling1 sub_labeling2 Steric Hindrance: Reactive groups are inaccessible check_labeling->sub_labeling2 check_purification 4. Evaluate Purification Step check_conditions->check_purification Conditions Optimized sub_conditions1 Suboptimal Stoichiometry: Incorrect molar ratio check_conditions->sub_conditions1 sub_conditions2 Incorrect pH or Buffer: Amine-containing buffers with NHS esters check_conditions->sub_conditions2 solution Improved Yield check_purification->solution Purification OK sub_purification1 Product Loss: During removal of excess reagents check_purification->sub_purification1

Caption: Troubleshooting logic for low TCO-tetrazine conjugation yield.

Potential Cause Recommended Solution(s)
1. Reagent Instability or Degradation
TCO InstabilityHighly reactive TCOs can isomerize to their unreactive cis-cyclooctene form, especially in the presence of thiols or certain metal ions.[8][9] Store TCO reagents under appropriate conditions (desiccated, protected from light) and use freshly prepared solutions.[7] Consider using more stable TCO derivatives or protecting them as Ag(I) complexes for long-term storage.[8][9]
Tetrazine InstabilityTetrazines, particularly those with strong electron-withdrawing groups, can degrade in aqueous media.[10][11] Tetrazines with electron-donating groups tend to be more stable.[11] Evaluate the stability of your specific tetrazine under your experimental conditions. Use fresh solutions for best results.
Hydrolysis of NHS EsterIf using NHS esters to introduce TCO or tetrazine, they are moisture-sensitive.[12] Allow vials to warm to room temperature before opening, and prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4][12]
2. Inefficient Biomolecule Labeling
Low Degree of Labeling (DOL)Confirm the successful labeling of your biomolecules with TCO and tetrazine moieties and determine the DOL using methods like mass spectrometry. If labeling is inefficient, optimize the labeling protocol by adjusting the molar excess of the labeling reagent (e.g., TCO-NHS ester).[4][13]
Steric HindranceIf the TCO and tetrazine moieties are attached to bulky molecules or are in sterically hindered positions, the reaction rate can be significantly reduced.[7] Introducing a flexible PEG spacer can improve the accessibility of the reactive groups.[4][7]
3. Suboptimal Reaction Conditions
Incorrect StoichiometryAn incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.[1] Empirically optimize the molar ratio; a slight excess of one component (typically 1.05-1.5x tetrazine) is often beneficial to drive the reaction to completion.[1][2]
Inappropriate Buffer or pHFor the initial labeling step with NHS esters, avoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the target molecule.[4][12] Ensure the pH for the NHS ester reaction is between 7 and 9.[4]
4. Issues with Purification
Product LossBe mindful of potential product loss during purification steps like spin desalting columns or size-exclusion chromatography, which are used to remove unreacted reagents.[1][3]
Side ReactionsEnsure your starting materials are of high purity to avoid side reactions.[7] If your molecules are oxygen-sensitive, degassing the reaction buffer can help prevent oxidation.[7]

Data Presentation

Table 1: Reaction Parameters for TCO-Tetrazine Ligation

ParameterRecommended ConditionNotesSource(s)
Reaction pH 6 - 9PBS is a commonly used buffer.[1][3]
Reaction Temperature Room Temperature (25°C) or 37°CCan be performed at 4°C, but may require longer incubation.[2][3]
Reaction Duration 30 - 120 minutesDependent on reactant concentration and reactivity.[2][4]
Stoichiometry (Tetrazine:TCO) 1.05 - 1.5 : 1A slight excess of tetrazine is often optimal. A 1:1 ratio is also used.[1][2]
Reactant Concentration Nanomolar to micromolarEffective even at low concentrations due to fast kinetics.[2][14]

Table 2: Second-Order Rate Constants (k) for Various TCO-Tetrazine Pairs

Tetrazine TypeTCO TypeRate Constant (k) in M⁻¹s⁻¹Source(s)
General RangeTCO1 - 1 x 10⁶[3]
Dipyridyl TetrazineTCO~2000[15]
Hydrogen-substitutedTCOup to 30,000[2]
Methyl-substitutedTCO~1000[2]
Pyridyl-tetrazine (Py-Tz)axial-TCO (4a-TCO)>10,000[16]
Phenyl-tetrazine (Ph-Tz)axial-TCO (4a-TCO)<2,000[16]

Experimental Protocols

Protocol: General Protein-Protein Conjugation

This protocol describes the labeling of two proteins with TCO and tetrazine, respectively, followed by their conjugation.

Caption: Experimental workflow for TCO-tetrazine protein-protein conjugation.

Methodology:

  • Protein Labeling with TCO-NHS Ester:

    • Prepare the protein to be labeled (Protein A) in an amine-free buffer, such as PBS (100 mM sodium phosphate, 150 mM NaCl, pH 7.5), at a concentration of 1-5 mg/mL.[4]

    • Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester reagent in anhydrous DMSO or DMF.[4]

    • Add a 10-20 fold molar excess of the TCO-NHS ester to the protein solution.[4][13]

    • Incubate the reaction for 60 minutes at room temperature.[2][3]

    • (Optional) Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.[4]

    • Remove excess, unreacted TCO-NHS ester using a spin desalting column.[3][4]

  • Protein Labeling with Tetrazine-NHS Ester:

    • Repeat the steps from the TCO labeling protocol for the second protein (Protein B) using a Tetrazine-NHS ester.

  • TCO-Tetrazine Conjugation:

    • Mix the purified TCO-labeled Protein A with the Tetrazine-labeled Protein B in a suitable buffer like PBS. A 1:1 to 1:1.5 molar ratio (TCO:Tetrazine) is typically used.[1][2]

    • Allow the reaction to proceed for 30-60 minutes at room temperature.[2][4]

    • The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography if necessary.[1]

    • Store the final conjugate at 4°C until further use.[1]

References

Troubleshooting slow TCO-tetrazine reaction rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the TCO-tetrazine bioorthogonal reaction. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may lead to slow or inefficient TCO-tetrazine reactions.

Issue: Slow or Incomplete Reaction

A number of factors can contribute to a reaction that does not proceed to completion or is slower than expected. The following sections detail potential causes and their solutions.

  • Question: Why is my TCO-tetrazine reaction slow or incomplete?

    Answer: Several factors can influence the reaction rate. Consider the following potential causes:

    • Suboptimal Reactant Choice: The electronic properties and steric hindrance of the specific TCO and tetrazine derivatives used are critical.

    • Reactant Degradation: TCO and tetrazine reagents can degrade under certain conditions.

    • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction.[1]

    • Low Reactant Concentration: Reaction rates are concentration-dependent.

    • Steric Hindrance: Bulky molecules attached to the TCO or tetrazine can physically impede the reaction.[2]

    • Suboptimal Reaction Conditions: pH, temperature, and solvent can all impact reaction kinetics.

    • Precipitation of Reactants: Poor solubility of reactants in the chosen solvent system can prevent the reaction from occurring.[2]

The following workflow can help diagnose the root cause of a slow reaction:

Troubleshooting_Workflow start Slow or Incomplete TCO-Tetrazine Reaction check_reagents 1. Verify Reactant Integrity (TCO & Tetrazine) start->check_reagents check_stoichiometry 2. Confirm Stoichiometry check_reagents->check_stoichiometry Reagents OK degraded Use fresh or properly stored reagents. check_reagents->degraded check_concentration 3. Evaluate Concentrations check_stoichiometry->check_concentration Stoichiometry OK wrong_stoichiometry Optimize molar ratio. (e.g., 1.1-2.0 eq excess) check_stoichiometry->wrong_stoichiometry check_sterics 4. Assess Steric Hindrance check_concentration->check_sterics Concentrations OK low_concentration Increase reactant concentrations. check_concentration->low_concentration check_conditions 5. Review Reaction Conditions (pH, Temp, Solvent) check_sterics->check_conditions Sterics OK steric_issue Introduce a flexible spacer (e.g., PEG). check_sterics->steric_issue check_solubility 6. Check for Precipitation check_conditions->check_solubility Conditions OK bad_conditions Optimize pH (6-9), temperature, and solvent. check_conditions->bad_conditions solution Reaction Optimized check_solubility->solution No Precipitation solubility_issue Add co-solvent (e.g., DMSO) or use PEGylated reagents. check_solubility->solubility_issue Reaction_Mechanism TCO TCO (Dienophile) Intermediate Unstable Intermediate TCO->Intermediate Tetrazine Tetrazine (Diene) Tetrazine->Intermediate + Product Stable Dihydropyridazine Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

References

TCO-PEG6-acid storage and handling to prevent isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of TCO-PEG6-acid to minimize isomerization and ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at –20 °C in a sealed container, protected from moisture and light.[1]

Q2: How should I prepare this compound for my experiment?

A2: It is recommended to dissolve this compound freshly before use.[1] Avoid repeated freeze-thaw cycles of the solution. For aqueous reactions, a stock solution can be prepared in an anhydrous organic solvent such as DMSO or DMF and then added to the aqueous reaction buffer.

Q3: What solvents are compatible with this compound?

A3: this compound is soluble in DMSO, DCM, and DMF.[2]

Q4: What is the primary cause of this compound degradation?

A4: The primary cause of degradation is the isomerization of the reactive trans-cyclooctene (TCO) to the unreactive cis-cyclooctene (CCO).[2] This isomerization renders the molecule unable to participate in the desired bioorthogonal reaction with tetrazines.

Q5: What factors can accelerate the isomerization of this compound?

A5: Several factors can accelerate the isomerization of the TCO group, including exposure to high temperatures, certain components in cell culture media, and the presence of thiols or copper-containing proteins. The rate of isomerization is also influenced by pH.

Q6: Why is long-term storage of this compound not recommended?

A6: Long-term storage is not recommended due to the inherent instability of the TCO group, which can naturally isomerize to the inactive CCO form over time.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no bioconjugation efficiency Isomerization of this compound to its inactive CCO form.• Ensure proper storage of the solid reagent at -20°C, protected from light and moisture.• Prepare solutions of this compound immediately before use.• Avoid high temperatures during your experiment.• If your reaction buffer contains thiols (e.g., DTT, BME), consider purification of the biomolecule to remove thiols before adding the TCO reagent.
Hydrolysis of the carboxylic acid activating agent (if used).• If activating the carboxylic acid (e.g., with EDC/NHS), ensure all reagents are fresh and anhydrous conditions are maintained during the activation step.
Inconsistent results between experiments Variable levels of TCO isomerization.• Standardize the time between dissolving the this compound and its use in the reaction.• Maintain a consistent temperature and pH for all experiments.• Consider performing a quality check of the this compound if it has been stored for an extended period (see Experimental Protocols section).
Reagent instability in solution Presence of components that catalyze isomerization.• If working with cell culture media or serum, be aware that these can accelerate isomerization. Minimize the incubation time of the TCO reagent in these media.• For in vitro experiments, use fresh, high-purity buffers.

Quantitative Data

While specific quantitative stability data for this compound is limited in publicly available literature, the stability of the TCO group is known to be context-dependent. The following table summarizes stability data for related TCO derivatives to provide general guidance.

TCO Derivative Condition Stability
TCO-conjugated mAbin vivoHalf-life of 0.67 days before deactivation to cis-isomer.
d-TCOPhosphate-buffered D2ONo degradation or isomerization observed for up to 14 days.
d-TCOHuman serum at room temperature>97% trans-isomer remained after 4 days.
d-TCO30 mM mercaptoethanol, pH 7.443% isomerization after 5 hours.

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation of an Amine-Containing Biomolecule with this compound

This protocol describes the activation of the carboxylic acid of this compound with EDC/NHS for subsequent reaction with a primary amine on a biomolecule (e.g., a protein).

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Biomolecule to be labeled

  • Desalting column

Procedure:

  • Prepare Biomolecule: Buffer exchange the biomolecule into the amine-free reaction buffer to a concentration of 1-5 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Prepare Activation Reagents: Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF.

  • Activate this compound:

    • In a microcentrifuge tube, mix a 1.5-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS relative to the this compound.

    • Add the this compound to this mixture.

    • Incubate at room temperature for 15 minutes to generate the NHS ester.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the activated this compound solution to the prepared biomolecule solution.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column.

Protocol 2: Quantification of this compound Isomerization using RP-HPLC

This protocol provides a general method to assess the purity and extent of isomerization of this compound.

Materials:

  • This compound sample

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase HPLC system with a C18 column

  • UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the solvent or buffer you wish to test.

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.

    • Flow Rate: 1 mL/min

    • Detection: Monitor at 254 nm.

  • Analysis:

    • The trans- and cis-isomers of this compound should separate on the C18 column. The more strained trans-isomer typically has a different retention time than the more stable cis-isomer.

    • Inject a freshly prepared solution of this compound to establish the initial purity and retention time of the trans-isomer.

    • To monitor isomerization over time, inject samples at various time points after dissolving the compound in the desired buffer.

    • The percentage of isomerization can be calculated by integrating the peak areas of the trans- and cis-isomers.

Visualizations

Isomerization_Pathway TCO This compound (Active) CCO CCO-PEG6-acid (Inactive) TCO->CCO Isomerization Factors Accelerating Factors: - High Temperature - Thiols - Copper - High pH Factors->TCO

Caption: Isomerization of active this compound to its inactive CCO form.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Dissolve this compound Dissolve this compound Activate Carboxylic Acid (optional) Activate Carboxylic Acid (optional) Dissolve this compound->Activate Carboxylic Acid (optional) Combine Reagents Combine Reagents Activate Carboxylic Acid (optional)->Combine Reagents Prepare Biomolecule Prepare Biomolecule Prepare Biomolecule->Combine Reagents Incubate Incubate Combine Reagents->Incubate Purify Conjugate Purify Conjugate Incubate->Purify Conjugate Analyze Product Analyze Product Purify Conjugate->Analyze Product

Caption: Recommended workflow for bioconjugation with this compound.

References

Preventing TCO-PEG6-acid degradation and loss of reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation and loss of reactivity of TCO-PEG6-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional linker molecule. It contains a trans-cyclooctene (TCO) group, a six-unit polyethylene glycol (PEG6) spacer, and a terminal carboxylic acid. The TCO group is highly reactive towards tetrazines in a type of reaction known as inverse electron-demand Diels-Alder (iEDDA) cycloaddition, which is a very fast and specific bioorthogonal "click chemistry" reaction.[1][2] The PEG6 spacer is hydrophilic and increases the solubility of the molecule in aqueous solutions, adds flexibility, and reduces steric hindrance.[3][4] The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[1][5] This makes this compound a versatile tool for bioconjugation, such as linking molecules to proteins, peptides, or other amine-containing biomolecules in applications like PROTAC development and drug delivery.[1][4][6]

Q2: What is the primary cause of this compound degradation and loss of reactivity?

A2: The primary cause of reactivity loss for the TCO group is its isomerization from the highly strained and reactive trans-conformation to the much less reactive cis-conformation (cis-cyclooctene or CCO).[3][7][8] This isomerization is a major pathway for the deactivation of the TCO reagent.[7] Factors that can promote this isomerization include elevated temperatures and prolonged storage.[3][7] Additionally, the presence of trace metal ions and high concentrations of thiols may also compromise the stability of the TCO ring.[7] For the carboxylic acid end, loss of reactivity is primarily a concern after activation. For example, activated esters like NHS esters are susceptible to hydrolysis, especially at higher pH.[7]

Q3: How should I properly store this compound to maintain its reactivity?

A3: To minimize degradation, this compound should be stored at low temperatures. The recommended storage condition for the powder form is -20°C for long-term stability (up to 3 years).[6] If dissolved in a solvent, it should be stored at -80°C for up to one year.[6] It is generally not recommended for long-term storage due to the inherent instability of the TCO group.[1][3][8]

Q4: What is the role of the PEG6 spacer in this compound?

A4: The polyethylene glycol (PEG) spacer serves several important functions:

  • Increases Solubility: The PEG6 chain is hydrophilic, which enhances the water solubility of the relatively hydrophobic TCO moiety. This is particularly advantageous for bioconjugation reactions performed in aqueous buffers.[1][7]

  • Enhances Flexibility: The PEG spacer provides a flexible connection between the conjugated molecules, which can improve the accessibility of the TCO group for reaction.[7]

  • Reduces Steric Hindrance: The length of the PEG6 spacer helps to minimize steric hindrance, ensuring more efficient ligation between the TCO group and its tetrazine reaction partner.[3]

Troubleshooting Guides

Issue 1: Low or No Conjugation to Amine-Containing Biomolecules
Possible Cause Recommended Action
Inefficient Carboxylic Acid Activation The carboxylic acid group of this compound requires activation to react with primary amines. Use a carbodiimide activator like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in your reaction. Often, N-hydroxysuccinimide (NHS) or sulfo-NHS is included to form a more stable intermediate and improve efficiency.
Hydrolysis of Activated Ester If you are pre-activating the carboxylic acid to an NHS ester, be aware that this intermediate is susceptible to hydrolysis, especially in aqueous buffers with a pH above 8.5.[7] Prepare the activated linker immediately before use and perform the conjugation reaction promptly.
Suboptimal Reaction pH The reaction of an activated carboxylic acid (like an NHS ester) with a primary amine is most efficient at a slightly alkaline pH of 7.2–8.5.[7] However, at higher pH, the rate of hydrolysis of the activated ester also increases.[7] Optimize the pH for your specific biomolecule.
Competing Nucleophiles in Buffer Buffers containing primary amines (e.g., Tris) will compete with your target biomolecule for reaction with the activated this compound. Use a non-amine-containing buffer such as PBS, HEPES, or MOPS.
Issue 2: Loss of TCO Reactivity in Subsequent Click Chemistry Steps
Possible Cause Recommended Action
Isomerization of TCO to CCO The TCO ring may have isomerized to its inactive CCO form. This can be caused by improper storage at elevated temperatures or for extended periods.[3][7][8] Always store this compound at -20°C or below.[3][6][8]
Presence of Metal Ions Trace metal impurities, such as copper, can catalyze the isomerization of TCO to CCO.[7] Consider pre-treating protein solutions with a chelating agent like EDTA to sequester any contaminating metal ions before introducing the TCO reagent.[7]
High Concentrations of Thiols Some reactive TCO derivatives have been shown to isomerize in the presence of high concentrations of thiols.[7] If your biomolecule requires reducing agents like DTT or TCEP, consider the compatibility with the TCO group or perform purification steps to remove excess thiols before introducing the tetrazine.
Degradation During Storage TCO compounds are not recommended for long-term storage due to the potential for gradual isomerization.[1][3][8] Whenever possible, use freshly acquired this compound.

Data Summary

Table 1: Storage Recommendations and Stability of this compound

Form Storage Temperature Recommended Storage Duration Primary Degradation Pathway
Powder-20°CUp to 3 years[6]Isomerization of TCO to CCO
In Solvent-80°CUp to 1 year[6]Isomerization of TCO to CCO

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes a general method for activating the carboxylic acid of this compound with EDC and Sulfo-NHS and conjugating it to a protein containing primary amines (e.g., lysine residues).

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO

  • Reaction Buffer: Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Desalting column for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Prepare a fresh solution of 100 mM EDC and 100 mM Sulfo-NHS in water or reaction buffer immediately before use.

  • Activate this compound:

    • In a microcentrifuge tube, mix the this compound stock solution with the EDC and Sulfo-NHS solutions. A common molar ratio is 1:2:2 (TCO-linker:EDC:Sulfo-NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated this compound solution to your protein solution. The molar excess of the linker over the protein will depend on the protein and the desired degree of labeling and should be optimized. A starting point could be a 10- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by running the reaction mixture through a desalting column equilibrated with your desired storage buffer.

Visualizations

TCO_Degradation_Pathway TCO This compound (Active) CCO CCO-PEG6-acid (Inactive) TCO->CCO Isomerization Degradation_Factors Degradation Factors Temperature High Temperature Temperature->TCO accelerates Storage Prolonged Storage Storage->TCO accelerates Metal_Ions Metal Ions (e.g., Cu²⁺) Metal_Ions->TCO catalyzes Thiols High Thiol Concentration Thiols->TCO may promote

Caption: this compound degradation pathway.

Conjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step TCO_Acid This compound Activated_TCO Activated TCO-PEG6-Sulfo-NHS Ester TCO_Acid->Activated_TCO Activation (15-30 min) Activators EDC + Sulfo-NHS Activators->Activated_TCO Biomolecule Amine-containing Biomolecule (e.g., Protein) Activated_TCO->Biomolecule Conjugation (1-2h RT or O/N 4°C) Conjugated_Product TCO-labeled Biomolecule Biomolecule->Conjugated_Product Purification Desalting Column Conjugated_Product->Purification Final_Product Purified TCO-labeled Biomolecule Purification->Final_Product

Caption: Experimental workflow for protein conjugation.

References

Technical Support Center: Purification of TCO-Labeled Proteins by Size-Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of trans-cyclooctene (TCO)-labeled proteins using size-exclusion chromatography (SEC).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying TCO-labeled proteins with size-exclusion chromatography (SEC)?

A1: Size-exclusion chromatography, also known as gel filtration, separates molecules based on their hydrodynamic size.[1][2] The chromatography column is packed with porous beads. Larger molecules, such as your TCO-labeled protein, cannot enter the pores and thus travel a shorter path, eluting from the column earlier.[3][4] Smaller molecules, like unreacted TCO-labeling reagent, can enter the pores, taking a longer path and eluting later.[5] This allows for the effective separation of the labeled protein from excess labeling reagents and other small molecule impurities.

Q2: Which type of SEC column is best suited for purifying my TCO-labeled protein?

A2: The ideal SEC column depends on the size of your protein. A general guideline is to choose a column with a pore size that is appropriate for the molecular weight of your protein to ensure it falls within the effective separation range.[2][6] For monoclonal antibodies and similarly sized proteins (around 150 kDa), columns with a pore size of approximately 300 Å are commonly used.[3][4] The column stationary phase should also be considered. Modern silica-based columns with a hydrophilic diol layer are designed to minimize non-specific interactions that can be problematic with labeled proteins.[3][4]

Q3: How can I confirm that my protein has been successfully labeled with TCO before purification?

A3: Successful labeling can be confirmed using a few methods. A common approach is to perform a mobility shift assay on an SDS-PAGE gel by reacting the TCO-labeled protein with a tetrazine-conjugated molecule, such as a PEG chain, which will result in a noticeable size shift.[7][8] Alternatively, mass spectrometry can be used to determine the mass of the labeled protein, which will be higher than the unlabeled protein due to the addition of the TCO group.[9]

Q4: What are the critical parameters to optimize for a successful SEC purification of a TCO-labeled protein?

A4: Key parameters to optimize include the mobile phase composition (ionic strength and pH), flow rate, and sample loading volume.[6][10] The mobile phase should be optimized to prevent non-specific interactions between the labeled protein and the column matrix.[11] A slower flow rate generally improves resolution, while the sample volume should be kept small (typically 1-5% of the column volume) to avoid overloading and ensure good separation.[2][10][12]

Troubleshooting Guides

Problem 1: Low or No TCO-Labeling Efficiency

Possible Causes and Solutions

Possible CauseRecommended Solution
Hydrolyzed NHS-ester reagent Allow the TCO-NHS ester reagent to equilibrate to room temperature before opening to prevent moisture condensation. Use high-quality, anhydrous solvents like DMSO or DMF to prepare stock solutions.[13][14]
Presence of primary amines in the buffer Ensure your protein is in an amine-free buffer, such as phosphate-buffered saline (PBS), during the labeling reaction. Buffers containing Tris or glycine will compete with the protein for the NHS ester.[13][15]
Suboptimal reaction conditions Optimize the molar excess of the TCO-NHS ester. A 10- to 20-fold molar excess is a good starting point.[15] Also, ensure the pH of the reaction buffer is between 7.2 and 8.0 for efficient labeling of lysine residues.[15][16]
Inaccessible lysine residues on the protein If your protein has few accessible primary amines, consider alternative labeling strategies or protein engineering to introduce a specific labeling site.
Problem 2: Poor Peak Shape (Tailing, Broadening) in SEC Chromatogram

Possible Causes and Solutions

Possible CauseRecommended Solution
Non-specific interactions with the column The hydrophobicity of the TCO label can increase non-specific binding to the SEC column matrix.[17][18] Increase the ionic strength of the mobile phase by adding salt (e.g., 150-300 mM NaCl) to minimize electrostatic interactions.[10][11][19] Adding a small amount of an organic solvent or arginine to the mobile phase can also help reduce hydrophobic interactions.[10][18]
Column overloading Inject a smaller sample volume. A general rule is to keep the injection volume below 5% of the total column volume.[10][12]
Suboptimal flow rate A slower flow rate typically leads to better resolution and sharper peaks. Try reducing the flow rate to allow for better diffusion into and out of the stationary phase pores.[6][10]
Extra-column volume Minimize the length and diameter of tubing connecting the injector, column, and detector to reduce peak broadening.[20][21]
Problem 3: Low Protein Recovery After SEC

Possible Causes and Solutions

Possible CauseRecommended Solution
Protein aggregation TCO-labeled proteins, similar to antibody-drug conjugates, can be prone to aggregation.[17] Analyze the sample for aggregates before and after purification. If aggregation is an issue, consider optimizing the buffer conditions (pH, ionic strength, additives) to improve protein stability.[1][22]
Adsorption to the column or system Hydrophobic interactions can lead to irreversible binding of the protein to the column.[18] Modify the mobile phase with additives like arginine or a small percentage of an organic solvent to reduce these interactions.[10] Ensure the chromatography system is biocompatible to minimize protein adsorption to metal surfaces.[10]
Protein precipitation on the column If the protein precipitates in the column, it may be due to unfavorable buffer conditions. Ensure the mobile phase pH is not close to the isoelectric point of the protein.[16] A cleaning-in-place (CIP) procedure may be necessary to remove precipitated protein.[23]
Loss due to adsorption to vials and tubing at low concentrations For very low protein concentrations, a small, constant amount of protein can be lost due to adsorption to surfaces. Silanizing glassware can help minimize this issue.[24]

Experimental Protocols

Protocol 1: TCO-Labeling of a Protein via NHS Ester Chemistry

This protocol describes a general procedure for labeling a protein with a TCO-NHS ester.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer)

  • TCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5[13]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[13]

  • Desalting spin column

Procedure:

  • Buffer Exchange: Ensure your protein is in the Reaction Buffer. If not, perform a buffer exchange using a desalting spin column. The protein concentration should be between 1-5 mg/mL.[13]

  • Prepare TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[13]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to your protein solution.[15]

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.[13][15]

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 5-10 minutes at room temperature.[13]

  • Remove Excess Reagent: Remove the unreacted TCO-NHS ester using a desalting spin column. The TCO-labeled protein is now ready for purification by SEC.[13]

Protocol 2: Purification of TCO-Labeled Protein by Size-Exclusion Chromatography

This protocol provides a general workflow for purifying a TCO-labeled protein using an SEC system.

Materials:

  • TCO-labeled protein sample

  • SEC column appropriate for the protein's molecular weight

  • SEC Mobile Phase: e.g., 50 mM Sodium Phosphate, 200 mM NaCl, pH 7.0[25]

  • Chromatography system (e.g., FPLC or HPLC)

Procedure:

  • System and Column Equilibration: Equilibrate the SEC column and the chromatography system with at least two column volumes of the SEC Mobile Phase.

  • Sample Preparation: If the protein sample has visible precipitates, clarify it by passing it through a 0.22 µm filter with low protein binding.[26]

  • Sample Injection: Inject the TCO-labeled protein sample onto the equilibrated column. The injection volume should ideally be between 1-5% of the column volume.[12]

  • Chromatographic Separation: Run the separation at a flow rate appropriate for the column dimensions. Slower flow rates generally provide better resolution.[6] Monitor the elution profile using UV absorbance at 280 nm.[27]

  • Fraction Collection: Collect fractions corresponding to the protein peak. The TCO-labeled protein, being larger, should elute before the smaller, unreacted TCO reagent.

  • Analysis of Fractions: Analyze the collected fractions containing the purified protein by SDS-PAGE and/or UV-Vis spectroscopy to confirm purity and concentration.

Visualizations

TCO_Labeling_Workflow cluster_prep Protein Preparation cluster_labeling TCO Labeling Reaction cluster_purification Purification cluster_product Final Product Protein Protein in Amine-Containing Buffer Buffer_Exchange Buffer Exchange (Amine-Free Buffer, pH 7.2-8.0) Protein->Buffer_Exchange Add_TCO Add Molar Excess of TCO-NHS Buffer_Exchange->Add_TCO TCO_NHS TCO-NHS Ester (in DMSO/DMF) TCO_NHS->Add_TCO Incubate Incubate (Room Temp, 1 hr) Add_TCO->Incubate Quench Quench Reaction (Tris Buffer) Incubate->Quench Desalt Desalting Column (Remove Quencher/Hydrolyzed Reagent) Quench->Desalt SEC Size-Exclusion Chromatography Desalt->SEC Purified_Protein Purified TCO-Labeled Protein SEC->Purified_Protein

Caption: Experimental workflow for TCO-labeling and purification of a protein.

SEC_Troubleshooting_Logic cluster_shape Troubleshoot Peak Shape cluster_recovery Troubleshoot Recovery Start Analyze SEC Chromatogram Good_Peak Good Peak Shape & Recovery? Start->Good_Peak Success Purification Successful Good_Peak->Success Yes Poor_Shape Poor Peak Shape (Tailing/Broadening) Good_Peak->Poor_Shape No, Poor Shape Low_Recovery Low Protein Recovery Good_Peak->Low_Recovery No, Low Recovery Check_Interactions Non-specific Interactions? Poor_Shape->Check_Interactions Check_Aggregation Protein Aggregation? Low_Recovery->Check_Aggregation Check_Overload Column Overloading? Check_Interactions->Check_Overload Check_Flowrate Flow Rate Optimal? Check_Overload->Check_Flowrate Check_Adsorption Adsorption to Column? Check_Aggregation->Check_Adsorption

Caption: Troubleshooting decision tree for SEC purification of TCO-labeled proteins.

References

How to determine optimal molar ratio for TCO-tetrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal molar ratio for TCO-tetrazine reactions and to troubleshoot common issues encountered during these bioorthogonal ligations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio for a TCO-tetrazine reaction?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[1] A common starting point is a 1.05 to 2.0-fold molar excess of the tetrazine reagent.[1][2][3] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your specific system.[1]

Q2: Why is a slight excess of one reactant often recommended?

A2: Using a slight excess of one reactant, often the less expensive or more stable one, can help drive the reaction to completion, especially when dealing with low concentrations of reactants.[2] This ensures that the limiting reactant is fully consumed, maximizing the yield of the desired conjugate.

Q3: How do the structures of the TCO and tetrazine affect the optimal molar ratio?

A3: The intrinsic reactivity of the specific TCO and tetrazine derivatives used is a critical factor. More reactive pairs may achieve high yields at a near 1:1 stoichiometry, while less reactive pairs might require a larger excess of one reactant to achieve a desirable reaction rate and yield. The reactivity of TCOs can be increased by using strained systems (e.g., sTCO) or by adding electron-donating groups.[4][5] Conversely, tetrazine reactivity is enhanced by electron-withdrawing groups and minimized steric hindrance.[4][5]

Q4: Can the molar ratio be used to control which component is fully conjugated?

A4: Yes. The reactant that is present in a molar deficit (the limiting reagent) will be the one that is preferentially consumed. For example, if you want to ensure that all of a valuable TCO-labeled antibody is conjugated, you would use a slight molar excess of the tetrazine-labeled molecule.

Q5: What are the typical reaction conditions for TCO-tetrazine ligations?

A5: TCO-tetrazine reactions are robust and can be performed under a variety of conditions. They are typically carried out in aqueous buffers, such as phosphate-buffered saline (PBS), at a pH range of 6.0 to 9.0.[1] The reaction is exceptionally fast and often proceeds to completion at room temperature within 30 to 60 minutes.[1] For less reactive partners or to further accelerate the reaction, incubation at 37°C or 40°C can be employed.[1]

Q6: Is a catalyst needed for this reaction?

A6: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1][6] This catalyst-free nature makes it particularly well-suited for applications in living systems.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Suboptimal Molar Ratio: An incorrect ratio of TCO to tetrazine can lead to an incomplete reaction.[1]Empirically optimize the molar ratio. A slight excess (1.5-2 fold) of one reactant can drive the reaction to completion.[2]
Low Reactivity of TCO/Tetrazine Pair: The electronic properties of the reactants significantly impact the reaction rate.Select a more reactive pairing. Hydrogen-substituted tetrazines are more reactive than methyl-substituted ones, and strained TCOs (sTCO) exhibit faster kinetics. Use tetrazines with electron-withdrawing groups and TCOs with electron-donating groups.[2][4]
Steric Hindrance: Bulky molecules attached to the TCO and tetrazine moieties can physically block them from reacting.Incorporate a flexible spacer, such as PEG, between your molecule of interest and the reactive moiety to improve accessibility.[2]
Degradation of Reactants: TCOs and tetrazines can degrade over time, especially in aqueous media or in the presence of certain substances like thiols or under UV light.[2]Use freshly prepared solutions. Store stock solutions appropriately (e.g., desiccated and protected from light).
Low Product Yield Precipitation of Reactants or Product: Poor solubility of the reactants or the final conjugate can lead to precipitation and a low yield.To enhance aqueous solubility, consider using PEGylated linkers. A small amount of an organic co-solvent like DMSO may also be used, but its compatibility with your system must be verified.[2]
Side Reactions: Impurities in the starting materials can lead to unwanted side reactions.Ensure the purity of your reactants. If your molecules are oxygen-sensitive, degassing the reaction buffer can prevent oxidation.[2]
Inaccurate Concentration Determination: An error in measuring the concentration of the stock solutions will lead to an incorrect molar ratio in the final reaction.Accurately determine the concentration of your TCO and tetrazine-labeled molecules before setting up the reaction.

Data on Molar Ratios and Reaction Conditions

Parameter Recommendation/Range Notes
Starting Molar Ratio (Tetrazine:TCO) 1.05:1 to 2.0:1The optimal ratio should be determined empirically for each specific system.[1][2][3]
pH Range 6.0 - 9.0The reaction is generally robust within this range. Amine-free buffers should be used when working with NHS esters.[1]
Temperature 4°C to 40°CRoom temperature is often sufficient. Higher temperatures can accelerate the reaction rate.[1][7]
Reaction Time 10 - 120 minutesHighly dependent on reactant concentration and reactivity. Can be extended to overnight at 4°C.[1][8]
Solvent Aqueous buffers (e.g., PBS)Stock solutions are often prepared in anhydrous DMSO or DMF.[2][8]

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation using TCO and Tetrazine
  • Preparation of Reactants:

    • Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[1]

    • Ensure any buffers containing primary amines (like Tris or glycine) are removed if NHS ester chemistry was used for labeling.[3]

  • Calculation of Reactant Volumes:

    • Determine the concentrations of the TCO-labeled and tetrazine-labeled protein solutions.

    • Calculate the volumes of each solution required to achieve the desired molar ratio (e.g., a 1.1 to 2.0 molar excess of the tetrazine-labeled protein).[3]

  • Reaction Incubation:

    • Mix the calculated volumes of the TCO-labeled and tetrazine-labeled protein solutions.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1][7]

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from unreacted components using size-exclusion chromatography.

Protocol 2: Monitoring Reaction Kinetics via UV-Vis Spectrophotometry
  • Prepare Stock Solutions:

    • Prepare stock solutions of the tetrazine and TCO in a suitable solvent like DMSO or DMF.[2]

  • Determine Molar Extinction Coefficient:

    • Accurately determine the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the chosen reaction buffer.[2]

  • Initiate the Reaction:

    • In a cuvette, add the reaction buffer and the TCO solution.

    • Place the cuvette in the spectrophotometer and begin recording data.

    • Add the tetrazine solution to the cuvette to start the reaction, ensuring rapid and thorough mixing.[2]

  • Monitor Absorbance:

    • Record the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete (i.e., the absorbance stabilizes).[2]

  • Calculate Reaction Rate:

    • The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental conditions.[2]

Visualizations

cluster_start Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product TCO TCO (trans-cyclooctene) Reaction Inverse Electron-Demand Diels-Alder Cycloaddition TCO->Reaction Tetrazine Tetrazine (1,2,4,5-tetrazine) Tetrazine->Reaction Intermediate Dihydropyridazine (Unstable) Reaction->Intermediate [4+2] Cycloaddition Product Stable Conjugate Intermediate->Product Retro-Diels-Alder (N2 Elimination) N2 Nitrogen Gas Intermediate->N2 Start Start: Slow or Incomplete Reaction CheckRatio Is the molar ratio optimized? Start->CheckRatio OptimizeRatio Optimize Molar Ratio (e.g., 1.5-2x excess of one reactant) CheckRatio->OptimizeRatio No CheckReactivity Are the TCO/Tetrazine pair highly reactive? CheckRatio->CheckReactivity Yes OptimizeRatio->CheckReactivity ImproveReactivity Select more reactive TCO/Tetrazine (e.g., sTCO, H-tetrazine) CheckReactivity->ImproveReactivity No CheckSterics Is steric hindrance a possibility? CheckReactivity->CheckSterics Yes ImproveReactivity->CheckSterics AddSpacer Incorporate a flexible spacer (e.g., PEG linker) CheckSterics->AddSpacer Yes CheckIntegrity Are reactants fresh and properly stored? CheckSterics->CheckIntegrity No AddSpacer->CheckIntegrity UseFresh Use freshly prepared solutions CheckIntegrity->UseFresh No Success Reaction Successful CheckIntegrity->Success Yes UseFresh->Success PrepTCO 1. Prepare TCO-labeled biomolecule solution CalcRatio 3. Calculate volumes for desired molar ratio PrepTCO->CalcRatio PrepTetrazine 2. Prepare Tetrazine-labeled biomolecule solution PrepTetrazine->CalcRatio Mix 4. Mix reactants in reaction buffer (pH 7.4) CalcRatio->Mix Incubate 5. Incubate at Room Temp (30-60 min) Mix->Incubate Purify 6. Purify conjugate (Optional, e.g., SEC) Incubate->Purify FinalProduct Final Conjugate Purify->FinalProduct

References

Minimizing steric hindrance with the PEG6 spacer in TCO linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for using trans-cyclooctene (TCO) linkers featuring a polyethylene glycol (PEG) 6-unit spacer.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect TCO-tetrazine ligation?

A: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups on a molecule obstruct a chemical reaction. In the context of bioorthogonal chemistry, if a reactive TCO group is attached too closely to a large biomolecule, like an antibody, the bulk of the biomolecule can physically block the TCO from reacting efficiently with its tetrazine partner. This can lead to significantly slower reaction rates or lower conjugation yields.

Q2: How does a PEG6 spacer help minimize steric hindrance?

A: A PEG6 spacer is a flexible, hydrophilic chain composed of six repeating ethylene glycol units. When incorporated into a TCO linker, it acts as a flexible arm, extending the TCO group away from the surface of the biomolecule.[1] This increased distance reduces the physical obstruction, allowing the tetrazine reagent to access the TCO group more easily, thereby improving reaction efficiency.[1][2][3]

Q3: What are the other benefits of using a TCO linker with a PEG6 spacer?

A: Besides minimizing steric hindrance, PEG6 spacers offer several key advantages:

  • Increased Hydrophilicity: PEG is well-known for its water-loving (hydrophilic) nature.[4][] Incorporating a PEG6 spacer increases the overall water solubility of the TCO linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic payloads in aqueous buffers.[2][][6]

  • Reduced Aggregation: By increasing the hydrophilicity of the conjugate, PEG spacers help prevent the aggregation of biomolecules, especially in antibody-drug conjugates (ADCs) with high drug-to-antibody ratios (DARs).[][6]

  • Improved Pharmacokinetics (PK): In therapeutic applications, PEGylation can prolong the circulation half-life of a conjugate by creating a "hydration shell" that reduces non-specific clearance and enzymatic degradation.[][6][7]

  • Biocompatibility: PEG is recognized as a safe and biocompatible material by regulatory bodies like the FDA.[6]

Q4: When should I choose a TCO linker with a PEG6 spacer over one without?

A: A TCO linker with a PEG6 spacer is highly recommended when:

  • You are conjugating to a large, sterically demanding biomolecule such as an antibody, protein, or nanoparticle.

  • Your payload or linker is hydrophobic and causes solubility or aggregation issues.[6]

  • You observe low or inconsistent yields in your TCO-tetrazine ligation reactions.

  • You are developing a therapeutic conjugate and need to improve its pharmacokinetic properties.[]

Troubleshooting Guide

Problem: Low Conjugation Yield or Slow Reaction Rate

Slow or incomplete reactions are the most common issues encountered. Several factors can contribute to this problem.

Potential Cause Recommended Solution
Steric Hindrance Ensure you are using a linker with an adequate spacer length, such as PEG6, to extend the TCO group away from the biomolecule.[1][2]
Suboptimal Stoichiometry The molar ratio of TCO to tetrazine is critical. Empirically optimize the ratio. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to drive the reaction to completion.[1][8]
Incorrect Buffer/pH The TCO-tetrazine reaction is generally robust but performs optimally at a pH between 7 and 9.[1] Avoid buffers containing primary amines (e.g., Tris, glycine) during the initial NHS-ester labeling step, as they will compete with your biomolecule.[1]
Hydrolysis of NHS Ester TCO-NHS esters are moisture-sensitive. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and store them properly desiccated.[1]
TCO Isomerization The reactive trans-cyclooctene can isomerize to the unreactive cis-cyclooctene over time. Use TCO reagents that are fresh and have been stored correctly (typically at -20°C).[9][10]
Low Reactant Concentration While the TCO-tetrazine reaction is fast, very low concentrations can slow the reaction rate. If possible, increase the concentration of your reactants.[11]

Quantitative Data: Impact of PEG Spacers on TCO Reactivity

Studies have demonstrated that the inclusion of a hydrophilic PEG spacer can significantly enhance the functional reactivity of TCO groups conjugated to antibodies.

Linker TypeFunctional TCO Reactivity (%)Fold Increase vs. TCOReference
TCO (No Spacer)10.95%1.00[3]
PEG4-TCO46.65%4.26[3]
VA-TCO66.23%6.05[3]

This table summarizes data from a study investigating different linkers on an anti-HER2 antibody. "VA" refers to a valeric acid linker. The data clearly shows a substantial improvement in reactivity with the inclusion of a PEG4 spacer.[3]

Visual Guides and Workflows

G cluster_0 Without PEG Spacer cluster_1 With PEG6 Spacer a Antibody b TCO a->b Direct Linkage c Tetrazine Payload c->b Blocked Access d Steric Hindrance e Antibody f PEG6 Spacer e->f g TCO f->g h Tetrazine Payload h->g Successful Ligation

G cluster_0 Step 1: Antibody Labeling cluster_1 Step 2: Bioorthogonal Ligation A 1. Prepare Antibody (Buffer exchange to amine-free buffer, pH 8.0-8.5) B 2. Add TCO-PEG6-NHS Ester (e.g., 20-fold molar excess) A->B C 3. Incubate (1 hour at room temperature) B->C D 4. Quench Reaction (Add Tris buffer) C->D E 5. Purify Antibody-TCO (Spin desalting column or SEC) D->E F 6. Mix Antibody-TCO with Tetrazine-Payload E->F Labeled Antibody G 7. Incubate (30-60 min at room temperature) F->G H 8. Purify Final ADC (SEC or other chromatography) G->H I 9. Characterize ADC (Mass Spec, SDS-PAGE, DAR) H->I

G Start Low Yield or Incomplete Reaction Q1 Is the TCO-NHS ester fresh and prepared in anhydrous solvent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was an amine-free buffer used for the NHS reaction? A1_Yes->Q2 Sol1 Use fresh TCO-NHS ester. Prepare stock solution in anhydrous DMSO/DMF just before use. A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the TCO:Tetrazine stoichiometry optimized? A2_Yes->Q3 Sol2 Perform buffer exchange into a phosphate buffer (pH 7.5-8.5) before adding the NHS ester. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is steric hindrance a a likely issue (large protein)? A3_Yes->Q4 Sol3 Titrate the tetrazine reagent. Start with a 1.5-fold molar excess relative to the TCO-labeled molecule. A3_No->Sol3 Sol3->End A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Use a linker with a longer PEG spacer (e.g., PEG6, PEG12) to improve TCO accessibility. A4_Yes->Sol4 A4_No->End Sol4->End

Experimental Protocols

Protocol 1: Labeling an Antibody with TCO-PEG6-NHS Ester

This protocol describes the covalent attachment of a TCO-PEG6 linker to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody of interest (1-5 mg/mL)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • TCO-PEG6-NHS Ester (e.g., from a 10 mM stock in anhydrous DMSO)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Spin desalting columns (e.g., 40K MWCO for antibodies)

Methodology:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (like Tris or glycine), exchange it into the amine-free reaction buffer using a spin desalting column appropriate for its molecular weight.[12] Adjust the final concentration to 1-5 mg/mL.[1]

  • Prepare NHS Ester: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG6-NHS ester in anhydrous DMSO or DMF.[1]

  • Labeling Reaction: Add a 10 to 20-fold molar excess of the TCO-PEG6-NHS ester stock solution to the antibody solution.[1][13] Mix gently by pipetting.

  • Incubation: Incubate the reaction for 1 hour at room temperature.[1][12]

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM.[1] Incubate for an additional 15 minutes on ice.[12]

  • Purification: Remove excess, unreacted TCO-PEG6-NHS ester and quenching buffer by passing the solution through a spin desalting column, eluting into your desired storage buffer (e.g., PBS, pH 7.4).[1]

  • Characterization: Determine the concentration of the labeled antibody and calculate the Degree of Labeling (DOL) using mass spectrometry. The TCO-labeled antibody is now ready for conjugation.

Protocol 2: TCO-Tetrazine Ligation for ADC Formation

This protocol describes the bioorthogonal reaction between the TCO-labeled antibody and a tetrazine-functionalized payload.

Materials:

  • Purified TCO-labeled antibody (from Protocol 1)

  • Tetrazine-functionalized payload (e.g., a cytotoxic drug)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) system for purification

Methodology:

  • Reactant Preparation: Prepare the TCO-labeled antibody and the tetrazine-labeled payload in the reaction buffer.

  • Stoichiometry: Determine the volumes of each solution needed to achieve the desired molar ratio. A 1.5-fold molar excess of the tetrazine-payload over the TCO-antibody is a common starting point.[1]

  • Conjugation: Mix the TCO-labeled antibody with the tetrazine-labeled payload.

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[1][14] The reaction is often complete within this timeframe due to the fast kinetics of TCO-tetrazine ligation.[1]

  • Purification (Optional but Recommended): If necessary, purify the final ADC from any unreacted payload or starting materials using size-exclusion chromatography (SEC).[14]

  • Storage: Store the final conjugate at 4°C until further use.[8]

References

Factors affecting TCO isomerization to less reactive cis-cyclooctene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-cyclooctene (TCO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the isomerization of TCO to its less reactive cis-cyclooctene (CCO) isomer during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is TCO isomerization, and why is it a concern in my experiments?

A1: trans-Cyclooctene (TCO) is a highly reactive molecule widely used in bioorthogonal chemistry, particularly in reactions with tetrazines. However, TCO can undergo isomerization to its more stable, but significantly less reactive, cis-cyclooctene (CCO) isomer.[1][2] This conversion can lead to a decrease in the effective concentration of the reactive TCO, resulting in lower reaction yields, slower kinetics, and inconsistent experimental outcomes. For cellular applications, this isomerization reduces labeling efficiency, though it typically does not lead to non-selective off-target labeling.[1]

Q2: What are the primary factors that trigger the isomerization of TCO to CCO?

A2: Several factors can promote the isomerization of TCO to CCO. Understanding these is crucial for designing robust experimental protocols:

  • Presence of Thiols: High concentrations of thiols, such as those found in cell culture media or in molecules like glutathione, can promote TCO isomerization.[3][4] This is thought to occur through a radical-mediated pathway.[1]

  • Copper-Containing Proteins: Certain proteins in biological media, particularly those containing copper, have been shown to catalyze the isomerization of TCO.[4][5]

  • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for isomerization.[6]

  • Exposure to Light: Ultraviolet (UV) and even visible light can induce photochemical isomerization of TCO.[7][8] This process is often reversible, leading to an equilibrium mixture of cis and trans isomers.[9]

  • Prolonged Storage: Some TCO derivatives, especially those with high conformational strain like s-TCO, are only moderately stable and can isomerize during long-term storage, even when stored as a cold solution.[3][4]

Q3: I'm observing lower than expected reactivity of my TCO-labeled molecule. Could isomerization be the cause?

A3: Yes, a decrease in reactivity is a common symptom of TCO isomerization. If you are experiencing slower reaction rates or incomplete product formation, it is advisable to assess the purity and integrity of your TCO-containing reagent. Techniques like ¹H NMR or HPLC can be used to quantify the extent of isomerization to the CCO form.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps & Solutions
Reduced reaction yield or slower kinetics Isomerization of TCO to the less reactive CCO.1. Verify TCO Integrity: Analyze your TCO-containing starting material and reaction mixture using ¹H NMR or HPLC to check for the presence of the CCO isomer.[6] 2. Optimize Reaction Conditions: Minimize exposure to light by using amber vials or covering your reaction setup with aluminum foil.[7] Perform reactions at the lowest practical temperature. 3. Use Stabilizers: For reactions in the presence of high thiol concentrations, consider adding a radical inhibitor like Trolox or butylated hydroxytoluene (BHT).[1] 4. Choose a More Stable TCO Derivative: If isomerization is persistent, consider using a more stable TCO derivative, such as d-TCO, which shows improved stability over the highly strained s-TCO.[3][10]
Inconsistent results between experimental batches Degradation of TCO stock solution over time.1. Proper Storage: Store TCO derivatives, especially highly strained ones like s-TCO, as cold solutions to prevent polymerization and isomerization.[3][4] For long-term storage, consider protecting TCOs as stable Ag(I) metal complexes, which can be decomplexed on demand with the addition of NaCl.[1][11] 2. Aliquot and Use Fresh: Aliquot your TCO stock solution to minimize freeze-thaw cycles. Whenever possible, prepare fresh solutions of your TCO reagent before each experiment.
Complete loss of reactivity in biological media Rapid isomerization catalyzed by components in the media.1. Media Composition: Be aware that components in cell culture media, such as thiamine and its degradation products, can catalyze TCO isomerization.[12] 2. Incubation Time: Minimize the incubation time of your TCO-labeled molecule in biological media before the intended reaction. 3. Use of Ag(I) Complexes: For live-cell labeling, using a TCO-Ag(I) complex can protect the TCO from isomerization in the media. The high concentration of chloride ions in the media will liberate the reactive TCO in situ.[1][11]

Quantitative Data Summary

The stability and reactivity of TCO are highly dependent on its specific chemical structure. The following table summarizes key data for some common TCO derivatives.

TCO DerivativeKey Structural FeatureSecond-Order Rate Constant with Tetrazine (M⁻¹s⁻¹)Stability Profile
TCO (parent) Unsubstituted cyclooctene ring~2,000 (with 3,6-di(2-pyridyl)-s-tetrazine in 9:1 MeOH:water)[13]Generally stable but can isomerize in the presence of high thiol concentrations or copper-containing proteins.[2][5]
s-TCO cis-fused cyclopropane ring>1,000,000 (can exceed 3,300,000 with reactive tetrazines in water)[3][10]Highly reactive but less stable; prone to isomerization with high thiol concentrations and during prolonged storage.[3][4]
d-TCO cis-fused dioxolane ring~366,000 (with a water-soluble 3,6-dipyridyl-s-tetrazine in water)[3][10]Offers a good balance of high reactivity and improved stability and aqueous solubility compared to s-TCO.[3][10]
5-hydroxy-TCO Hydroxyl group on the cyclooctene ringAxial isomer is ~4 times more reactive than the equatorial isomer.[11]Both diastereomers exhibit good stability towards isomerization and are suitable for applications requiring long-term stability.[11]

Experimental Protocols

Protocol 1: Monitoring TCO Isomerization using ¹H NMR Spectroscopy

This protocol outlines the general procedure for monitoring the isomerization of a TCO derivative to its CCO isomer in the presence of a potential catalyst, such as a thiol.

Materials:

  • TCO derivative of interest

  • Deuterated solvent (e.g., DMSO-d₆, CD₃OD, D₂O with PBS)

  • Thiol (e.g., mercaptoethanol)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the TCO derivative in the chosen deuterated solvent at a known concentration (e.g., 30 mM).

  • Prepare a stock solution of the thiol in the same deuterated solvent (e.g., 30 mM).

  • In an NMR tube, mix the TCO stock solution and the thiol stock solution.

  • Acquire a ¹H NMR spectrum immediately after mixing (t=0).

  • Incubate the NMR tube at the desired temperature (e.g., 25 °C or 37 °C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour).

  • Monitor the appearance of new peaks corresponding to the CCO isomer and the decrease in the intensity of the TCO peaks.

  • Calculate the percentage of isomerization by integrating the characteristic olefinic proton signals of the trans and cis isomers.[6]

Protocol 2: Stabilization of TCO using a Radical Inhibitor

This protocol describes how to use a radical inhibitor to suppress thiol-promoted TCO isomerization.

Materials:

  • TCO derivative

  • Thiol (e.g., mercaptoethanol)

  • Radical inhibitor (e.g., Trolox, a water-soluble analog of vitamin E)

  • Appropriate solvent or buffer (e.g., PBS)

Procedure:

  • Prepare a solution of the TCO derivative and the thiol in the desired buffer as described in Protocol 1.

  • In a parallel experiment, prepare an identical solution that also contains the radical inhibitor (e.g., 30 mM Trolox).[1]

  • Monitor the extent of isomerization in both samples over time using ¹H NMR or HPLC.

  • Compare the rate of isomerization in the presence and absence of the radical inhibitor to evaluate its stabilizing effect. A significant reduction in isomerization in the presence of the inhibitor supports a radical-mediated mechanism.[1]

Visualizations

TCO_Isomerization_Factors cluster_factors Factors Promoting Isomerization TCO trans-Cyclooctene (TCO) (Reactive) CCO cis-Cyclooctene (CCO) (Less Reactive) TCO->CCO Isomerization Thiols Thiols (e.g., Glutathione) Thiols->TCO Copper Copper-Containing Proteins Copper->TCO Heat Elevated Temperature Heat->TCO Light UV/Visible Light Light->TCO

Caption: Factors promoting the isomerization of reactive TCO to less reactive CCO.

TCO_Troubleshooting_Workflow Start Reduced Reactivity Observed Check_Purity Analyze TCO Reagent (NMR/HPLC) Start->Check_Purity Isomer_Present Isomerization Confirmed? Check_Purity->Isomer_Present Optimize Optimize Conditions: - Lower Temperature - Protect from Light Isomer_Present->Optimize Yes Other_Issue Investigate Other Experimental Factors Isomer_Present->Other_Issue No Stabilize Use Stabilizers: - Radical Inhibitors (Trolox) - Ag(I) Complexation Optimize->Stabilize New_TCO Consider More Stable TCO Derivative (e.g., d-TCO) Stabilize->New_TCO End Re-evaluate Reactivity New_TCO->End

Caption: A workflow for troubleshooting reduced TCO reactivity.

References

Technical Support Center: Enhancing TCO-conjugated Antibody Reactivity for Pretargeting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the use of trans-cyclooctene (TCO)-conjugated antibodies for pretargeting applications.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of TCO to antibodies and their subsequent use in pretargeting experiments.

IssuePotential Cause(s)Recommended Solution(s)
Low or No TCO Conjugation to Antibody Hydrolysis of NHS-ester: TCO-NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[1]- Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[1]- Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1]- Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the antibody for conjugation.[1][2] Use amine-free buffers like PBS, HEPES, or borate buffer.[1]
Suboptimal pH: The reaction of NHS esters with primary amines on the antibody is pH-dependent.[1][3]- Perform the labeling reaction at a pH between 7.2 and 9.0.[1] A common practice is to use a PBS/carbonate buffer at pH 8.5.[4]
Low Reactivity of TCO-Conjugated Antibody "Masking" of TCO Groups: TCO is hydrophobic and can become "buried" within the hydrophobic domains of the antibody, making it inaccessible for reaction with tetrazine.[5]- Incorporate a Hydrophilic Linker: Use a TCO-linker construct that includes a hydrophilic spacer, such as polyethylene glycol (PEG), between the TCO and the NHS ester.[3][6][5] This helps to expose the TCO group and maintain its reactivity.[6][5]- Consider Short Alkyl Linkers: Unexpectedly, short alkyl chains (like valeric acid) have also been shown to improve TCO reactivity compared to no linker.[3]
TCO Isomerization: TCO can isomerize to its less reactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or copper-containing proteins.[7][8]- Minimize the pretargeting interval (the time between injection of the TCO-antibody and the tetrazine probe) to reduce the chance of in vivo isomerization.[8][9]
Antibody Aggregation Hydrophobic Interactions: The addition of hydrophobic TCO moieties can sometimes lead to protein aggregation.[10]- Use PEGylated Linkers: The hydrophilicity of PEG linkers can help to maintain the solubility of the conjugated antibody.[10]- Purification: Use size-exclusion chromatography (SEC) to remove aggregates after conjugation.[11]
Reduced Immunoreactivity or Altered Pharmacokinetics High Degree of Labeling (DOL): An excessive number of TCO groups per antibody can sterically hinder the antigen-binding site or alter the overall properties of the antibody, leading to reduced affinity and increased clearance (e.g., higher liver uptake).[12][13][14]- Optimize TCO:Antibody Molar Ratio: Perform titration experiments to determine the optimal molar excess of TCO-NHS ester to use during conjugation. A lower DOL (e.g., 4 TCOs per antibody) may preserve immunoreactivity better than a higher DOL (e.g., 8-10 TCOs per antibody).[12]- Site-Specific Conjugation: If possible, use site-specific conjugation methods to attach TCO to regions of the antibody away from the antigen-binding sites.[15]
High Background Signal in Pretargeted Imaging Circulating TCO-Antibody: A significant amount of TCO-conjugated antibody may remain in circulation at the time of tetrazine probe injection, leading to off-target ligation and high background signal.[4][16]- Optimize Pretargeting Interval: Allow sufficient time for the unbound TCO-antibody to clear from circulation before injecting the tetrazine probe.[17]- Use a Clearing Agent: A "clearing agent" designed to bind and remove circulating TCO-antibody can be administered before the tetrazine probe.[18]

Frequently Asked Questions (FAQs)

Q1: What is the optimal TCO-to-antibody molar ratio to use during conjugation?

A1: There is no single optimal ratio, as it depends on the specific antibody and the linker used. It is crucial to perform a titration study. While a higher molar excess of TCO-NHS ester will lead to a higher degree of labeling (DOL), this can negatively impact the antibody's function.[12][14] Studies have shown that a DOL of around 4 TCOs per antibody can maintain immunoreactivity, whereas a DOL of 8 or more can significantly reduce it.[12] Start with a 5 to 20-fold molar excess of the TCO-NHS ester to the antibody and characterize the resulting conjugate for both DOL and immunoreactivity.[4][15]

Q2: What is the best type of linker to use between the TCO and the antibody?

A2: Hydrophilic linkers, particularly those containing PEG, are highly recommended.[5] The hydrophobic nature of the TCO group can cause it to become "buried" within the antibody, rendering it unreactive. A PEG linker helps to keep the TCO moiety exposed to the aqueous environment and fully reactive.[3][6][5] While a PEG chain alone has been shown to maintain about 40% TCO reactivity, a short alkyl chain (valeric acid) surprisingly provided up to 60% reactivity. However, combining both in an amphiphilic linker performed worse than either alone.[3][19]

Q3: How can I determine the number of reactive TCOs on my antibody conjugate?

A3: You can determine the functional TCO loading by reacting the purified TCO-antibody with a molar excess of a tetrazine-functionalized fluorescent dye (e.g., tetrazine-Oregon Green).[3] The number of dye molecules incorporated per antibody can then be quantified using UV-Vis spectrophotometry, which will give you the number of reactive TCOs.[3][15]

Q4: My TCO-conjugated antibody seems to lose reactivity over time in vivo. Why is this happening?

A4: TCO can undergo isomerization to the much less reactive cis-cyclooctene (CCO) in vivo.[7][17] This process can be catalyzed by certain biological molecules.[7] The stability of the TCO is dependent on its specific chemical structure.[7] This instability is a key factor to consider when designing the pretargeting window between the injection of the TCO-antibody and the tetrazine probe.[8][9] Some research has explored reversing the roles, attaching the more stable tetrazine to the antibody and the TCO to the imaging probe, to circumvent this issue.[20][21]

Q5: What purification methods are recommended after TCO conjugation?

A5: A multi-step purification approach is often necessary to obtain a homogenous and well-characterized product.[11]

  • Size-Exclusion Chromatography (SEC): This is useful for removing aggregates and for buffer exchange.[11]

  • Hydrophobic Interaction Chromatography (HIC): This technique can be used to separate antibody species with different drug-to-antibody ratios (DAR), which in this case corresponds to the TCO-to-antibody ratio.[11]

  • Ion Exchange Chromatography (IEX): This can be used as a final polishing step.[11] For simpler lab-scale purification to remove excess, unreacted TCO-NHS ester, desalting columns are commonly used.[4][12]

Data Presentation

Table 1: Impact of Linker Type on TCO Reactivity

Linker TypeTCO Reactivity (%)Reference(s)
NHS-TCO (No Linker)~11%[3]
Hydrophilic (PEG chain)~40-47%[3][19]
Hydrophobic (Valeric Acid)~60-66%[3][19]
Amphiphilic (Valeric Acid + PEG)~30%[3][19]
Two-step (DBCO-PEG-TCO)~100%[3][19][6]

Table 2: Effect of Degree of Labeling (DOL) on Antibody Affinity

AntibodyMolar Equivalents of TCO AddedTCOs per Antibody (DOL)Antigen Detection ActivityReference(s)
anti-c-myc54Similar to unmodified antibody[12]
anti-c-myc108Significantly reduced[12]
anti-c-myc1510Significantly reduced[12]

Experimental Protocols

Protocol 1: TCO Conjugation to Antibody via NHS Ester Chemistry
  • Buffer Exchange: Dissolve the antibody in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5) at a concentration of 1-5 mg/mL. If the antibody is in a buffer containing primary amines like Tris, perform a buffer exchange using a desalting column.[10][4]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-linker-NHS ester in anhydrous DMSO or DMF.[10]

  • Labeling Reaction: Add a 5 to 35-fold molar excess of the TCO-linker-NHS ester stock solution to the antibody solution.[4] Incubate for 60-90 minutes at room temperature or 37°C.[4][12]

  • Purification: Remove excess, unreacted TCO reagent using a desalting column (e.g., Zeba or PD-10 columns).[4][12] For more rigorous purification and characterization, proceed with SEC and/or HIC.[11]

Protocol 2: Quantification of Reactive TCOs
  • Sample Preparation: Prepare the purified TCO-conjugated antibody in a suitable buffer such as PBS.

  • Reaction with Tetrazine-Fluorophore: Add a 250-fold molar excess of a tetrazine-fluorophore (e.g., tetrazine-Oregon Green 488) to a known amount of the TCO-antibody (e.g., 0.1 mg).[3]

  • Incubation: Vortex the mixture and incubate at room temperature for at least 1 hour, protected from light.

  • Purification: Remove the excess tetrazine-fluorophore using a desalting column.

  • Quantification: Measure the absorbance of the purified, labeled antibody at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the fluorophore. Calculate the degree of labeling (number of reactive TCOs) using the Beer-Lambert law, applying a correction factor for the fluorophore's absorbance at 280 nm if necessary.[12]

Visualizations

Pretargeting_Workflow cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Imaging TCO_Ab TCO-Antibody Injection Circulation Circulation and Tumor Accumulation TCO_Ab->Circulation Clearance Clearance of Unbound Antibody Circulation->Clearance Tumor_Binding TCO-Antibody Bound to Tumor Circulation->Tumor_Binding Click_Reaction In vivo Bioorthogonal Click Reaction Tumor_Binding->Click_Reaction Tz_Probe Radiolabeled Tetrazine Probe Injection Tz_Probe->Click_Reaction Imaging PET/SPECT Imaging Click_Reaction->Imaging

Caption: The two-step pretargeting workflow.

Troubleshooting_Logic Start Low Signal in Pretargeting Assay Check_Conjugation Was TCO conjugation successful? Start->Check_Conjugation Check_Reactivity Is the conjugated TCO reactive? Check_Conjugation->Check_Reactivity Yes Sol_Conjugation Troubleshoot conjugation: - Check NHS-ester hydrolysis - Optimize pH (8.0-8.5) - Use amine-free buffers Check_Conjugation->Sol_Conjugation No Check_Ab_Function Is antibody binding to target preserved? Check_Reactivity->Check_Ab_Function Yes Sol_Reactivity Enhance TCO reactivity: - Use hydrophilic (PEG) linker - Characterize functional DOL Check_Reactivity->Sol_Reactivity No Sol_Ab_Function Optimize DOL: - Reduce TCO:Ab ratio - Perform titration - Assess immunoreactivity Check_Ab_Function->Sol_Ab_Function No Success Problem Resolved Check_Ab_Function->Success Yes

Caption: A decision tree for troubleshooting low signal.

Signaling_Pathway cluster_conjugation Antibody Conjugation cluster_pretargeting Pretargeting & Ligation Antibody Antibody (with Lysine residues) TCO_Antibody TCO-Conjugated Antibody Antibody->TCO_Antibody pH 8.0-8.5 TCO_Linker TCO-Linker-NHS TCO_Linker->TCO_Antibody Tumor_Cell Tumor Cell (with target antigen) TCO_Antibody->Tumor_Cell Binding Final_Complex Stable Ligation Product on Tumor Cell Tumor_Cell->Final_Complex Tetrazine_Probe Tetrazine Probe (Radiolabeled) Tetrazine_Probe->Final_Complex IEDDA Click Reaction

Caption: The chemical and biological pathway of pretargeting.

References

Validation & Comparative

A Head-to-Head Comparison of TCO-PEG6-acid and DBCO-PEG6-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate bioorthogonal ligation strategy is a critical decision that can significantly impact the outcome of their experiments. Among the most prominent copper-free click chemistry reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition involving trans-cyclooctene (TCO) and tetrazine, and the strain-promoted alkyne-azide cycloaddition (SPAAC) utilizing dibenzocyclooctyne (DBCO) and an azide, are leading choices. This guide provides an in-depth, objective comparison of TCO-PEG6-acid and DBCO-PEG6-acid, two widely used reagents for bioconjugation, supported by experimental data and detailed methodologies to inform the selection of the optimal tool for specific research needs.

At the heart of this comparison are two distinct reactive handles: the TCO group, which engages in an exceptionally fast iEDDA reaction with a tetrazine partner, and the DBCO group, which participates in a robust SPAAC reaction with an azide-functionalized molecule.[1] The choice between these powerful "click chemistry" platforms carries significant implications for conjugation efficiency, reaction kinetics, linker stability, and the overall performance of the resulting bioconjugate.[1] Both reagents feature a six-unit polyethylene glycol (PEG6) spacer, which enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates.[2][3]

Performance Comparison: this compound vs. DBCO-PEG6-acid

The decision between TCO and DBCO linkers hinges on a careful evaluation of several key performance parameters. The iEDDA reaction of TCO with tetrazine is renowned for its extraordinarily fast reaction rates, often orders of magnitude faster than the SPAAC reaction between DBCO and an azide.[1] This kinetic advantage can be crucial when working with sensitive biomolecules or when aiming for rapid conjugation at low concentrations.

Parameter This compound (with Tetrazine) DBCO-PEG6-acid (with Azide) References
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][4]
Second-Order Rate Constant (k₂) ~820 - 2000 M⁻¹s⁻¹~0.31 - 2.1 M⁻¹s⁻¹[5][6]
Relative Speed Exceptionally fastModerate to fast[1][7]
Primary Stability Concern Isomerization to less reactive cis-cyclooctene (CCO)Potential for reaction with thiols (e.g., GSH)[1][8][9]
Hydrophobicity of Reactive Moiety Less hydrophobic than DBCOMore hydrophobic, can lead to aggregation[8][10]
In Vivo Performance Shown to have less non-specific lung uptakeCan exhibit higher non-specific uptake[10]

Experimental Protocols

Detailed methodologies for bioconjugation are crucial for reproducible results. Below are generalized protocols for the conjugation of this compound and DBCO-PEG6-acid to amine-containing biomolecules, such as proteins or antibodies.

Protocol 1: Two-Step Bioconjugation with this compound

This protocol outlines the activation of the carboxylic acid on this compound and its subsequent conjugation to a primary amine on a biomolecule, followed by the bioorthogonal reaction with a tetrazine-labeled molecule.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody)

  • Tetrazine-functionalized molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare the amine-containing biomolecule at a concentration of 1-10 mg/mL in Coupling Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound with a 1.2-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Biomolecule:

    • Add the activated TCO-NHS ester solution to the biomolecule solution. A 10- to 20-fold molar excess of the TCO linker is a common starting point.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove the excess, unreacted TCO reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • iEDDA Reaction:

    • Combine the purified TCO-labeled biomolecule with a 1.05 to 1.5 molar equivalent of the tetrazine-functionalized molecule in Coupling Buffer.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C. The reaction progress can be monitored by a color change, as the characteristic pink/red color of the tetrazine disappears upon reaction.

Protocol 2: Two-Step Bioconjugation with DBCO-PEG6-acid

This protocol describes the conjugation of DBCO-PEG6-acid to a protein via its primary amines, followed by a copper-free click reaction to an azide-functionalized molecule.

Materials:

  • DBCO-PEG6-acid

  • Amine-containing protein (e.g., antibody)

  • Azide-functionalized molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (must be azide-free)

  • EDC and Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Desalting columns or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of DBCO-PEG6-acid (e.g., 10 mM) in anhydrous DMSO.

    • Prepare the amine-containing protein at a concentration of 1-10 mg/mL in Coupling Buffer.

  • Activation and Conjugation:

    • Follow steps 2-5 from Protocol 1, substituting this compound with DBCO-PEG6-acid.

  • SPAAC Reaction:

    • Dissolve the azide-containing molecule in the azide-free Coupling Buffer.

    • Add the azide-containing molecule to the purified DBCO-functionalized biomolecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.[11]

Visualizing the Chemistries and Workflows

To further clarify the processes involved, the following diagrams illustrate the chemical structures, reaction pathways, and experimental workflows.

cluster_TCO This compound cluster_DBCO DBCO-PEG6-acid TCO_struct DBCO_struct G cluster_TCO TCO-Tetrazine (IEDDA) Reaction cluster_DBCO DBCO-Azide (SPAAC) Reaction TCO TCO-PEG6-Biomolecule DielsAlder Diels-Alder Cycloaddition TCO->DielsAlder Tetrazine Tetrazine-Molecule Tetrazine->DielsAlder RetroDielsAlder Retro-Diels-Alder (N₂ release) DielsAlder->RetroDielsAlder Product_TCO Stable Conjugate RetroDielsAlder->Product_TCO DBCO DBCO-PEG6-Biomolecule Cycloaddition [3+2] Cycloaddition DBCO->Cycloaddition Azide Azide-Molecule Azide->Cycloaddition Product_DBCO Stable Triazole Conjugate Cycloaddition->Product_DBCO G start Start: Amine-containing Biomolecule activation 1. Activate X-PEG6-acid (EDC/Sulfo-NHS) start->activation conjugation 2. Conjugate to Biomolecule activation->conjugation purification1 3. Purify Biomolecule-PEG6-X conjugation->purification1 bioorthogonal_reaction 4. Bioorthogonal Reaction (with Tetrazine or Azide partner) purification1->bioorthogonal_reaction purification2 5. Final Purification (optional) bioorthogonal_reaction->purification2 end Final Conjugate purification2->end

References

A Head-to-Head Battle of Bioorthogonal Titans: TCO-tetrazine vs. SPAAC Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of chemical biology, drug development, and materials science, the ability to specifically and efficiently label and conjugate biomolecules in complex biological environments is paramount. "Click chemistry" has provided a powerful toolkit for these applications, with the TCO-tetrazine ligation and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) standing out as two of the most prominent metal-free bioorthogonal reactions. This guide provides an in-depth comparison of their reaction kinetics, supported by experimental data, to assist researchers in selecting the optimal tool for their scientific endeavors.

The Need for Speed: A Kinetic Showdown

The defining characteristic that often dictates the choice between TCO-tetrazine ligation and SPAAC is the reaction rate. The kinetics of these reactions are typically described by second-order rate constants (k₂), which provide a direct measure of how quickly the two reaction partners form a covalent bond at a given concentration.[1][2][3]

The TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction, is renowned for its exceptionally fast kinetics.[1][4][5] This reaction involves an electron-deficient tetrazine reacting with a strained, electron-rich trans-cyclooctene (TCO).[4][5] The rate constants for TCO-tetrazine reactions are among the highest reported for any bioorthogonal reaction, often ranging from 10³ to 10⁶ M⁻¹s⁻¹.[4][6] This rapid ligation allows for efficient labeling at very low, micromolar to nanomolar concentrations, which is a crucial advantage for in vivo applications where minimizing potential toxicity and off-target effects is critical.[4]

On the other hand, SPAAC, which involves the reaction of a strained cyclooctyne with an azide, generally exhibits more moderate reaction rates.[2][7] While still highly efficient and bioorthogonal, the second-order rate constants for SPAAC reactions are typically in the range of 10⁻³ to 1 M⁻¹s⁻¹.[2][8] Although slower than the TCO-tetrazine ligation, this kinetic profile can be advantageous for certain applications, such as long-term cell monitoring, where a more controlled and sustained reaction is desirable.[2]

Quantitative Comparison of Reaction Kinetics

The following table summarizes the second-order rate constants for representative TCO-tetrazine and SPAAC reactions, highlighting the significant kinetic advantage of the former.

Reaction TypeReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
TCO-tetrazine Ligation3,6-di-(2-pyridyl)-s-tetrazine + TCO2000 ± 4009:1 Methanol/Water
TCO-tetrazine LigationHydrogen substituted tetrazine + TCO26,000 ± 500PBS, 37°C
TCO-tetrazine LigationTetrazine with electron-donating groups + TCO210 - 820PBS, 37°C
TCO-tetrazine LigationTetrazine with electron-withdrawing groups + TCO22,000 - 26,000PBS, 37°C
SPAACAzide + DIBAC (dibenzylcyclooctyne)~1.2 x 10⁻³Not specified
SPAACAzide + BCN (bicyclo[6.1.0]nonyne)Modest kinetics (e.g., 0.3 to 2.3 M⁻¹s⁻¹)Not specified

Note: The reaction rates are highly dependent on the specific structures of the tetrazine, TCO, cyclooctyne, and azide, as well as the solvent and temperature.[6][7][9] For instance, electron-withdrawing groups on the tetrazine ring generally lead to faster reaction kinetics, while electron-donating groups result in slower reactions.[5][9]

Reaction Mechanisms at a Glance

The distinct kinetic profiles of TCO-tetrazine ligation and SPAAC stem from their different reaction mechanisms.

The TCO-tetrazine reaction is a type of [4+2] cycloaddition.[4] The process begins with a rate-determining inverse-electron-demand Diels-Alder cycloaddition between the electron-deficient tetrazine (diene) and the strained, electron-rich TCO (dienophile) to form an unstable intermediate.[4][5] This is followed by a rapid retro-Diels-Alder reaction that irreversibly eliminates a molecule of dinitrogen (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.[4][5]

TCO_Tetrazine_Mechanism Tetrazine Tetrazine (Diene) Intermediate Unstable Intermediate Tetrazine->Intermediate [4+2] Cycloaddition (Rate-determining) TCO trans-Cyclooctene (Dienophile) TCO->Intermediate Product Stable Dihydropyridazine Intermediate->Product Retro-Diels-Alder N2 N₂ (gas) Intermediate->N2 SPAAC_Mechanism Azide Azide (1,3-Dipole) TransitionState Concerted Transition State Azide->TransitionState Cyclooctyne Strained Cyclooctyne (Dipolarophile) Cyclooctyne->TransitionState Product Stable Triazole TransitionState->Product [3+2] Cycloaddition Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis StockA Reactant A Stock (e.g., Tetrazine or Azide) Mixing Rapid Mixing (Stopped-flow instrument) StockA->Mixing StockB Reactant B Stock (e.g., TCO or Cyclooctyne) StockB->Mixing Monitoring Monitor Change (e.g., Absorbance or Fluorescence) Mixing->Monitoring FitData Fit Kinetic Model (Pseudo-first-order or Second-order) Monitoring->FitData CalcK2 Calculate k₂ FitData->CalcK2

References

Advantages of TCO linkers over other bioorthogonal reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation and chemical biology, the demand for highly efficient, specific, and biocompatible ligation strategies is paramount. Among the diverse array of bioorthogonal reagents, trans-cyclooctene (TCO) linkers, particularly in their reaction with tetrazines (Tz), have emerged as a gold standard. This guide provides an objective comparison of TCO linkers with other prominent bioorthogonal reagents, namely Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Supported by experimental data, this comparison will illuminate the distinct advantages of TCO linkers for researchers, scientists, and drug development professionals.

Unparalleled Reaction Kinetics

The hallmark of the TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction, is its exceptionally fast reaction kinetics.[1][2] This rapid ligation is crucial for applications in living systems where low concentrations of reactants and short reaction times are often necessary to minimize off-target effects and capture dynamic biological processes.[2][3]

The second-order rate constant (k₂), a direct measure of reaction speed, underscores the kinetic superiority of the TCO-tetrazine reaction. As summarized in the table below, the k₂ values for TCO-tetrazine ligations can be orders of magnitude higher than those for SPAAC and CuAAC.[1][4] This allows for efficient labeling and conjugation at nanomolar to micromolar concentrations, a significant advantage for in vivo studies.[5]

Data Presentation: Quantitative Comparison of Bioorthogonal Reactions

FeatureTCO-Tetrazine Ligation (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁷[1][2][6]~1 - 60[7]~10 - 100 (with 20 µM Cu(I))[7]
Biocompatibility Excellent (catalyst-free)[1][5]Excellent (catalyst-free)[1]Limited in vivo due to copper cytotoxicity[1][7]
Reaction Conditions Aqueous media, physiological temperature and pH[8]Aqueous media, physiological temperature and pH[9]Requires copper(I) catalyst and ligands[10]
Primary Byproduct Nitrogen gas (N₂)[1]NoneNone
Stability of Reactants TCO can isomerize to the less reactive cis-isomer, especially in the presence of thiols or copper-containing proteins.[11][12] However, derivatives with improved stability have been developed.[3][6][12]Cyclooctynes can be unstable.[1]Azides and alkynes are generally stable.[1]
Bond Formed Stable dihydropyridazine[5]Stable triazole[9]Stable triazole[10]

Superior Biocompatibility and Specificity

A significant advantage of TCO linkers in the context of the TCO-tetrazine ligation is the absence of a need for a cytotoxic metal catalyst.[1][5] Unlike CuAAC, which relies on copper(I) as a catalyst and can introduce toxicity in living systems, the TCO-tetrazine reaction proceeds smoothly under physiological conditions without any exogenous activators.[7][10] This inherent biocompatibility makes TCO linkers ideal for in vivo imaging, live-cell labeling, and the development of targeted therapeutics.[1][5]

Furthermore, the TCO and tetrazine moieties are highly specific for each other and do not cross-react with endogenous functional groups found in biological systems, such as amines and thiols.[1] This high degree of bioorthogonality ensures clean and specific labeling, minimizing off-target interactions and preserving the native function of biomolecules.[8]

Experimental Protocols

To provide a practical framework for comparing these bioorthogonal reactions, detailed experimental protocols for assessing reaction kinetics and cytotoxicity are provided below.

Protocol 1: Comparative Analysis of Reaction Kinetics

Objective: To determine and compare the second-order rate constants of TCO-tetrazine ligation, SPAAC, and CuAAC.

Materials:

  • TCO-functionalized molecule (e.g., TCO-PEG-NHS ester)

  • Tetrazine-functionalized molecule (e.g., Methyltetrazine-PEG-NHS ester)

  • Azide-functionalized molecule (e.g., Azido-PEG-NHS ester)

  • Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-NHS ester)

  • Alkyne-functionalized molecule (e.g., Alkyne-PEG-NHS ester)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer or Fluorometer

Procedure:

  • Reactant Preparation: Prepare stock solutions of all reactants in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a temperature-controlled cuvette, mix equimolar concentrations of the reactive partners in PBS at 37°C. For CuAAC, add CuSO₄, sodium ascorbate, and TBTA to the alkyne and azide solution.

  • Kinetic Monitoring: Monitor the reaction progress by observing the change in absorbance or fluorescence over time. For the TCO-tetrazine reaction, the disappearance of the characteristic tetrazine absorbance at ~520-540 nm can be monitored.[1]

  • Data Analysis: Calculate the second-order rate constant (k₂) by plotting the inverse of the reactant concentration against time. The slope of the resulting linear fit will be equal to k₂.

Protocol 2: Assessment of Biocompatibility via Cytotoxicity Assay

Objective: To evaluate and compare the cytotoxicity of TCO-tetrazine ligation, SPAAC, and CuAAC reagents on a relevant cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • TCO, tetrazine, azide, cyclooctyne, and alkyne reagents

  • Copper(II) sulfate, sodium ascorbate, and TBTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the individual bioorthogonal reagents and the complete reaction mixtures (for TCO-tetrazine, SPAAC, and CuAAC) for a defined period (e.g., 24 hours). Include an untreated control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Cell Viability Assay: After the incubation period, perform an MTT assay according to the manufacturer's instructions. This involves adding the MTT reagent, incubating to allow for formazan crystal formation, and then solubilizing the crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the concentration of the reagents to determine the half-maximal inhibitory concentration (IC₅₀) for each condition.

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_TCO TCO-Tetrazine Ligation (IEDDA) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate_TCO Unstable Intermediate TCO->Intermediate_TCO [4+2] Cycloaddition Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Intermediate_TCO Product_TCO Stable Dihydropyridazine Intermediate_TCO->Product_TCO Retro-Diels-Alder N2 N₂ Intermediate_TCO->N2 Azide Azide Product_SPAAC Stable Triazole Azide->Product_SPAAC [3+2] Cycloaddition Cyclooctyne Cyclooctyne (e.g., DBCO) Cyclooctyne->Product_SPAAC Azide_Cu Azide Product_CuAAC Stable Triazole Azide_Cu->Product_CuAAC Alkyne_Cu Terminal Alkyne Alkyne_Cu->Product_CuAAC Catalyst Cu(I) Catalyst Catalyst->Product_CuAAC Catalyzes

Caption: Reaction mechanisms of TCO-Tetrazine Ligation, SPAAC, and CuAAC.

G start Start: Comparative Experiment reagent_prep Prepare Stock Solutions (TCO, Tz, Azide, Cyclooctyne, Alkyne, Cu(I) reagents) start->reagent_prep kinetic_exp Kinetic Analysis reagent_prep->kinetic_exp cytotoxicity_exp Cytotoxicity Assay reagent_prep->cytotoxicity_exp kinetic_setup Set up reactions in parallel (TCO-Tz, SPAAC, CuAAC) kinetic_exp->kinetic_setup cytotox_setup Treat cells with reagents (Individual & reaction mixtures) cytotoxicity_exp->cytotox_setup kinetic_monitor Monitor reaction progress (Spectrophotometry/Fluorometry) kinetic_setup->kinetic_monitor kinetic_analysis Calculate second-order rate constants (k₂) kinetic_monitor->kinetic_analysis comparison Compare k₂ and IC₅₀ values kinetic_analysis->comparison cytotox_assay Perform cell viability assay (e.g., MTT) cytotox_setup->cytotox_assay cytotox_analysis Determine IC₅₀ values cytotox_assay->cytotox_analysis cytotox_analysis->comparison conclusion Conclusion: Evaluate relative performance comparison->conclusion

Caption: Experimental workflow for comparing bioorthogonal reagents.

G TCO_adv Advantages of TCO Linkers kinetics Superior Reaction Kinetics (High k₂ values) TCO_adv->kinetics biocompatibility Excellent Biocompatibility TCO_adv->biocompatibility specificity High Specificity & Bioorthogonality TCO_adv->specificity low_conc Effective at Low Concentrations kinetics->low_conc catalyst_free Catalyst-Free Reaction biocompatibility->catalyst_free in_vivo Ideal for In Vivo Applications specificity->in_vivo catalyst_free->in_vivo low_conc->in_vivo

Caption: Key advantages of TCO linkers over other bioorthogonal reagents.

Conclusion

References

A Comparative Guide to Analytical Methods for TCO-PEG6-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of TCO-PEG6-acid, a heterobifunctional linker crucial in bioconjugation and drug delivery. The selection of appropriate analytical techniques is paramount for ensuring the quality, purity, and consistency of this compound conjugates, which directly impacts downstream applications, including the efficacy and safety of antibody-drug conjugates (ADCs) and other targeted therapies. This document outlines key analytical methodologies, presents comparative data, and provides detailed experimental protocols to assist researchers in making informed decisions for their characterization workflows.

Overview of Analytical Techniques

The characterization of this compound, which features a trans-cyclooctene (TCO) moiety, a six-unit polyethylene glycol (PEG) spacer, and a carboxylic acid group, requires a multi-faceted analytical approach. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight verification, and various chromatographic methods for purity assessment and separation of impurities.

Data Presentation: Comparative Analysis of Key Analytical Methods

The following tables summarize typical quantitative data obtained from the analysis of this compound and its conjugates. These values are representative and may vary based on the specific instrumentation, experimental conditions, and the nature of the conjugated molecule.

Table 1: Purity and Identity Verification of this compound

Analytical MethodParameterTypical Value/ResultPurpose
Quantitative ¹H NMR (qNMR) Purity>95%Determines the absolute purity by comparing the integral of a characteristic analyte proton signal to that of a certified internal standard.[1][2]
RP-HPLC/UPLC Purity (Area %)>95%Assesses purity based on the relative area of the main peak in the chromatogram.[3]
LC-MS (ESI-MS) Molecular WeightExpected [M+H]⁺: 506.3 m/zConfirms the identity and provides the molecular weight of the compound.[4]
Elemental Analysis % CompositionConforms to theoretical valuesVerifies the elemental composition of the synthesized molecule.[4]

Table 2: Structural Characterization of this compound by NMR Spectroscopy

NucleusMoietyExpected Chemical Shift (δ, ppm)Notes
¹H NMR TCO group (olefinic protons)5.5 - 6.5Complex multiplets characteristic of the strained ring system.
PEG spacer (-CH₂CH₂O-)3.5 - 3.7A prominent singlet or narrow multiplet.[5]
Protons adjacent to acid2.3 - 2.6Triplet, deshielded by the carboxylic acid.
¹³C NMR TCO group (olefinic carbons)130 - 140Characteristic signals for the double bond in the strained ring.
PEG spacer (-CH₂CH₂O-)~70A strong, characteristic signal for the repeating ethylene glycol units.[6]
Carboxylic acid (-COOH)170 - 180Carbonyl carbon signal.[6]

Table 3: Comparison of Chromatographic Methods for this compound and Conjugates

Chromatographic MethodPrincipleTypical ApplicationAdvantagesLimitations
Reverse-Phase HPLC/UPLC Separation based on hydrophobicity.Purity assessment of this compound and analysis of small molecule conjugates.High resolution, good for purity determination.May not be suitable for large, heterogeneous protein conjugates.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Analysis of protein/antibody conjugates to separate monomer, aggregate, and fragment species.Provides information on size and aggregation state.Does not separate based on the degree of labeling (drug-to-antibody ratio, DAR).
Hydrophobic Interaction Chromatography (HIC) Separation based on surface hydrophobicity.Determination of DAR for antibody-drug conjugates.Can resolve species with different numbers of conjugated linkers.Method development can be complex.
Ion-Exchange Chromatography (IEX) Separation based on charge.Purification and analysis of protein conjugates with different charge variants.High resolving power for charged species.Not directly applicable for uncharged molecules like this compound itself.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Instrumentation: 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • For ¹H NMR, dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • For quantitative ¹H NMR (qNMR), add a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the sample solution. The standard should have a known purity and its signals should not overlap with the analyte signals.[7]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton experiment.

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

  • Relaxation Delay (D1): 5 x T₁ of the slowest relaxing proton of interest (for qNMR, typically ≥ 30 seconds to ensure full relaxation).[8]

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard 1D carbon experiment with proton decoupling.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • For ¹H NMR, integrate the signals and compare the integration values to the expected proton ratios to confirm the structure.

  • For qNMR, calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.[7]

  • For ¹³C NMR, identify the characteristic chemical shifts for the TCO, PEG, and carboxylic acid moieties.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and its conjugates.

Method 1: Electrospray Ionization - Mass Spectrometry (ESI-MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.[9]

LC-MS Parameters:

  • Column: A suitable C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Mode: Positive ion mode.

  • Mass Range: 100-1000 m/z.

Data Analysis:

  • Extract the mass spectrum for the chromatographic peak corresponding to this compound.

  • Identify the [M+H]⁺, [M+Na]⁺, and/or [M+K]⁺ adducts. The expected monoisotopic mass of this compound (C₂₄H₄₃NO₁₀) is 505.29 g/mol .

Method 2: Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) MS (for conjugates)

Instrumentation: A MALDI-TOF mass spectrometer.

Sample Preparation:

  • Prepare a saturated matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water with 0.1% TFA).[10]

  • Mix the sample solution (e.g., a this compound conjugated peptide) with the matrix solution at a ratio of approximately 1:1 to 1:10 (matrix:sample).

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

Acquisition Parameters:

  • Ionization Mode: Positive ion mode.

  • Laser Intensity: Use the minimum laser power necessary for good signal intensity to avoid fragmentation.

Data Analysis:

  • Acquire the mass spectrum and identify the molecular ion peak corresponding to the conjugate.

  • The mass difference between the unconjugated and conjugated species should correspond to the mass of the this compound moiety.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Objective: To assess the purity of this compound and analyze reaction mixtures.

Instrumentation: An HPLC or UPLC system with a UV detector. A charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) can be used for better detection of PEG-containing compounds which have a weak UV chromophore.

Method: Reverse-Phase (RP) HPLC/UPLC

Chromatographic Conditions:

  • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm for HPLC; 2.1 x 50 mm, 1.7 µm for UPLC).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

  • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 15-30 minutes).

  • Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UPLC.

  • Column Temperature: 25-40 °C.

  • Detection: UV at 214 nm and 254 nm.

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition or a compatible solvent.

  • Filter the sample through a 0.22 µm filter before injection.

Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire process Fourier Transform & Phasing acquire->process integrate Integrate Peaks process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis of this compound.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject into LC System filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection (TOF/Orbitrap) ionize->detect extract Extract Mass Spectrum detect->extract identify Identify Molecular Ion extract->identify confirm Confirm Molecular Weight identify->confirm

Caption: Workflow for LC-MS analysis of this compound.

Conclusion

The robust characterization of this compound and its conjugates is essential for the development of reliable and effective bioconjugates. A combination of NMR spectroscopy for structural verification and purity assessment, mass spectrometry for molecular weight confirmation, and chromatography for purity analysis provides a comprehensive analytical toolkit. This guide serves as a foundational resource for researchers to establish and validate their analytical methods, ensuring the quality and consistency of their materials for advanced applications in drug development and chemical biology.

References

A Head-to-Head Comparison: TCO-Labeling vs. NHS Ester-Labeling for Mass Spectrometry Analysis of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of peptide labeling strategy is a critical determinant of experimental success. This guide provides an objective comparison of two prominent labeling techniques: the bioorthogonal trans-cyclooctene (TCO)-tetrazine ligation and the conventional amine-reactive N-hydroxysuccinimide (NHS) ester chemistry for the mass spectrometry-based analysis of peptides.

This comprehensive guide delves into the fundamental principles, experimental workflows, and comparative performance of TCO-labeling and NHS ester-labeling. By presenting detailed experimental protocols and side-by-side comparisons, this document aims to equip researchers with the necessary information to select the most appropriate labeling strategy for their specific research needs.

At a Glance: TCO-Labeling vs. NHS Ester-Labeling

FeatureTCO-Labeling (via TCO-tetrazine ligation)NHS Ester-Labeling
Reaction Chemistry Bioorthogonal inverse-electron-demand Diels-Alder cycloaddition between a TCO-modified peptide and a tetrazine-containing reporter.[1]Nucleophilic acyl substitution between an NHS ester-activated reporter and primary amines (N-terminus and lysine side chains) on the peptide.[2]
Specificity Highly specific and bioorthogonal, reacting exclusively with its tetrazine partner.[1]Reacts with all accessible primary amines, potentially leading to multiple labels per peptide and labeling heterogeneity.[3]
Reaction Kinetics Extremely fast, often referred to as "click chemistry".[1]Generally slower and highly dependent on pH and reagent concentration.[4]
Reaction Conditions Can be performed under mild, physiological conditions (pH 6.5-7.5).[5]Requires alkaline pH (typically 8.0-9.0) for efficient labeling.[2]
Side Reactions Minimal side reactions due to the bioorthogonal nature of the chemistry.[1]Prone to hydrolysis of the NHS ester, especially at higher pH, and potential for off-target reactions.[6]
Labeling Control Precise, 1:1 labeling stoichiometry is achievable.Stoichiometry can be difficult to control, often resulting in a population of peptides with varying degrees of labeling.
Applications Ideal for site-specific labeling, in vivo studies, and applications requiring high specificity and rapid kinetics.Widely used for general proteome quantification (e.g., TMT, iTRAQ), crosslinking studies, and when targeting primary amines is desired.[7][8]

Quantitative Performance Comparison

While direct, comprehensive quantitative comparisons in a single study are limited, the following tables illustrate the expected performance differences based on the chemical principles of each method. Note: The following data is illustrative and will vary depending on the specific peptides, reagents, and experimental conditions.

Table 1: Labeling Efficiency and Peptide Identification

ParameterTCO-LabelingNHS Ester-Labeling
Labeling Efficiency > 95%80-95% (can be variable)
Peptide Identification Rate HighModerate to High (can be affected by over-labeling and modification heterogeneity)[7]
Quantitative Accuracy High (due to defined stoichiometry)Moderate to High (can be impacted by labeling inconsistencies)
Reproducibility HighModerate

Table 2: Experimental Considerations

ParameterTCO-LabelingNHS Ester-Labeling
Sample Complexity Well-suited for complex biological samples.Can be challenging in complex samples due to non-specific reactions.
Reagent Stability TCO and tetrazine reagents are generally stable.NHS esters are susceptible to hydrolysis and require anhydrous conditions for storage and handling.[6]
Workflow Complexity May require an additional step to introduce the TCO or tetrazine moiety onto the peptide or reporter.Generally a single-step labeling reaction.[2]
Cost Reagents can be more expensive.Reagents are generally less expensive and widely available.

Experimental Workflows and Methodologies

A clear understanding of the experimental workflow is essential for successful implementation of any labeling strategy. The following diagrams and protocols outline the key steps for both TCO-labeling and NHS ester-labeling of peptides for mass spectrometry analysis.

TCO-Labeled Peptide Analysis Workflow

TCO_Workflow cluster_sample_prep Sample Preparation cluster_labeling TCO-Labeling cluster_enrichment_ligation Enrichment & Ligation cluster_ms_analysis Mass Spectrometry Analysis Protein Protein Sample Digestion Proteolytic Digestion Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Labeling TCO-Labeling of Peptides Peptides->Labeling TCO_NHS TCO-NHS Ester TCO_NHS->Labeling TCO_Peptides TCO-Labeled Peptides Labeling->TCO_Peptides Enrichment Affinity Enrichment TCO_Peptides->Enrichment Tetrazine_Beads Tetrazine-Functionalized Beads Tetrazine_Beads->Enrichment Ligation On-Bead Tetrazine Ligation Enrichment->Ligation Labeled_Peptides_On_Beads Labeled Peptides on Beads Ligation->Labeled_Peptides_On_Beads Tetrazine_Reporter Tetrazine-Reporter Tetrazine_Reporter->Ligation Elution Elution Labeled_Peptides_On_Beads->Elution LC_MS LC-MS/MS Analysis Elution->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Figure 1. Experimental workflow for the analysis of TCO-labeled peptides.
Comparative Reaction Chemistry

Reaction_Comparison cluster_tco TCO-Tetrazine Ligation cluster_nhs NHS Ester Amination TCO_Peptide TCO-Peptide Diels_Alder Inverse Electron Demand Diels-Alder Cycloaddition TCO_Peptide->Diels_Alder Tetrazine_Reporter Tetrazine-Reporter Tetrazine_Reporter->Diels_Alder Labeled_Peptide_TCO Labeled Peptide Diels_Alder->Labeled_Peptide_TCO Peptide_Amine Peptide Primary Amine (N-terminus, Lysine) Acyl_Substitution Nucleophilic Acyl Substitution Peptide_Amine->Acyl_Substitution NHS_Reporter NHS Ester-Reporter NHS_Reporter->Acyl_Substitution Labeled_Peptide_NHS Labeled Peptide Acyl_Substitution->Labeled_Peptide_NHS

Figure 2. Comparison of TCO-tetrazine ligation and NHS ester amination reaction mechanisms.

Detailed Experimental Protocols

Protocol 1: TCO-Labeling of Peptides for Mass Spectrometry Analysis

Materials:

  • Peptide sample

  • TCO-NHS ester (e.g., TCO-PEG4-NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling buffer: 100 mM sodium bicarbonate, pH 8.3-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Tetrazine-functionalized affinity resin (for enrichment)

  • Wash buffers (e.g., PBS, high salt buffer)

  • Elution buffer (e.g., 0.1% TFA in 50% acetonitrile)

  • Desalting column

Procedure:

  • Peptide Preparation: Ensure the peptide sample is in an amine-free buffer. If necessary, perform a buffer exchange.

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Adjust the pH of the peptide solution to 8.3-8.5 with the labeling buffer.

    • Add a 10- to 50-fold molar excess of the TCO-NHS ester stock solution to the peptide solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent: Remove unreacted TCO-NHS ester using a desalting column.

  • Enrichment of TCO-labeled Peptides (Optional):

    • Incubate the TCO-labeled peptide sample with a tetrazine-functionalized affinity resin for 1-2 hours at room temperature to allow for the bioorthogonal ligation and capture.

    • Wash the resin extensively with wash buffers to remove non-specifically bound peptides.

  • Elution: Elute the captured and labeled peptides from the resin using the elution buffer.

  • LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.[9]

Protocol 2: NHS Ester-Labeling of Peptides for Quantitative Proteomics (e.g., TMT Labeling)

Materials:

  • Peptide sample

  • NHS ester-based isobaric tags (e.g., TMTpro reagents)

  • Anhydrous acetonitrile

  • Labeling buffer: 100 mM TEAB or 200 mM HEPES, pH 8.5

  • Quenching solution: 5% hydroxylamine or 0.5 M methylamine

  • Desalting column

Procedure:

  • Peptide Preparation: Resuspend the dried peptide samples in the labeling buffer.

  • Isobaric Tag Stock Solution: Reconstitute the NHS ester-based isobaric tags in anhydrous acetonitrile according to the manufacturer's instructions.

  • Labeling Reaction:

    • Add the appropriate volume of the isobaric tag stock solution to each peptide sample. A typical starting point is a 4:1 w/w ratio of tag to peptide.

    • Incubate the reaction for 1 hour at room temperature.

  • Quenching: Add the quenching solution to each sample and incubate for 15 minutes at room temperature to quench the reaction.

  • Sample Pooling: Combine the labeled samples into a single tube.

  • Sample Cleanup: Desalt the pooled sample using a desalting column to remove excess labeling reagent and other contaminants.

  • Offline Fractionation (Optional for Complex Samples): To increase proteome coverage, the pooled and desalted sample can be fractionated using techniques like high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Analyze the labeled peptides (either the unfractionated pool or individual fractions) by LC-MS/MS.[2]

Conclusion

The choice between TCO-labeling and NHS ester-labeling for the mass spectrometry analysis of peptides is highly dependent on the specific experimental goals.

TCO-labeling, with its bioorthogonality, high specificity, and rapid kinetics, offers a superior solution for applications demanding precise control over labeling stoichiometry and for in vivo or complex biological systems where minimizing off-target reactions is paramount.

NHS ester-labeling remains a robust and cost-effective method for global proteome quantification, particularly when using well-established isobaric tagging workflows like TMT or iTRAQ. However, researchers must be mindful of the potential for incomplete labeling, over-labeling, and the less specific nature of the amine-reactive chemistry, all of which can impact quantitative accuracy and reproducibility.[6][7]

By carefully considering the strengths and weaknesses of each approach, as outlined in this guide, researchers can make an informed decision to select the optimal labeling strategy that will yield the most reliable and insightful data for their proteomic investigations.

References

Evaluating TCO-PEG6-Acid Labeling Specificity in Complex Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to specifically label and track biomolecules in complex biological environments is paramount. This guide provides an objective comparison of TCO-PEG6-acid, a popular reagent for bioorthogonal labeling, with alternative methods. We present supporting experimental data, detailed protocols, and visual workflows to assist in selecting the most appropriate labeling strategy for your research needs.

Introduction to this compound and Bioorthogonal Labeling

This compound is a heterobifunctional linker that enables the attachment of a trans-cyclooctene (TCO) moiety to a biomolecule of interest. The TCO group is highly reactive towards tetrazine-containing probes in a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency and specificity in biological systems without interfering with native biochemical processes.[1] The PEG6 spacer in this compound enhances water solubility and minimizes steric hindrance, while the terminal carboxylic acid allows for straightforward conjugation to primary amines on biomolecules like proteins.

The specificity of a labeling method is crucial, as non-specific interactions can lead to high background signals and confounding results. This guide focuses on evaluating the labeling specificity of this compound in complex media, such as cell lysates, and compares its performance against two other widely used bioorthogonal labeling techniques: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Head-to-Head Comparison of Bioorthogonal Labeling Methods

The choice of a bioorthogonal labeling strategy depends on several factors, including reaction kinetics, efficiency, and potential for non-specific background labeling. The following table summarizes key performance metrics for TCO-tetrazine ligation (iEDDA), CuAAC, and SPAAC.

FeatureTCO-Tetrazine Ligation (iEDDA)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Constant (M⁻¹s⁻¹) Up to 10⁷[1]10 - 10⁴~1
Labeling Efficiency in Cell Lysate 100%9%45%
Biocompatibility Excellent (catalyst-free)Limited by copper cytotoxicityExcellent (catalyst-free)
Background Labeling Very lowCan have background from thiol-alkyne reactions[2][3]Prone to background from reactions with cysteine-containing proteins[4]
Reaction Conditions Aqueous media, room temperatureRequires copper(I) catalyst, ligands, and reducing agentsAqueous media, room temperature

Signaling Pathways and Experimental Workflows

To visually represent the chemical reactions and experimental procedures described, the following diagrams were generated using Graphviz (DOT language).

TCO_Tetrazine_Ligation TCO_PEG6_Protein Protein-NH-CO-PEG6-TCO Labeled_Protein Labeled Protein TCO_PEG6_Protein->Labeled_Protein iEDDA Reaction (Bioorthogonal) Tetrazine_Probe Tetrazine-Fluorophore Tetrazine_Probe->Labeled_Protein

TCO-Tetrazine Ligation Pathway

Experimental_Workflow cluster_labeling Protein Labeling cluster_incubation Incubation in Complex Media cluster_detection Fluorophore Ligation & Detection Protein Target Protein TCO_PEG6 This compound Protein->TCO_PEG6 DBCO_Linker DBCO-acid (SPAAC alternative) Protein->DBCO_Linker Alkyne_Linker Alkyne-acid (CuAAC alternative) Protein->Alkyne_Linker Labeled_TCO TCO-Protein TCO_PEG6->Labeled_TCO Labeled_DBCO DBCO-Protein DBCO_Linker->Labeled_DBCO Labeled_Alkyne Alkyne-Protein Alkyne_Linker->Labeled_Alkyne Incubate_TCO Incubate Labeled_TCO->Incubate_TCO Incubate_DBCO Incubate Labeled_DBCO->Incubate_DBCO Incubate_Alkyne Incubate Labeled_Alkyne->Incubate_Alkyne Cell_Lysate Cell Lysate Cell_Lysate->Incubate_TCO Cell_Lysate->Incubate_DBCO Cell_Lysate->Incubate_Alkyne Ligation_TCO Ligate Incubate_TCO->Ligation_TCO Ligation_DBCO Ligate Incubate_DBCO->Ligation_DBCO Ligation_Alkyne Ligate Incubate_Alkyne->Ligation_Alkyne Tetrazine_Fluorophore Tetrazine-Fluorophore Tetrazine_Fluorophore->Ligation_TCO Azide_Fluorophore Azide-Fluorophore Azide_Fluorophore->Ligation_DBCO Azide_Fluorophore->Ligation_Alkyne SDS_PAGE SDS-PAGE & In-Gel Fluorescence Scan Ligation_TCO->SDS_PAGE Ligation_DBCO->SDS_PAGE Ligation_Alkyne->SDS_PAGE

Comparative Labeling Specificity Workflow

Experimental Protocols

The following is a detailed protocol for a comparative analysis of labeling specificity in cell lysate.

Objective: To compare the specificity of protein labeling in cell lysate using this compound (for iEDDA), a DBCO-containing linker (for SPAAC), and an alkyne-containing linker (for CuAAC), followed by ligation to a fluorescent probe and analysis by in-gel fluorescence.

Materials:

  • Protein of Interest (POI): Purified protein with available primary amines (e.g., lysine residues).

  • Labeling Reagents:

    • This compound

    • DBCO-PEG4-acid (or similar SPAAC-compatible linker)

    • Alkyne-PEG4-acid (or similar CuAAC-compatible linker)

  • Activation Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Fluorescent Probes:

    • Tetrazine-fluorophore (e.g., Tetrazine-TAMRA)

    • Azide-fluorophore (e.g., Azide-TAMRA)

  • Cell Lysate: Prepared from a relevant cell line (e.g., HeLa, HEK293T) in a non-amine-containing lysis buffer (e.g., RIPA buffer without Tris).

  • CuAAC Catalysts: Copper(II) sulfate (CuSO₄), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), and sodium ascorbate.

  • Buffers and Reagents: Phosphate-buffered saline (PBS), pH 7.4; SDS-PAGE gels; protein loading buffer.

  • Equipment: Gel electrophoresis system, fluorescence gel scanner.

Protocol:

Part 1: Protein Labeling with Bioorthogonal Handles

  • Reagent Preparation:

    • Dissolve the POI in PBS at a concentration of 1-5 mg/mL.

    • Prepare stock solutions of this compound, DBCO-PEG4-acid, and Alkyne-PEG4-acid in DMSO (e.g., 10 mM).

    • Prepare fresh stock solutions of EDC (e.g., 100 mM in water) and Sulfo-NHS (e.g., 100 mM in water).

  • Amine Coupling Reaction:

    • In separate microcentrifuge tubes, combine the POI with a 20-fold molar excess of the respective linker (this compound, DBCO-PEG4-acid, or Alkyne-PEG4-acid).

    • Add EDC and Sulfo-NHS to a final concentration of 5 mM each.

    • Incubate the reactions for 1 hour at room temperature.

    • Remove excess, unreacted linker and coupling reagents by dialysis or using a desalting column equilibrated with PBS.

    • Determine the final concentration of the labeled proteins.

Part 2: Labeling Specificity in Cell Lysate

  • Reaction Setup:

    • For each labeled protein (TCO-POI, DBCO-POI, and Alkyne-POI), set up a reaction tube containing cell lysate (final protein concentration of 1-2 mg/mL).

    • Add the labeled protein to the cell lysate to a final concentration of 1-5 µM.

    • As negative controls, set up reactions with unlabeled POI and cell lysate alone.

  • Fluorescent Probe Ligation:

    • For TCO-POI (iEDDA): Add the tetrazine-fluorophore to a final concentration of 25 µM. Incubate for 30 minutes at room temperature.

    • For DBCO-POI (SPAAC): Add the azide-fluorophore to a final concentration of 50 µM. Incubate for 1 hour at room temperature.

    • For Alkyne-POI (CuAAC):

      • Prepare a fresh catalyst premix: combine CuSO₄ (final concentration 1 mM) and THPTA (final concentration 5 mM).

      • Add the azide-fluorophore (final concentration 50 µM) to the reaction tube.

      • Add the catalyst premix.

      • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

      • Incubate for 1 hour at room temperature.

Part 3: Analysis by In-Gel Fluorescence

  • Sample Preparation:

    • To each reaction, add 4x protein loading buffer. Do not boil the samples to preserve the fluorescence.

    • Load equal amounts of total protein per lane onto an SDS-PAGE gel.

  • Electrophoresis and Imaging:

    • Run the gel according to standard procedures.

    • After electrophoresis, rinse the gel with deionized water.

    • Scan the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the fluorophore used (e.g., TAMRA).[5]

    • After fluorescence scanning, the gel can be stained with Coomassie Blue to visualize total protein loading.[5]

Expected Results:

  • This compound (iEDDA): A distinct fluorescent band corresponding to the molecular weight of the POI is expected, with minimal background fluorescence in the lane.

  • DBCO-linker (SPAAC): A fluorescent band for the POI should be visible, but there may be additional, fainter background bands due to non-specific reactions with cysteine-containing proteins in the lysate.[4]

  • Alkyne-linker (CuAAC): A band for the POI may be observed, but significant background labeling is possible due to side reactions with thiols.[2][3] The negative control lanes (unlabeled POI and lysate only) should show no significant fluorescence.

Conclusion

The experimental evidence strongly suggests that the TCO-tetrazine ligation (iEDDA) offers superior specificity and efficiency for labeling biomolecules in complex media compared to CuAAC and SPAAC.[1] The exceptionally fast reaction kinetics and the bioorthogonality of the TCO-tetrazine pair result in high-yield labeling with minimal off-target reactions. While CuAAC and SPAAC are valuable tools in bioorthogonal chemistry, researchers should be aware of their potential for generating background signals, particularly in environments rich in thiols, such as cell lysates. For applications demanding high specificity and a clean signal, this compound and the iEDDA reaction represent the current gold standard.

References

Head-to-head comparison of TCO and DBCO linkers for ADCs

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of TCO and DBCO Linkers for Antibody-Drug Conjugates

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and safety profile of an antibody-drug conjugate (ADC). Among the most prominent bioorthogonal ligation strategies, the use of trans-cyclooctene (TCO) and dibenzocyclooctyne (DBCO) linkers has gained significant traction. This guide provides an objective, data-driven comparison of TCO and DBCO linkers, offering insights into their respective strengths and weaknesses to inform rational ADC design.

Introduction to TCO and DBCO Chemistries

The core distinction between TCO and DBCO linkers lies in their bioorthogonal reaction partners and kinetics. TCO moieties react with tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a reaction renowned for its exceptionally fast kinetics.[1][2] Conversely, DBCO groups participate in a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules.[1] Both "click chemistry" approaches offer the advantage of proceeding under mild, physiological conditions without the need for a cytotoxic copper catalyst, making them highly suitable for bioconjugation.[3][4]

Chemical Structures and Reaction Schemes

cluster_TCO TCO Ligation (iEDDA) cluster_DBCO DBCO Ligation (SPAAC) TCO TCO-Antibody TCO_Tetrazine_Product Stable ADC TCO->TCO_Tetrazine_Product Inverse-Electron-Demand Diels-Alder Tetrazine Tetrazine-Drug Tetrazine->TCO_Tetrazine_Product DBCO DBCO-Antibody DBCO_Azide_Product Stable ADC DBCO->DBCO_Azide_Product Strain-Promoted Alkyne-Azide Cycloaddition Azide Azide-Drug Azide->DBCO_Azide_Product

Caption: Bioorthogonal ligation reactions for TCO and DBCO linkers.

Quantitative Comparison of TCO and DBCO Linkers

The choice between TCO and DBCO has significant implications for the entire ADC development pipeline, from manufacturing to in vivo performance. The following table summarizes key quantitative parameters for these two linkers.

FeatureTCO (reacts with Tetrazine)DBCO (reacts with Azide)References
Reaction Kinetics (k₂) ~10³ - 10⁶ M⁻¹s⁻¹ (very fast)~10⁻¹ - 1 M⁻¹s⁻¹ (moderate)[1][5][6]
Hydrophobicity Less hydrophobicMore hydrophobic[7]
Stability in Circulation Good, but susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form. Half-life of ~5.5 days in vivo has been reported.Generally high thermal and chemical stability.[8][9]
Potential for Aggregation Lower potential for inducing protein aggregation.Higher potential for inducing IgG aggregation due to hydrophobicity.[7]
Solubility Generally good, can be enhanced with PEGylation.Can be lower, often requiring PEGylation to improve solubility.[10][11]

Experimental Workflows and Protocols

The successful development of an ADC using either TCO or DBCO linkers involves a multi-step process encompassing antibody modification, linker-payload conjugation, and final ADC purification and characterization.

cluster_workflow General ADC Development Workflow start Start: Monoclonal Antibody and Cytotoxic Payload ab_modification Antibody Modification (e.g., with Tetrazine or Azide) start->ab_modification linker_payload_conjugation Linker-Payload Conjugation (e.g., TCO or DBCO attached to drug) start->linker_payload_conjugation purification1 Purification of Modified Components ab_modification->purification1 linker_payload_conjugation->purification1 click_reaction Bioorthogonal Ligation (iEDDA or SPAAC) purification1->click_reaction purification2 Final ADC Purification (e.g., SEC, HIC) click_reaction->purification2 characterization ADC Characterization (DAR, Purity, Potency) purification2->characterization end_product Final ADC Product characterization->end_product

Caption: Generalized experimental workflow for ADC synthesis and evaluation.

Detailed Experimental Protocols

Protocol 1: Antibody Modification with a Tetrazine or Azide Handle

This protocol outlines the general steps for introducing the reactive handle onto the antibody, a prerequisite for conjugation with the TCO or DBCO linker-drug construct.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester or Azide-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Reagent Preparation: Dissolve the Tetrazine-NHS or Azide-NHS ester in DMSO to a stock concentration of 10-20 mM.

  • Antibody Preparation: Adjust the concentration of the mAb to 2-10 mg/mL in a reaction buffer (e.g., PBS pH 7.4-8.5).

  • Conjugation: Add a 5-20 fold molar excess of the NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted NHS ester using a desalting column equilibrated with PBS.

Protocol 2: Conjugation of Cytotoxic Payload to TCO or DBCO Linker

This protocol describes the attachment of the cytotoxic drug to the TCO or DBCO linker. The specific chemistry will depend on the functional groups available on the payload.

Materials:

  • Cytotoxic payload with a reactive handle (e.g., carboxylic acid or amine)

  • TCO or DBCO linker with a complementary reactive group (e.g., amine or NHS ester)

  • Coupling agents (e.g., EDC, NHS if starting from a carboxylic acid)

  • Anhydrous organic solvent (e.g., DMF or DMSO)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation (if necessary): If the payload contains a carboxylic acid, activate it using a carbodiimide activator (e.g., EDC) and an activating agent (e.g., NHS) in an anhydrous organic solvent.

  • Conjugation: Add the TCO or DBCO linker to the activated payload solution. The reaction is typically carried out at room temperature for several hours to overnight.

  • Purification: Purify the resulting linker-drug conjugate using reverse-phase HPLC to remove unreacted starting materials.

  • Characterization: Confirm the structure and purity of the product by LC-MS and NMR.

Protocol 3: ADC Conjugation via iEDDA or SPAAC Click Chemistry

This final step involves the bioorthogonal reaction between the modified antibody and the linker-drug construct.

Materials:

  • Tetrazine- or Azide-modified antibody

  • TCO- or DBCO-linker-payload construct

  • PBS or other suitable reaction buffer

Procedure:

  • Conjugation Reaction: Add a 1.5 to 4-fold molar excess of the TCO- or DBCO-linker-payload stock solution to the modified antibody solution.[3][12]

  • Incubation: Incubate the reaction mixture. For TCO-tetrazine reactions, this can be as short as 1-2 hours at room temperature. For DBCO-azide reactions, incubation for 4 hours at room temperature or overnight at 4°C is common.[3][12]

  • Purification: Purify the ADC from the unreacted linker-payload and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[4]

Protocol 4: ADC Characterization - Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.

Methods:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug. Species with different numbers of drugs will have different retention times, allowing for the determination of the distribution of DAR species.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS measures the exact mass of the different ADC species, allowing for a precise determination of the number of conjugated drugs. This method is highly accurate and provides detailed information on DAR distribution.[13]

In Vitro and In Vivo Performance Considerations

The choice of linker can significantly influence the therapeutic index of an ADC.

  • Reaction Kinetics and Manufacturing: The exceptionally fast kinetics of the TCO-tetrazine ligation can lead to more rapid and complete conjugation, potentially simplifying the manufacturing process and allowing for milder reaction conditions that better preserve the biological activity of the antibody.[1]

  • Stability and Off-Target Toxicity: The stability of the linker in systemic circulation is paramount to minimizing off-target toxicities.[1] While both linkers can form stable ADCs, the potential for isomerization of TCO to the less reactive CCO isomer should be considered.[9] The higher hydrophobicity of DBCO may lead to increased aggregation and faster clearance, potentially impacting the pharmacokinetic profile.[7]

  • Efficacy: Both TCO- and DBCO-based ADCs have demonstrated potent anti-tumor activity in preclinical models.[1] The optimal choice will depend on the specific antibody, payload, and target indication. For instance, a novel clickable cleavable ADC (tc-ADC) utilizing a TCO linker showed significant and sustained tumor regression in mouse models.[14]

Conclusion

Both TCO and DBCO linkers are powerful tools for the construction of advanced ADCs. TCO offers the advantage of extremely fast reaction kinetics, which can be beneficial for in vivo applications and manufacturing efficiency. DBCO, while having slower kinetics, provides a highly stable and well-established alternative. The choice between TCO and DBCO should be made on a case-by-case basis, considering factors such as the desired reaction speed, the hydrophobicity of the payload, and the overall desired pharmacokinetic and stability profile of the final ADC. The incorporation of hydrophilic spacers, such as PEG, is a common strategy to mitigate challenges associated with hydrophobicity and solubility for both linker types.[10][11]

References

The Influence of PEG Linker Length on Bioconjugate Solubility and Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene glycol (PEG) linker is a critical step in the design of bioconjugates with optimal physicochemical and pharmacokinetic properties. The length of the PEG chain can significantly modulate the solubility and stability of the resulting conjugate, directly impacting its therapeutic efficacy and developability. This guide provides an objective comparison of how PEG linker length affects these crucial parameters, supported by experimental data and detailed protocols.

The covalent attachment of PEG chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic value of proteins, peptides, and other biomolecules. Key benefits of PEGylation include improved aqueous solubility, increased stability against proteolytic degradation and thermal stress, and a longer circulation half-life.[1][2] The length of the PEG linker is a key variable that allows for the fine-tuning of these properties.[3] Generally, longer PEG chains are associated with increased solubility and a more pronounced shielding effect, which can enhance stability and reduce immunogenicity.[4] However, there is a trade-off, as excessively long linkers may also lead to reduced biological activity due to steric hindrance.

Comparative Analysis of Solubility

The hydrophilic nature of PEG is the primary driver for the enhanced solubility of bioconjugates. Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the molecule, which can improve its solubility in aqueous media.

Table 1: Impact of PEG Linker Length on Bioconjugate Solubility

BioconjugatePEG Linker Molecular WeightSalt ConditionSolubilityReference
Lysozyme5 kDaAmmonium SulfateDecreased with increasing PEG length[5]
Lysozyme10 kDaAmmonium SulfateDecreased with increasing PEG length[5]
Lysozyme30 kDaAmmonium SulfateDecreased with increasing PEG length[5]
Lysozyme5 kDa, 10 kDa, 30 kDaSodium Chloride (0.1-10 mg/mL)Fully Soluble[5]

Note: The solubility behavior in ammonium sulfate is influenced by hydrophobic interactions, where longer PEG chains may increase the molecule's hydrophobicity, leading to decreased solubility.

Comparative Analysis of Stability

The stability of a bioconjugate is a critical attribute for its therapeutic success, encompassing resistance to thermal stress and enzymatic degradation (proteolysis). The length of the PEG linker can play a significant role in enhancing both aspects of stability.

Thermal Stability

Longer PEG chains can provide a greater protective "shield" around the protein, which can lead to increased thermal stability. This is often observed as a higher melting temperature (Tm) or a greater resistance to aggregation upon heating.

A study on mono-PEGylated alpha-1 antitrypsin (AAT) demonstrated that PEGylation significantly decreased the propensity of the protein to aggregate upon heat treatment.[6]

Table 2: Impact of PEG Linker Length on Thermal Stability of Alpha-1 Antitrypsin (AAT)

BioconjugatePEG LinkerHeat-Induced AggregationThermodynamic Stability (Unfolding Transition)Reference
Unmodified AAT-HighBaseline[6]
AAT-PEG30 kDa, linearSignificantly DecreasedNo significant change[6]
AAT-PEG40 kDa, linearSignificantly DecreasedNo significant change[6]
AAT-PEG40 kDa, 2-armedSignificantly DecreasedNo significant change[6]
Proteolytic Stability

The steric hindrance provided by the PEG chain can protect the bioconjugate from proteolytic enzymes, thereby increasing its in vivo half-life. The degree of protection is often correlated with the length and structure of the PEG linker.

The same study on AAT found that conjugation to PEG, particularly a larger, branched PEG, greatly improved the proteolytic resistance of the protein.[6]

Table 3: Impact of PEG Linker Length on Proteolytic Stability of Alpha-1 Antitrypsin (AAT)

BioconjugatePEG LinkerProteolytic ResistanceReference
Unmodified AAT-Low[6]
AAT-PEG30 kDa, linearImproved[6]
AAT-PEG40 kDa, linearImproved[6]
AAT-PEG40 kDa, 2-armedGreatly Improved[6]

Experimental Workflows and Logical Relationships

The systematic evaluation of the impact of PEG linker length on bioconjugate properties follows a logical workflow.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_analysis Comparative Analysis Protein Protein Conjugation Conjugation Reaction Protein->Conjugation PEG_Linkers PEG Linkers (Varying Lengths) PEG_Linkers->Conjugation Purification Purification & Characterization Conjugation->Purification Solubility_Assay Solubility Assay Purification->Solubility_Assay Stability_Assay Stability Assays (Thermal & Proteolytic) Purification->Stability_Assay Data_Analysis Data Analysis & Comparison Solubility_Assay->Data_Analysis Stability_Assay->Data_Analysis

A generalized workflow for comparing bioconjugates.

The relationship between PEG linker length and the resulting bioconjugate properties can be visualized as a balance of competing factors.

logical_relationship cluster_properties Bioconjugate Properties PEG_Length Increasing PEG Linker Length Solubility Increased Solubility PEG_Length->Solubility Enhances Stability Increased Stability PEG_Length->Stability Enhances Activity Potentially Decreased Biological Activity PEG_Length->Activity May hinder due to steric effects

Relationship between PEG linker length and key bioconjugate properties.

Experimental Protocols

Shake-Flask Method for Solubility Assessment

This method is a reliable technique for determining the thermodynamic solubility of a bioconjugate.

Materials:

  • PEGylated bioconjugate samples (with varying PEG linker lengths)

  • Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • Add an excess amount of the bioconjugate to a glass vial containing a known volume of the buffer solution.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solute.

  • Carefully collect the supernatant, ensuring no solid material is transferred.

  • Quantify the concentration of the dissolved bioconjugate in the supernatant using a suitable analytical method (e.g., UV absorbance at 280 nm or a specific HPLC method).

  • The measured concentration represents the solubility of the bioconjugate under the tested conditions.

Thermal Stability Assay using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein as a function of temperature, allowing for the determination of its melting temperature (Tm).

Materials:

  • PEGylated bioconjugate samples

  • Appropriate buffer (ensure the buffer components do not have high absorbance in the far-UV region)

  • CD spectropolarimeter equipped with a temperature controller

  • Quartz cuvette with a defined path length (e.g., 1 mm)

Procedure:

  • Prepare solutions of the bioconjugate samples at a suitable concentration (typically in the range of 0.1-0.5 mg/mL).

  • Transfer the sample into the quartz cuvette.

  • Place the cuvette in the CD spectropolarimeter.

  • Record a baseline spectrum of the buffer alone.

  • Set the instrument to monitor the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

  • Initiate a temperature ramp, typically from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1-2°C/min).

  • Continuously record the CD signal as a function of temperature.

  • Plot the CD signal versus temperature. The resulting curve will typically be sigmoidal.

  • The midpoint of the transition in the sigmoidal curve corresponds to the melting temperature (Tm) of the bioconjugate. A higher Tm indicates greater thermal stability.

Proteolytic Stability Assay

This assay measures the resistance of a bioconjugate to degradation by proteases.

Materials:

  • PEGylated bioconjugate samples

  • Protease solution (e.g., trypsin, chymotrypsin, or a relevant physiological protease)

  • Reaction buffer

  • Quenching solution (e.g., protease inhibitor cocktail or acid)

  • SDS-PAGE analysis system or HPLC system

Procedure:

  • Incubate the bioconjugate samples with the protease solution in the reaction buffer at a constant temperature (e.g., 37°C).

  • At various time points, withdraw aliquots of the reaction mixture.

  • Immediately stop the proteolytic reaction in the aliquots by adding a quenching solution.

  • Analyze the samples by SDS-PAGE to visualize the degradation of the bioconjugate over time. The disappearance of the intact bioconjugate band and the appearance of lower molecular weight fragments indicate degradation.

  • Alternatively, quantify the amount of remaining intact bioconjugate at each time point using reverse-phase HPLC.

  • Plot the percentage of intact bioconjugate versus time to determine the degradation rate. A slower degradation rate indicates higher proteolytic stability.

References

A Researcher's Guide to Second-Order Rate Constants for TCO-Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity.[1][2][3] This ligation has become an invaluable tool for in vivo imaging, targeted drug delivery, and the construction of complex bioconjugates.[1][2][4] The efficiency of this reaction is quantified by its second-order rate constant (k₂), a critical parameter for designing experiments where rapid and efficient conjugation is required, often at low concentrations.[1][5]

This guide provides a comparative overview of second-order rate constants for various TCO and tetrazine pairs, supported by experimental data. It also offers a detailed experimental protocol for determining these rates and visualizes the experimental workflow.

Comparative Analysis of Second-Order Rate Constants

The rate of the TCO-tetrazine ligation is profoundly influenced by the molecular structure of both reactants. Generally, the reaction is accelerated by increasing the electron density of the TCO (the dienophile) and decreasing the electron density of the tetrazine (the diene).[6][7] Conformationally strained TCOs, such as sTCO, exhibit significantly higher reactivity.[4] The substituents on the tetrazine ring also play a crucial role, with electron-withdrawing groups enhancing the reaction rate.[6][7][8]

The following table summarizes second-order rate constants for a selection of TCO and tetrazine pairs, compiled from the literature. It is important to note that reaction conditions, such as solvent and temperature, can influence the observed rate constants.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) M⁻¹s⁻¹Solvent/BufferTemperature (°C)
3,6-di-(2-pyridyl)-s-tetrazinesTCO derivative3,300,000Water25
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBSNot Specified
Me4Pyr-TzTCO-PEG₄69,400DPBS37
Various Tz-scaffoldsTCO-PEG₄1,100 - 73,000DPBS37
3,6-diphenyl-s-tetrazinesTCO derivative286,000WaterNot Specified
Dipyridal tetrazineTCO2,000 ± 4009:1 Methanol/WaterNot Specified
3,6-diphenyl-1,2,4,5-tetrazineVarious TCOsSee various sourcesMethanolAmbient
Various tetrazinesTCO200 - 30,000PBS37
[¹¹¹In]In-labeled-TzTCO-CC49 mAb(13 ± 0.08) × 10³PBS37
MePh-TzTCO-PEG₄990DPBS37
Me2Pyr-TzTCO-PEG₄5,120DPBS37
DHP₂-TzTCO-PEG₄6,450DPBS37

Note: This table presents approximate values. Actual rates will depend on specific experimental conditions.[9]

Experimental Protocol: Determining Second-Order Rate Constants by UV-Vis Spectroscopy

The reaction between a tetrazine and a TCO can be conveniently monitored by UV-Vis spectroscopy. This is due to the characteristic absorbance of the tetrazine chromophore in the visible range (typically between 510 and 550 nm), which disappears as the reaction proceeds.[5][9][10] For very fast reactions, a stopped-flow apparatus is necessary to obtain accurate measurements.[4][11][12]

Materials:

  • Tetrazine derivative

  • TCO derivative

  • Appropriate solvent or buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF for stock solutions

  • UV-Vis spectrophotometer (or a stopped-flow photometer for fast reactions)

  • Quartz cuvettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of the tetrazine derivative in anhydrous DMSO or DMF.

    • Prepare a concentrated stock solution of the TCO derivative in the same solvent.

  • Determine Molar Extinction Coefficient (ε) of Tetrazine:

    • Accurately determine the molar extinction coefficient of the tetrazine at its λmax (typically 510-550 nm) in the chosen reaction buffer. This is crucial for converting absorbance values to concentration.

  • Set up the Reaction:

    • For pseudo-first-order conditions, one reactant (usually the TCO) should be in large excess (at least 10-fold) over the other (the tetrazine).

    • In a quartz cuvette, add the reaction buffer and the TCO solution.

    • Place the cuvette in the spectrophotometer and start the measurement.

  • Initiate the Reaction:

    • Add the tetrazine solution to the cuvette to initiate the reaction. Ensure rapid mixing. For very fast reactions, a stopped-flow instrument is required, which automates the rapid mixing and data acquisition.[11]

  • Monitor Absorbance:

    • Record the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete (i.e., the absorbance stabilizes at a baseline value).

  • Calculate the Observed Rate Constant (k_obs):

    • The absorbance decay data can be fitted to a pseudo-first-order rate equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t) where A(t) is the absorbance at time t, A_initial and A_final are the initial and final absorbances, and k_obs is the observed rate constant.

  • Calculate the Second-Order Rate Constant (k₂):

    • The second-order rate constant is calculated from the observed rate constant and the concentration of the reactant in excess: k₂ = k_obs / [TCO] where [TCO] is the concentration of the TCO derivative.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the second-order rate constant of a TCO-tetrazine ligation.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (TCO and Tetrazine in DMSO/DMF) det_epsilon Determine Tetrazine Molar Extinction Coefficient (ε) setup_reaction Set up Reaction in Cuvette (Buffer + Excess TCO) det_epsilon->setup_reaction initiate_reaction Initiate Reaction (Add Tetrazine) setup_reaction->initiate_reaction monitor_abs Monitor Absorbance Decrease (at Tetrazine λmax) initiate_reaction->monitor_abs fit_data Fit Data to Pseudo-First-Order Rate Equation monitor_abs->fit_data calc_k_obs Calculate Observed Rate Constant (k_obs) fit_data->calc_k_obs calc_k2 Calculate Second-Order Rate Constant (k₂) calc_k_obs->calc_k2

Caption: Workflow for determining the TCO-tetrazine ligation rate constant.

Signaling Pathway and Logical Relationships

The TCO-tetrazine ligation itself is not a signaling pathway but a chemical reaction. The logic of the reaction is a bimolecular process following second-order kinetics. The rate of this reaction is dependent on the concentrations of both the TCO and the tetrazine, as well as the intrinsic reactivity of the specific molecular pairing, which is encapsulated in the second-order rate constant, k₂.

G TCO trans-Cyclooctene (TCO) (Dienophile) Product Dihydropyridazine Adduct TCO->Product k₂ Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Product k₂ N2 Nitrogen Gas (N₂) Product->N2 Retro-Diels-Alder (Irreversible)

Caption: The inverse electron-demand Diels-Alder reaction mechanism.

References

Review of TCO linker applications in chemical biology

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug development, the ability to selectively and efficiently connect molecules in complex biological environments is paramount. "Click chemistry" has provided a powerful toolkit for such bioconjugation, and among the various strategies, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has garnered significant attention. This guide offers a comprehensive review of TCO linker applications, providing an objective comparison with alternative methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, often cited as the fastest bioorthogonal reaction.[1][2] This reaction proceeds without the need for a cytotoxic copper catalyst, making it highly biocompatible and ideal for applications in living systems.[1][3]

Comparative Performance of Click Chemistry Linkers

The selection of a click chemistry linker is often dictated by a balance between reaction speed, stability, and the specific biological context. The following table summarizes the key quantitative performance metrics for TCO-tetrazine ligation in comparison to other popular click chemistry reactions, namely Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reagents like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

FeatureTetrazine-TCO Ligation (IEDDA)SPAAC (e.g., DBCO, BCN)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶ - 10⁷[1][2][3]DBCO: ~0.6 - 1.0 BCN: ~0.06 - 0.1[4]10 - 10⁴[1]
Biocompatibility Excellent (copper-free)[1][3]Excellent (copper-free)[1]Limited in vivo due to copper cytotoxicity[1]
Reaction Conditions Aqueous media, room temperature, catalyst-free[1]Aqueous media, room temperature, catalyst-freeAqueous media, requires copper(I) catalyst and ligands[1]
Primary Byproduct Nitrogen gas (N₂)[1]NoneNone
Stability of Reactants TCO can isomerize to the less reactive cis-isomer; tetrazine stability varies.[1][5]Cyclooctynes can be unstable.[1]Azides and alkynes are generally stable.[1]
Bond Formed Dihydropyridazine (stable)[2]Triazole ring (stable)Triazole ring (stable)[1]

Stability of TCO Linkers

A critical consideration for in vivo applications is the stability of the linker. trans-Cyclooctenes can isomerize to their unreactive cis-cyclooctene counterparts, a process that can be accelerated in biological environments, particularly in the presence of thiols or copper-containing proteins like albumin.[5][6] However, various TCO derivatives have been developed to enhance stability while maintaining high reactivity.

TCO DerivativeKey Characteristics
Parent TCO High reactivity, but susceptible to isomerization.[5]
s-TCO (strained TCO) Increased ring strain leads to significantly higher reactivity, but can also increase isomerization rate.[7]
d-TCO (dioxolane-fused TCO) Exhibits a good balance of high reactivity and improved stability in aqueous solutions and blood serum.[8]
oxo-TCO Possesses enhanced stability and reactivity.

Applications and Experimental Workflows

TCO linkers have been instrumental in advancing several areas of chemical biology, most notably in live-cell imaging, the development of antibody-drug conjugates (ADCs), and controlled drug release systems.

Live-Cell Imaging

The rapid kinetics of the TCO-tetrazine ligation are ideal for imaging dynamic processes in living cells. A common strategy involves a pre-targeting approach where a TCO-modified antibody is first administered to bind to a specific cellular target. Subsequently, a tetrazine-conjugated imaging probe (e.g., a fluorescent dye) is introduced, which rapidly "clicks" to the TCO-labeled antibody, allowing for visualization.

Live_Cell_Imaging_Workflow cluster_steps Experimental Steps Step1 1. Incubate cells with TCO-labeled antibody Step2 2. Wash to remove unbound antibody Step1->Step2 Step3 3. Add tetrazine-conjugated imaging probe Step2->Step3 Step4 4. Fluorescence imaging Step3->Step4 Labeled_Cell Fluorescently Labeled Cell TCO_Antibody TCO-Antibody Conjugate Cell_Target Cell Surface Target TCO_Antibody->Cell_Target Binding Tetrazine_Probe Tetrazine-Imaging Probe Tetrazine_Probe->Step3 Addition Tetrazine_Probe->Labeled_Cell Click Reaction

Live-cell imaging workflow using TCO-tetrazine ligation.
Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize an antibody to deliver a potent cytotoxic drug specifically to cancer cells. TCO linkers facilitate the precise and efficient conjugation of these drugs to the antibody. The mechanism of action for a TCO-linker-based ADC typically involves the following steps:

ADC_Mechanism_of_Action cluster_workflow ADC Workflow Circulation 1. ADC circulates in bloodstream Binding 2. Antibody binds to tumor cell antigen Circulation->Binding Internalization 3. ADC is internalized (Endocytosis) Binding->Internalization Release 4. Payload is released in the lysosome Internalization->Release Lysosomal Cleavage Payload Cytotoxic Payload Release->Payload Apoptosis 5. Payload induces cell death ADC Antibody-Drug Conjugate (TCO-Linker) ADC->Circulation Tumor_Cell Tumor Cell Payload->Apoptosis Click_to_Release_Mechanism TCO_Prodrug TCO-Caged Prodrug (Inactive) IEDDA Inverse-Electron-Demand Diels-Alder Reaction TCO_Prodrug->IEDDA Tetrazine Tetrazine Activator Tetrazine->IEDDA Intermediate Dihydropyridazine Intermediate IEDDA->Intermediate Tautomerization Tautomerization & Elimination Intermediate->Tautomerization Active_Drug Active Drug Tautomerization->Active_Drug Byproducts Linker Byproducts Tautomerization->Byproducts

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of TCO-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. TCO-PEG6-acid, a valuable tool in bioconjugation and click chemistry, requires careful consideration for its disposal. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not always readily available, established best practices for similar chemical classes provide a clear framework for its responsible management.[1]

This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated materials, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles with side shields.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors or dust.

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form: as an unreacted reagent, within a quenched reaction mixture, or as a contaminant on laboratory materials.

1. Unreacted this compound Reagent:

  • Original Container: Whenever possible, keep the unreacted reagent in its original, securely sealed container.[1]

  • Labeling: Clearly label the container as hazardous waste, specifying the full chemical name: "this compound".[1]

  • Segregation: Store the waste container separately from incompatible materials. As a general guideline for organic acids, they should be segregated from bases, oxidizers, and reactive metals.

  • Professional Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[1]

2. Quenched Reaction Mixtures:

  • Complete Quenching: It is mandatory to fully quench any reaction containing this compound before disposal. The specific quenching protocol will depend on the other reactants used. Consult your experimental protocol for the appropriate quenching agent and procedure.

  • Waste Collection: Collect the quenched reaction mixture in a designated hazardous waste container.

  • Labeling: Label the container with the full names of all chemical components in the mixture.

  • EHS Consultation: Contact your EHS department for guidance on the proper disposal of the specific chemical mixture.

3. Contaminated Laboratory Materials:

  • Solid Waste: Collect all disposables contaminated with this compound, such as weighing paper, gloves, and absorbent pads, in a designated hazardous waste bag or container.[1]

  • Liquid Waste from Cleaning: Solvents used to clean glassware that was in contact with this compound should be collected as hazardous liquid waste.[1] Do not discharge these solvents into the sanitary sewer.

  • Labeling and Segregation: Clearly label all containers with the identity of the contaminating chemical and segregate them according to your institution's waste management guidelines.

Waste Characterization for Disposal

To facilitate proper disposal by your EHS department or a licensed contractor, it is crucial to characterize the waste. The following table summarizes the key information to provide.

Waste StreamKey CharacteristicsRecommended Disposal Path
Unreacted this compound Solid or oil, organic acid, contains a trans-cyclooctene moiety. Stored at -20°C.Collection by a licensed professional waste disposal service for incineration or other appropriate treatment.[1]
Quenched Reaction Mixtures Liquid, composition varies based on the reaction. Must be fully characterized with all components listed. May be flammable, corrosive, or toxic depending on the other reagents and solvents used.Collection by a licensed professional waste disposal service. The specific treatment method will depend on the full chemical composition.
Contaminated Solid Waste Items such as gloves, absorbent pads, and pipette tips contaminated with this compound.Incineration through a licensed hazardous waste disposal service.
Contaminated Liquid Waste Solvents (e.g., DMSO, DMF, DCM) used to dissolve this compound or clean contaminated glassware. May be classified as halogenated or non-halogenated organic solvent waste.Collection and disposal as hazardous solvent waste, often through fuel blending or incineration.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and materials contaminated with it.

Disposal_Workflow cluster_start cluster_waste_type cluster_action cluster_final start Identify this compound Waste Stream unreacted Unreacted Reagent start->unreacted Is it... reaction Reaction Mixture start->reaction contaminated Contaminated Materials start->contaminated package Package in Original or Labeled Container unreacted->package quench Quench Reaction Completely reaction->quench collect_solid Collect in Designated Solid Waste Container contaminated->collect_solid Solid collect_liquid Collect in Designated Liquid Waste Container contaminated->collect_liquid Liquid quench->collect_liquid label_waste Label with Full Chemical Name(s) collect_solid->label_waste collect_liquid->label_waste package->label_waste segregate Segregate from Incompatible Waste label_waste->segregate contact_ehs Contact EHS for Professional Disposal segregate->contact_ehs

Disposal Decision Workflow for this compound

Disclaimer: The information provided in this guide is based on general best practices for chemical waste disposal. It is not a substitute for the specific guidelines and regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) department for detailed procedures and requirements.

References

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